molecular formula C12H25NO B1670670 N,N-Dimethyldecanamide CAS No. 14433-76-2

N,N-Dimethyldecanamide

Cat. No.: B1670670
CAS No.: 14433-76-2
M. Wt: 199.33 g/mol
InChI Key: HNXNKTMIVROLTK-UHFFFAOYSA-N
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Description

Dimethyl capramide is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldecanamide
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InChI

InChI=1S/C12H25NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXNKTMIVROLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1027764
Record name N,N-Dimethyldecan-1-amide
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Molecular Weight

199.33 g/mol
Source PubChem
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Physical Description

Liquid
Record name Decanamide, N,N-dimethyl-
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CAS No.

14433-76-2
Record name N,N-Dimethyldecanamide
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Record name Dimethyl capramide
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Record name N,N-Dimethyldecanamide
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Record name Decanamide, N,N-dimethyl-
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Record name N,N-Dimethyldecan-1-amide
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Record name N,N-dimethyldecan-1-amide
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Record name DIMETHYL CAPRAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Yield Optimization of N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyldecanamide (DMDA), a versatile amide with applications in the pharmaceutical, agricultural, and industrial sectors.[1] Tailored for researchers, scientists, and professionals in drug development, this document details the primary synthetic methodologies, strategies for yield optimization, and analytical techniques for product characterization.

Introduction to this compound

This compound, also known as N,N-Dimethylcapramide, is a colorless to light yellow liquid with the chemical formula C12H25NO.[1] It is recognized for its utility as a solvent, surfactant, and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficacy and economics of its application are highly dependent on the purity and yield of its synthesis. This guide explores the two principal routes for its preparation: the acylation of dimethylamine (B145610) using decanoyl chloride and the direct catalytic amidation of decanoic acid.

Synthetic Pathways

The synthesis of this compound can be approached through two main chemical reactions. The selection of a particular pathway is often dictated by factors such as raw material availability, cost, required purity of the final product, and scalability.

Synthesis from Decanoyl Chloride

This classic method involves the reaction of decanoyl chloride with dimethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of decanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To neutralize the hydrochloric acid byproduct, which can form a non-reactive salt with the amine, a base such as triethylamine (B128534) or pyridine (B92270) is typically added.[1]

Experimental Protocol: Synthesis of this compound from Decanoyl Chloride

Materials:

  • Decanoyl chloride

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine in anhydrous DCM.

  • Add a slight excess of triethylamine to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add decanoyl chloride dropwise to the cooled amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Direct Catalytic Amidation of Decanoic Acid

Direct amidation of a carboxylic acid with an amine is a more atom-economical and environmentally friendly approach as the only byproduct is water. However, this reaction is often thermodynamically challenging and requires high temperatures or the use of a catalyst to proceed at a reasonable rate. Various catalysts have been developed for direct amidation, including those based on boron, zirconium, and other Lewis acids.

A patented method describes the use of a specially prepared catalyst for the synthesis of N,N-dimethyl-caprylamide/decanamide. This process involves heating decanoic acid and the catalyst, followed by the introduction of dimethylamine gas.

Experimental Protocol: Direct Catalytic Amidation of Decanoic Acid

Materials:

  • Decanoic acid

  • Dimethylamine gas

  • Catalyst (e.g., a prepared sodium silicate (B1173343) and sodium metaaluminate-based catalyst, or other suitable Lewis acid catalyst like Nb₂O₅ or a boronic acid derivative)

  • Reactor equipped with a heating mantle, stirrer, gas inlet, and a system for water removal.

Procedure:

  • Charge the reactor with decanoic acid and the catalyst (e.g., 1-10% by weight of the decanoic acid).

  • Heat the mixture to 180 ± 5 °C.

  • Introduce dimethylamine gas at a uniform rate over 1-5 hours while maintaining the temperature. The molar ratio of decanoic acid to dimethylamine can range from 1:1 to 1:1.8.

  • Maintain the reaction at 180 ± 5 °C for approximately 7 ± 1 hours, continuously removing the water formed during the reaction.

  • After the initial reaction period, increase the temperature to 200 ± 5 °C and hold for 2 hours to drive the reaction to completion.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The crude product is then purified by vacuum distillation to obtain the final this compound.

Yield Optimization

The optimization of reaction yield is a critical aspect of process development, aiming to maximize product output while minimizing costs and waste. The yield of this compound can be influenced by several factors, including reaction temperature, reaction time, reactant molar ratios, and catalyst selection and loading.

Effect of Reaction Temperature

The reaction temperature can significantly impact the rate of amidation. For the direct amidation of cinnamic acid, an increase in temperature from room temperature to 60 °C was found to increase the product yield.[2] However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. For the catalytic direct amidation of decanoic acid, a two-stage temperature profile (180 °C followed by 200 °C) is employed to ensure both a steady reaction rate and completion.

Effect of Reactant Molar Ratio

The stoichiometry of the reactants is a key parameter in yield optimization. In the synthesis from decanoyl chloride, a slight excess of the amine and base is often used to ensure complete conversion of the acyl chloride. For the direct catalytic amidation, a molar ratio of decanoic acid to dimethylamine of 1:1 to 1:1.8 has been reported. A systematic study varying this ratio would be necessary to determine the optimal condition for maximizing yield while minimizing the waste of excess reagents.

Catalyst Selection and Loading

For the direct amidation route, the choice of catalyst is crucial. Lewis acidic catalysts such as those based on Nb₂O₅ have shown high yields in the amidation of long-chain carboxylic acids.[3] Boronic acids are also effective catalysts for direct amidation.[4][5] The catalyst loading is another important variable; for instance, a catalyst concentration of 1-10% relative to the weight of decanoic acid has been suggested. Optimizing the catalyst loading involves finding a balance between achieving a high reaction rate and minimizing the cost and potential for product contamination from the catalyst.

The following table illustrates a hypothetical optimization study for the direct catalytic amidation of decanoic acid, based on principles from related amidation reactions.

Experiment ID Temperature (°C) Molar Ratio (Acid:Amine) Catalyst Loading (wt%) Reaction Time (h) Yield (%)
11601:1.22875
21801:1.22885
32001:1.22882
41801:12880
51801:1.52888
61801:1.21882
71801:1.25886
81801:1.52684
91801:1.521090

Note: The data in this table is illustrative and represents a typical optimization study. Actual results would need to be determined experimentally.

Purification and Analysis

The final step in the synthesis of this compound is its purification and subsequent analysis to confirm its identity and purity.

Purification

Vacuum distillation is the primary method for purifying crude this compound.[1] This technique is suitable for separating the high-boiling amide from non-volatile impurities (like the catalyst in the direct amidation route) and lower-boiling contaminants.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound. It allows for the separation of the compound from any remaining impurities and provides a mass spectrum that can confirm its molecular weight and fragmentation pattern.

Protocol: GC-MS Analysis of this compound

This protocol is adapted from a method for a similar long-chain fatty acid amide.[6]

Sample Preparation:

  • Prepare a standard stock solution of purified this compound in a suitable volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • For reaction mixtures, a liquid-liquid extraction may be necessary to isolate the amide before analysis.

GC-MS Instrument Parameters (Typical):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).

  • Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250-280 °C).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the high-boiling amide.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode.

  • Mass Range: Scan a range that includes the molecular ion of this compound (m/z = 199.33).

The purity of the synthesized this compound can be determined from the chromatogram by calculating the area percentage of the product peak relative to the total area of all peaks.

Visualizing the Synthesis and Workflow

To better understand the processes involved in the synthesis and analysis of this compound, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.

Synthesis_Pathways cluster_acyl_chloride Acyl Chloride Route cluster_direct_amidation Direct Amidation Route Decanoyl Chloride Decanoyl Chloride Reaction with Dimethylamine Reaction with Dimethylamine Decanoyl Chloride->Reaction with Dimethylamine + Dimethylamine, Base This compound This compound Reaction with Dimethylamine->this compound Decanoic Acid Decanoic Acid Catalytic Reaction Catalytic Reaction Decanoic Acid->Catalytic Reaction + Dimethylamine, Catalyst Catalytic Reaction->this compound

Caption: Primary synthetic routes to this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reaction Setup->Reaction Monitoring (TLC/GC) Work-up Work-up Reaction Monitoring (TLC/GC)->Work-up Purification (Vacuum Distillation) Purification (Vacuum Distillation) Work-up->Purification (Vacuum Distillation) Analysis (GC-MS) Analysis (GC-MS) Purification (Vacuum Distillation)->Analysis (GC-MS) Final Product Final Product Analysis (GC-MS)->Final Product

Caption: General experimental workflow for synthesis and analysis.

Optimization_Logic Define Objective Maximize Yield Vary Temperature Vary Temperature Define Objective->Vary Temperature Vary Molar Ratio Vary Molar Ratio Define Objective->Vary Molar Ratio Vary Catalyst Loading Vary Catalyst Loading Define Objective->Vary Catalyst Loading Analyze Yield Analyze Yield Vary Temperature->Analyze Yield Determine Optimal Conditions Determine Optimal Conditions Analyze Yield->Determine Optimal Conditions Vary Molar Ratio->Analyze Yield Vary Catalyst Loading->Analyze Yield

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecanamide, a fatty acid amide, is a versatile organic compound with a wide range of applications, including as a solvent, surfactant, and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and visualizations to aid in understanding its molecular structure and synthesis.

Chemical Identity

  • IUPAC Name: this compound[4]

  • Synonyms: N,N-Dimethylcapramide, Decanamide, N,N-dimethyl-[4]

  • CAS Number: 14433-76-2[1]

  • Molecular Formula: C₁₂H₂₅NO[1]

  • Molecular Weight: 199.33 g/mol [1]

Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature with a mild odor.[1][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueUnitsReference(s)
Physical StateLiquid-[5]
AppearanceColorless to light yellow-[1][5]
OdorMild-[1]
Boiling Point295°C[1]
Melting Point-40°C[1]
Flash Point140°C[1]
Density0.88g/cm³ at 20°C[6]
Solubility in Water0.34g/L at 20°C[6]
Solubility in Organic SolventsSoluble in ethanol (B145695) and diethyl ether-[1]
Vapor Pressure0.0011hPa at 25°C[6]
Viscosity5.7mm²/s at 20°C[6]
Refractive Index1.4520at 25°C[6]
Autoignition Temperature330°C[6]
Octanol-water partition coefficient (log Pow)3.44-[6]

Chemical Properties

This compound is a stable compound under normal conditions.[1] It is a fatty amide, characterized by a long hydrocarbon chain and two methyl groups attached to the nitrogen atom.[5]

  • Stability: Stable under normal conditions.[7]

  • Reactivity: May react with strong oxidizing agents.[1][7]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and nitrogen oxides (NOx).[7]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound, based on standard testing guidelines.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method as described in OECD Guideline 103.[7][8]

  • Principle: This method involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • A sample of this compound (at least 5 mL) is placed in the distillation flask.[9]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The sample is heated, and the temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point.[10]

    • The atmospheric pressure is also recorded, as boiling point is pressure-dependent.[9]

Determination of Melting Point

The melting point of this compound, which is well below room temperature, can be determined using a capillary tube method as outlined in ASTM E324.[11][12]

  • Principle: A small, solidified sample in a capillary tube is heated, and the temperature range over which it melts is observed.[12]

  • Apparatus: A melting point apparatus with a temperature-controlled block, a thermometer or temperature sensor, and capillary tubes.

  • Procedure:

    • A small amount of solidified this compound is introduced into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt (the initial melting point) and the temperature at which it is completely liquid (the final melting point) are recorded.[11]

Determination of Flash Point

The flash point can be determined using the Pensky-Martens closed-cup tester according to ASTM D93.[5][6][13][14][15]

  • Principle: The sample is heated in a closed cup at a specified rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[6]

  • Apparatus: A Pensky-Martens closed-cup apparatus.

  • Procedure:

    • The test cup is filled with the sample to the specified level.

    • The lid is closed, and the sample is heated and stirred at a prescribed rate.

    • At regular temperature intervals, the stirring is stopped, and the test flame is applied.

    • The temperature at which a distinct flash is observed is recorded as the flash point.[6]

Determination of Density

The density of this compound can be determined using a hydrometer or a pycnometer as described in OECD Guideline 109.[1][16][17][18]

  • Principle (Pycnometer Method): The mass of a known volume of the liquid is determined at a specific temperature.[1]

  • Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with this compound and placed in a constant-temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[1]

Determination of Water Solubility

A general procedure for determining the solubility of an organic compound in water can be followed.[19][20][21][22][23]

  • Principle: A known amount of the substance is added to a known amount of water, and the mixture is agitated until saturation is reached. The concentration of the dissolved substance is then determined.

  • Apparatus: A flask, a constant-temperature shaker bath, and an analytical method to quantify the dissolved amide (e.g., gas chromatography).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and placed in a constant-temperature shaker bath to equilibrate for a set period (e.g., 24 hours).

    • After equilibration, the mixture is allowed to settle, and an aliquot of the aqueous phase is carefully removed.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

Determination of Viscosity

The kinematic viscosity can be determined using a glass capillary viscometer as per ASTM D445.[24][25]

  • Principle: The time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a known and closely controlled temperature.[24]

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.

  • Procedure:

    • The viscometer is charged with the sample of this compound.

    • The viscometer is placed in the constant-temperature bath until the sample reaches the desired temperature.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[24]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the methyl groups on the nitrogen, the methylene (B1212753) groups of the decanoyl chain, and the terminal methyl group of the chain.[26][27][28][29][30]

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching of the amide group.[2][31][32][33][34]

Mass Spectrometry (MS)
  • Principle: In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.[35][36][37][38][39]

Synthesis

This compound can be synthesized by the reaction of a decanoic acid derivative with dimethylamine (B145610).[3][40] A common laboratory-scale synthesis involves the reaction of decanoyl chloride with dimethylamine in the presence of a base like triethylamine.[1] Another method involves the direct reaction of decanoic acid with dimethylamine under controlled conditions.[40]

Mandatory Visualizations

molecular_structure C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 C C9->C10 O1 O C10->O1 N1 N C10->N1 C11 CH₃ N1->C11 C12 CH₃ N1->C12 inv1 inv2 inv3 inv4

Caption: Molecular Structure of this compound.

synthesis_workflow Synthesis of this compound start Starting Materials: Decanoyl Chloride Dimethylamine Triethylamine (Base) reaction Reaction: Mix reactants at room temperature. start->reaction 1. Combine workup Work-up: Purification by simple distillation. reaction->workup 2. Isolate product Final Product: This compound workup->product 3. Purify

Caption: General Synthesis Workflow for this compound.

Applications

This compound has a variety of industrial and commercial applications:

  • Solvent: It is used as a solvent for resins, oils, and waxes.[1]

  • Surfactant: Employed in personal care products like shampoos and conditioners.[1]

  • Agrochemicals: Used in pesticide formulations.[1]

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1]

  • Lubricant: Used in the manufacturing of metalworking fluids.[1]

Safety Information

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[36]

  • Precautionary Statements: Avoid breathing vapors and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[13]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[13]

Conclusion

This compound is a commercially significant fatty acid amide with well-characterized physical and chemical properties. This guide provides a detailed overview of these properties, along with standardized methodologies for their determination, to support its use in research, development, and various industrial applications.

References

An In-depth Technical Guide to the Solubility of N,N-Dimethyldecanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyldecanamide, a versatile amide solvent and intermediate. The document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who utilize or are considering this compound in their work.

Introduction to this compound

This compound (CAS No. 14433-76-2) is a tertiary amide with a 10-carbon aliphatic chain.[1] It is a colorless to pale yellow liquid at room temperature and is recognized for its properties as a polar aprotic solvent.[1] Its molecular structure, featuring a long hydrocarbon tail and a dimethylamide functional group, gives it unique solubility characteristics, making it a valuable component in various applications, including as a solvent and intermediate in the pharmaceutical and agrochemical industries.[1]

Solubility Profile of this compound

This compound exhibits a broad range of solubility in organic solvents while being sparingly soluble in water.[1][2] This dual characteristic is a key attribute for its use in diverse applications. One of its key features is its solubility in both water and organic solvents, which makes it highly suitable as a solvent or additive in formulations for personal care products, agrochemicals, and pharmaceuticals.[3]

Quantitative Solubility Data
SolventSolvent TypeSolubilityNotes
WaterProticSparingly Soluble (0.34 g/L at 20°C)The long hydrocarbon chain limits its miscibility with water.[4]
EthanolProticSolubleThe polar amide group interacts favorably with the hydroxyl group of ethanol.[1]
AcetoneAproticSolubleGood compatibility between the polarities of the solvent and the amide.[1]
Diethyl EtherAproticSolubleEffective in dissolving the non-polar hydrocarbon portion of the molecule.[5]
Dimethyl Sulfoxide (DMSO)AproticSolubleA powerful polar aprotic solvent capable of dissolving a wide range of substances.[6]

Note: "Soluble" indicates that the compound is generally described as soluble in the literature, but specific quantitative values (e.g., g/100mL) were not found.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method. This protocol is a standard approach in pharmaceutical development for establishing equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 Shake-Flask Method sep1 Allow to settle equil1->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter ana1->ana2 ana3 Dilute ana2->ana3 ana4 Quantify via HPLC/GC ana3->ana4 result Solubility Data ana4->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_solvents Organic Solvents cluster_applications Applications compound This compound (Solute) solubility Solubility Profile compound->solubility polar_protic Polar Protic (e.g., Ethanol) polar_protic->solubility Good polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) polar_aprotic->solubility Excellent nonpolar Non-polar (e.g., Toluene, Hexane) nonpolar->solubility Expected Good (due to long alkyl chain) pharma Pharmaceutical Formulations solubility->pharma agro Agrochemical Formulations solubility->agro synthesis Organic Synthesis solubility->synthesis

References

N,N-Dimethyldecanamide: An In-depth Technical Guide to its Application as a Polar Aprotic Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecanamide is an emerging polar aprotic solvent with a unique property profile that makes it a compelling alternative to traditional solvents in various chemical applications. Its high boiling point, excellent solvency for a range of organic and inorganic compounds, and favorable safety profile are driving its adoption in pharmaceutical synthesis, agrochemical formulations, and specialty chemical manufacturing. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its applications in chemical reactions, and detailed exemplary experimental protocols.

Introduction to this compound

This compound, a member of the N,N-dialkylamide family, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a ten-carbon alkyl chain and a dimethylamide functional group, imparts a unique combination of polarity and lipophilicity. This structure allows it to effectively dissolve a wide array of substances, including resins, oils, and waxes, making it a versatile solvent.[2] It is also utilized as an intermediate in the synthesis of pharmaceuticals, such as antihypertensive and antimicrobial agents, and in the formulation of pesticides.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[4]
Molecular Weight 199.33 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 291 - 295 °C[2][5]
Melting Point -7 °C[5]
Flash Point 147 °C (closed cup)[5][6]
Density 0.88 g/cm³ at 20 °C[5]
Viscosity 5.7 mm²/s at 20 °C[5]
Solubility in Water 0.34 g/L at 20 °C[5]
log Pow (Octanol-water) 3.44[5]

This compound as a Polar Aprotic Solvent

SolventDielectric Constant (at 25°C)Dipole Moment (D)Boiling Point (°C)
N,N-Dimethylformamide (DMF) 36.73.86153
N,N-Dimethylacetamide (DMAc) 37.83.72165
Dimethyl Sulfoxide (DMSO) 46.73.96189
N-Methyl-2-pyrrolidone (NMP) 32.24.09202
Acetonitrile (ACN) 37.53.9282
This compound Not availableNot available291 - 295

The long alkyl chain in this compound contributes to its lower water solubility and higher boiling point compared to shorter-chain amide solvents. This high boiling point can be advantageous for reactions requiring elevated temperatures.

Applications in Chemical Reactions

The utility of this compound as a solvent spans a range of chemical transformations, particularly those benefiting from a polar aprotic medium.

Nucleophilic Substitution Reactions

Polar aprotic solvents are known to accelerate the rates of S_N2 reactions by solvating the cation while leaving the anion (nucleophile) relatively unsolvated and therefore more reactive. The general mechanism is depicted below.

sn2_mechanism Nu Nu⁻ TransitionState [Nu---R---X]⁻ Nu->TransitionState Substrate R-X Substrate->TransitionState Product Nu-R TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Figure 1: Generalized S_N2 Reaction Mechanism.

Amide Bond Formation

The formation of amide bonds, a cornerstone of pharmaceutical and polymer chemistry, is often carried out in polar aprotic solvents to ensure the solubility of reagents and facilitate the reaction.

Agrochemical Formulations

Patents indicate the use of this compound as a solvent and synergist in pesticidal preparations.[4] Its ability to dissolve active ingredients and its surfactant-like properties upon dilution in water enhance the efficacy of these formulations.[4]

Experimental Protocols (Exemplary)

While specific, detailed experimental protocols using this compound are not widely published, the following representative procedures for reactions typically conducted in polar aprotic solvents are provided as a guide for researchers. Note: These are general protocols and would require optimization for specific substrates and for the use of this compound as the solvent.

Exemplary Protocol: Nucleophilic Aromatic Substitution (S_NAr)

Reaction: Synthesis of an N-aryl piperidine (B6355638) from a fluoro-nitroaromatic compound and piperidine.

Materials:

  • 4-Fluoro-1-nitrobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • This compound (as solvent)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1-nitrobenzene and potassium carbonate.

  • Add this compound to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Begin stirring the mixture and add piperidine dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

snar_workflow A Combine Reactants & Solvent B Heat and Stir A->B C Monitor by TLC B->C D Work-up (Quench & Extract) C->D E Purify D->E F Characterize Product E->F

Figure 2: General Experimental Workflow for S_NAr Reaction.

Exemplary Protocol: Amide Bond Formation

Reaction: Coupling of a carboxylic acid and an amine using a coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.0 eq)

  • This compound (as solvent)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid in this compound.

  • Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is also considered harmful to aquatic life with long-lasting effects (H412).[6][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound presents itself as a valuable polar aprotic solvent for a variety of chemical applications. Its high boiling point, broad solvency, and potential as a greener alternative in certain contexts make it an attractive option for researchers and professionals in drug development and chemical synthesis. While a lack of publicly available data on its dielectric constant and specific reaction performance necessitates further investigation, the information presented in this guide provides a solid foundation for its consideration and application in the laboratory and beyond. The exemplary protocols offer a starting point for exploring its utility in key chemical transformations. As with any solvent, careful consideration of its properties and safety is paramount for successful and safe implementation.

References

An In-Depth Technical Guide to the Surfactant Properties of N,N-Dimethyldecanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecanamide (DMDA) is a nonionic surfactant with a chemical structure that imparts amphiphilic properties, suggesting its potential utility in various applications, including as a solubilizing agent, emulsifier, and component in drug delivery systems. This technical guide provides a comprehensive overview of the anticipated surfactant properties of DMDA in aqueous solutions. While specific experimental data for DMDA is not extensively available in publicly accessible literature, this document outlines the expected behavior based on the principles of surfactant science and data from homologous N,N-dimethylalkanamides. Furthermore, detailed experimental protocols for the characterization of its core surfactant properties are provided to guide researchers in this area.

Introduction to this compound

This compound is a tertiary amide featuring a 10-carbon alkyl chain attached to a dimethylamide headgroup. Its molecular formula is C₁₂H₂₅NO, and it has a molecular weight of 199.34 g/mol .[1][2] At room temperature, it is typically a colorless to light yellow liquid.[1] This amphiphilic structure, comprising a hydrophobic decyl tail and a hydrophilic dimethylamide headgroup, is responsible for its surface-active properties in aqueous solutions. Its applications are found in personal care products, agrochemicals, and as a pharmaceutical intermediate.[1][3]

Surfactant Properties of this compound (Anticipated)

While specific experimental values for the surfactant properties of this compound are not readily found in the reviewed literature, we can infer its expected behavior based on its molecular structure and the known properties of homologous N,N-dimethylalkanamides.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a key parameter indicating the efficiency of a surfactant. For this compound, a nonionic surfactant, the CMC is expected to be relatively low due to the hydrophobicity of its C10 alkyl chain. As the length of the hydrophobic tail increases in a homologous series of surfactants, the CMC generally decreases. Therefore, the CMC of this compound is anticipated to be lower than that of N,N-dimethyloctanamide (C8) and higher than that of N,N-dimethyldodecanamide (C12).

Surface Tension at the CMC

Surfactants reduce the surface tension of a solvent. The surface tension of an aqueous solution of this compound will decrease as its concentration increases up to the CMC. Above the CMC, the surface tension is expected to plateau. The value of the surface tension at the CMC (γ_CMC) is a measure of the surfactant's effectiveness in reducing surface tension.

Aggregation Number

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the surfactant's molecular geometry, including the size of the headgroup and the length of the hydrophobic tail, as well as by solution conditions such as temperature and ionic strength. For this compound, the aggregation number would provide insight into the size and shape of the micelles formed.

Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists in a crystalline or hydrated solid form and does not form micelles. Given that this compound has a melting point of -40°C, its Krafft point in water is expected to be low, likely below room temperature, allowing for its use as a surfactant under typical laboratory conditions.[1]

Phase Behavior

The phase behavior of this compound in water will depend on its concentration and the temperature. At low concentrations, it will exist as monomers. As the concentration increases past the CMC, it will form micelles. At higher concentrations, more complex liquid crystalline phases, such as hexagonal or lamellar phases, may form. The complete phase diagram for the this compound/water system would be essential for formulating products with this surfactant.

Quantitative Data Summary (Hypothetical)

As previously stated, specific experimental data for this compound is scarce in the available literature. The following table is presented as a template for researchers to populate as they perform the experiments detailed in the subsequent sections. For context, typical ranges for similar nonionic surfactants are provided where applicable.

PropertyExpected Value/RangeTemperature (°C)Comments
Critical Micelle Concentration (CMC) Data not available (Expected in the mM range)25The CMC is expected to decrease with increasing alkyl chain length.
Surface Tension at CMC (γ_CMC) Data not available (Expected in the 25-35 mN/m range)25Indicates the surfactant's ability to lower the surface tension of water.
Aggregation Number Data not available25Provides information on the size of the micelles.
Krafft Temperature Data not available (Expected to be low)-The temperature above which micelles can form.

Detailed Experimental Protocols

To facilitate the characterization of this compound's surfactant properties, the following detailed experimental protocols are provided.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the reaction of decanoyl chloride with dimethylamine (B145610).

Materials:

  • Decanoyl chloride

  • Dimethylamine (e.g., 40% aqueous solution)

  • Sodium hydroxide

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and an addition funnel, dissolve dimethylamine in an appropriate solvent.

  • Cool the flask in an ice bath.

  • Slowly add decanoyl chloride dropwise to the dimethylamine solution while stirring vigorously. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Neutralize the reaction mixture with a solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

SynthesisWorkflow A Reactants (Decanoyl Chloride, Dimethylamine) B Reaction (Ice Bath, Stirring) A->B C Neutralization (NaOH) B->C D Extraction (Organic Solvent) C->D E Washing D->E F Drying (Anhydrous MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Vacuum Distillation) G->H I Pure this compound H->I

Synthesis and Purification Workflow
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • Purified this compound

  • High-purity deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Calibrated glassware

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution, covering a wide range of concentrations.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated, ensuring the measuring probe is thoroughly cleaned between measurements.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the intersection of the two linear regions of the plot.

CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine Intersection of Linear Regions E->F G Critical Micelle Concentration (CMC) F->G

CMC Determination by Surface Tensiometry
Determination of Micelle Aggregation Number by Static Light Scattering (SLS)

Static light scattering can be used to determine the weight-average molecular weight of micelles, from which the aggregation number can be calculated.

Materials:

  • This compound solutions at various concentrations above the CMC

  • Light scattering instrument with a laser source

  • Refractometer

  • Filtration system (e.g., 0.22 µm filters)

Procedure:

  • Determine the refractive index increment (dn/dc) of the this compound solution using a refractometer.

  • Prepare a series of this compound solutions at concentrations above the CMC.

  • Filter all solutions through a 0.22 µm filter to remove dust and other particulates.

  • Measure the scattered light intensity of each solution at various angles using the light scattering instrument.

  • Construct a Zimm plot (Kc/Rθ vs. sin²(θ/2) + k'c), where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, θ is the scattering angle, and k' is a constant.

  • Extrapolate the data to zero angle and zero concentration to obtain the weight-average molecular weight (Mw) of the micelles.

  • Calculate the aggregation number (N_agg) using the formula: N_agg = (Mw_micelle - Mw_monomer) / Mw_monomer, where Mw_monomer is the molecular weight of this compound.

AggregationNumber_SLS A Determine dn/dc D Construct Zimm Plot A->D B Prepare & Filter Solutions (>CMC) C Measure Scattered Light Intensity B->C C->D E Extrapolate to Zero Angle & Concentration D->E F Determine Micelle Molecular Weight (Mw) E->F G Calculate Aggregation Number F->G

Aggregation Number Determination by SLS

Conclusion

This compound possesses the structural characteristics of a nonionic surfactant and is expected to exhibit valuable surface-active properties in aqueous solutions. While specific quantitative data on its CMC, surface tension, aggregation number, and Krafft temperature are not widely published, this guide provides a theoretical framework for its anticipated behavior and detailed experimental protocols for its characterization. The provided methodologies will enable researchers in drug development and other scientific fields to systematically evaluate this compound and its homologous series for their specific applications. Further research is warranted to fully elucidate the surfactant properties of this compound and expand its potential uses.

References

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyldecanamide as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide is a nonionic surfactant that is gaining increasing interest in the pharmaceutical and cosmetic industries. Its unique properties as a solvent, emulsifier, and penetration enhancer make it a versatile ingredient in a variety of formulations.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a surfactant, with a focus on its physicochemical properties, its role in drug delivery as a penetration enhancer, and its interactions with biological membranes and proteins.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule, consisting of a polar dimethylamide head group and a nonpolar ten-carbon alkyl chain.[2] This structure allows it to reduce the surface tension of liquids and to form micelles in aqueous solutions.[1]

PropertyValueUnit
Molecular FormulaC12H25NO
Molecular Weight199.34 g/mol
AppearanceColorless to light yellow liquid
Boiling Point295°C
Melting Point-40°C
Density (at 20°C)0.88g/cm³
Solubility in Water0.34 (at 20°C)g/L

Table 1: General Physicochemical Properties of this compound. [3]

Surfactant Properties

The CMC is a critical parameter that indicates the concentration at which the surfactant molecules begin to self-assemble into micelles.[4] Below the CMC, the surfactant molecules exist primarily as monomers in the solution and at the air-water interface, leading to a decrease in surface tension. Above the CMC, the surface becomes saturated with surfactant molecules, and any additional surfactant forms micelles in the bulk of the solution, with the surface tension remaining relatively constant.[5]

The efficiency of a surfactant is often indicated by a lower CMC value, as less surfactant is needed to form micelles and achieve effects like solubilization.[6] The thermodynamics of micellization are primarily driven by the hydrophobic effect, which favors the removal of the hydrophobic tails from the aqueous environment.[7] This process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization.[2]

Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant involves its amphiphilic nature, allowing it to adsorb at interfaces and self-assemble into micelles.

Surfactant_Action cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers This compound Monomers Surface Air-Water Interface Monomers->Surface Adsorption Reduced_ST Reduced Surface Tension Surface->Reduced_ST Results in Excess_Monomers Excess Monomers Micelles Micelle Formation Excess_Monomers->Micelles Solubilization Solubilization of Hydrophobic Substances Micelles->Solubilization Leads to Surfactant_Solution Aqueous Solution of This compound Surfactant_Solution->Monomers Surfactant_Solution->Excess_Monomers

Mechanism of this compound as a surfactant.

Solubilization of Hydrophobic Drugs

A key function of surfactants in pharmaceutical formulations is the solubilization of poorly water-soluble drugs.[8] this compound micelles can encapsulate hydrophobic drug molecules within their nonpolar core, thereby increasing the drug's apparent solubility in the aqueous medium.[9] This is a critical factor for the formulation of various dosage forms, including oral, parenteral, and topical preparations. The efficiency of solubilization depends on the chemical structure of both the surfactant and the drug, as well as the temperature and pH of the solution.[10]

Role as a Skin Penetration Enhancer

This compound is utilized in topical and transdermal drug delivery systems as a penetration enhancer.[11] Its mechanism of action in this capacity is multifaceted and involves interactions with the stratum corneum, the outermost layer of the skin.

The primary mechanisms by which penetration enhancers are believed to act include:

  • Disruption of the Stratum Corneum Lipids: Enhancers can fluidize the highly ordered lipid bilayers of the stratum corneum, creating a more permeable barrier.[12]

  • Interaction with Intracellular Proteins: Some enhancers can interact with the keratin (B1170402) within the corneocytes, leading to a change in their conformation and an increase in permeability.

  • Increased Drug Partitioning: Enhancers can alter the solubility of the drug in the stratum corneum, thereby increasing its partitioning from the vehicle into the skin.[12]

Studies on related N,N-dimethylalkanamides have shown that their penetration-enhancing effect is dependent on the alkyl chain length, with this compound showing significant efficacy.[11]

Skin_Penetration_Enhancement DMDA This compound SC Stratum Corneum DMDA->SC Interacts with Partitioning Increased Drug Partitioning DMDA->Partitioning Lipid_Disruption Disruption of Lipid Bilayers SC->Lipid_Disruption Protein_Interaction Interaction with Keratin SC->Protein_Interaction Increased_Permeability Increased Skin Permeability Lipid_Disruption->Increased_Permeability Protein_Interaction->Increased_Permeability Partitioning->Increased_Permeability

Mechanism of skin penetration enhancement by this compound.

Interaction with Lipid Bilayers and Proteins

The interaction of this compound with lipid bilayers and proteins is central to its mechanism of action as both a surfactant and a penetration enhancer. While direct experimental data for this compound is limited, insights can be drawn from studies on similar amphiphilic molecules.

Interaction with Lipid Bilayers

As a penetration enhancer, this compound is expected to interact with and disrupt the lipid matrix of the stratum corneum.[13] This interaction can be studied using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the effect of the surfactant on the phase transition temperature of lipid bilayers. A lowering and broadening of the phase transition peak would indicate a fluidization of the lipid membrane.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the conformational order of the lipid acyl chains. A shift in the C-H stretching vibration bands to higher wavenumbers would suggest a more disordered, fluid lipid state.[15]

Interaction with Proteins

The interaction of surfactants with proteins can lead to changes in protein conformation and stability. Techniques such as Circular Dichroism (CD) spectroscopy are valuable for studying these effects.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. Changes in the CD spectrum of a protein in the presence of this compound could indicate alterations in its alpha-helical or beta-sheet content, suggesting a conformational change.[16]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the intersection of the two linear regions of the plot, before and after the sharp decrease in surface tension.[5]

CMC_Determination Start Prepare Surfactant Solutions Measure_ST Measure Surface Tension (Tensiometer) Start->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC from Plot Inflection Point Plot_Data->Determine_CMC

Workflow for CMC determination by surface tensiometry.

In Vitro Skin Permeation Study

Method: Franz Diffusion Cell

  • Skin Preparation: Use excised human or animal skin, mounted on a Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Formulation Application: Apply a formulation containing the drug and this compound to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment, which contains a physiological buffer.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.

Conclusion

This compound is a multifaceted nonionic surfactant with significant potential in pharmaceutical and cosmetic applications. Its mechanism of action is rooted in its amphiphilic nature, enabling it to reduce surface tension, form micelles for the solubilization of hydrophobic compounds, and act as an effective skin penetration enhancer by interacting with the components of the stratum corneum. While more specific quantitative data on the surfactant properties and biological interactions of this compound are needed, the fundamental principles outlined in this guide provide a solid foundation for its application in research and development. Further studies employing techniques such as tensiometry, calorimetry, and spectroscopy will be invaluable in fully elucidating its mechanism of action and optimizing its use in advanced formulations.

References

An In-depth Technical Guide to N,N-Dimethyldecanamide (CAS 14433-76-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyldecanamide (CAS: 14433-76-2), a versatile fatty amide with a growing range of applications across various scientific and industrial sectors. This document details its physicochemical properties, synthesis and purification protocols, and its role as a solvent and intermediate, particularly in the agrochemical and pharmaceutical industries.

Core Properties and Specifications

This compound is a colorless to light yellow, clear liquid with a mild odor.[1] It is an organic compound classified as a fatty amide, featuring a ten-carbon aliphatic chain attached to a dimethylamide functional group.[2][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various technical data sheets and chemical databases.

General Properties Value Units Reference
Molecular FormulaC₁₂H₂₅NO-[1][4]
Molecular Weight199.33 g/mol [1][4]
AppearanceColorless to light yellow/brownish clear liquid-[1][2][4]
OdorMild, faint amine-like-[1][5]
Physical Properties Value Units Reference
Boiling Point291 - 295°C[1][4]
Melting/Freezing Point-7 to -40°C[1][4]
Flash Point (Closed Cup)140 - 147°C[1][4][6]
Density (@ 20°C)0.88g/cm³[4]
Refractive Index (@ 25°C)1.4520-[4]
Vapor Pressure (@ 25°C)0.0011hPa[4]
Viscosity (@ 20°C)5.7mm²/s[4]
Autoignition Temperature330°C[4]
Solubility & Partitioning Value Units Reference
Solubility in Water (@ 20°C)0.34 (Insoluble/Difficult to mix)g/L[4][7]
Solubility in Organic SolventsSoluble in ethanol, diethyl ether-[1]
Octanol-water partition coefficient (log Pow)3.44-[4]
Technical Specifications

The following specifications are typical for commercial-grade this compound.

Parameter Specification Reference
Purity≥ 98.0%
Water Content≤ 0.3%
Acidity (as mg KOH/g)≤ 4mg KOH/g
Color (Gardner)≤ 4-

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct amidation of decanoic acid with dimethylamine (B145610) in the presence of a catalyst. The following protocol is based on methodologies described in the patent literature.

Materials:

  • Decanoic acid

  • Dimethylamine

  • Catalyst (e.g., a mixed metal oxide catalyst as described in patent CN103381359A)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Charge a reaction vessel with decanoic acid and the catalyst.

  • Heat the mixture to 180 ± 5 °C under a nitrogen atmosphere.

  • Introduce dimethylamine gas into the reactor at a uniform rate over 1-5 hours while maintaining the temperature.

  • After the addition of dimethylamine is complete, maintain the reaction temperature at 180 ± 5 °C for 7 ± 1 hours. During this time, water generated from the reaction is continuously removed.

  • Increase the temperature to 200 ± 5 °C and hold for 2 hours to drive the reaction to completion.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below 2 mg KOH/g.

  • Cool the reaction mixture to below 50 °C.

  • The crude product is then subjected to purification.

Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, this compound is purified by vacuum distillation to prevent decomposition.

Apparatus:

  • Standard vacuum distillation setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Filter the crude reaction mixture to remove the catalyst.

  • Transfer the filtrate to a round-bottom distillation flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Begin stirring the crude product and gradually apply vacuum to the system. A pressure of -0.098 MPa or lower is recommended.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect any low-boiling impurities in a separate receiving flask.

  • The main fraction of this compound will distill at a reduced temperature. The boiling point under vacuum will depend on the exact pressure achieved.

  • Collect the purified this compound in a clean, pre-weighed receiving flask. The final product should have a purity of ≥99%.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

  • Gas Chromatography (GC): A suitable method for determining the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for analysis. A mobile phase containing acetonitrile (B52724) and water with a phosphoric acid modifier is effective. For mass spectrometry compatibility, formic acid can be used as the modifier.[8]

  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to confirm the chemical structure of the synthesized compound.

  • Karl Fischer Titration: Used to determine the water content of the purified product.

Applications in Research and Development

This compound serves as a versatile compound in several fields:

  • Agrochemicals: It is used as a solvent and emulsifier in pesticide formulations, enhancing the stability and efficacy of active ingredients such as triazole fungicides.[9][10][11]

  • Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.[1][9] Its solvent properties also make it useful in drug formulation and delivery research.[9]

  • Personal Care and Cosmetics: Due to its surfactant properties, it is used in products like shampoos and conditioners.[1]

  • Organic Synthesis: It functions as a polar, aprotic solvent and a building block for more complex molecules.[2]

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards: Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12] It is also harmful to aquatic life with long-lasting effects.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Handling: Use in a well-ventilated area and avoid breathing vapors or mist.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

Visualized Workflows

The following diagrams illustrate the key experimental processes for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Decanoic_Acid Decanoic Acid Reaction_Vessel Reaction Vessel (180-200°C) Decanoic_Acid->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Water Water (byproduct) Reaction_Vessel->Water Removed

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_input Input cluster_process Purification Process cluster_output Output Crude_Product Crude Product Filtration Filtration Crude_Product->Filtration Vacuum_Distillation Vacuum Distillation Filtration->Vacuum_Distillation Filtrate Solid_Waste Catalyst (Solid Waste) Filtration->Solid_Waste Removed Purified_Product Purified this compound Vacuum_Distillation->Purified_Product Distillate Liquid_Waste Impurities (Liquid Waste) Vacuum_Distillation->Liquid_Waste Residue

Caption: Purification workflow for this compound.

References

N,N-Dimethyldecanamide: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide (DMDA), a fatty amide with the chemical formula C12H25NO, is utilized in various industrial and laboratory applications, including as a solvent and surfactant.[1][2] Its amphipathic nature, stemming from a long hydrocarbon chain and a polar amide headgroup, makes it effective in formulations for personal care products, agrochemicals, and pharmaceuticals.[1][3] This guide provides an in-depth overview of the safety, toxicity, and handling of this compound to ensure its safe use in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 14433-76-2[4][5]
EC Number 238-405-1[6][7][8]
Molecular Formula C12H25NO[2][5]
Molecular Weight 199.33 g/mol [2]
Appearance Colorless to light yellow/brownish clear liquid[1][2]
Odor No information available[5]
Boiling Point 291 °C[2]
Freezing Point -7 °C[2]
Flash Point 147 °C (closed cup)[2][8]
Autoignition Temperature 330 °C[2]
Density 0.88 g/cm³ @ 20°C[2]
Solubility in Water 0.34 g/L @ 20°C (Insoluble/Immiscible)[2][9]
log Pow (Octanol-water partition coefficient) 3.44[2]
Vapor Pressure 0.0011 hPa @ 25°C[2]

Toxicological Profile

The toxicological data for this compound is summarized in the following sections. While specific study reports are not publicly available, the data is derived from safety data sheets and regulatory assessments. The methodologies for these types of studies are governed by standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), which are detailed in Section 4.

Acute Toxicity

This compound exhibits low acute toxicity via oral and inhalation routes of exposure.

Table 2: Acute Toxicity of this compound

EndpointSpeciesRouteValueClassificationReference(s)
LD50 RatOral> 5000 mg/kgLow Toxicity[4][5]
LC50 RatInhalation> 3550.7 mg/m³ (4 h)Low Toxicity[4][5]
LD50 (surrogate) Rat (male)Dermal~2000 mg/kgCategory II[10]
LD50 (surrogate) Rat (female)Dermal400 - 2000 mg/kgCategory II[10]

Note: Dermal LD50 values are based on a mixture of this compound and N,N-dimethyloctanamide, considered a suitable surrogate.[10][11]

Irritation and Sensitization

This compound is classified as a skin and eye irritant.

Table 3: Irritation and Sensitization Profile of this compound

EndpointSpeciesResultClassificationReference(s)
Skin Irritation RabbitIrritantCategory 2[4][5][6]
Eye Irritation Not specifiedSerious eye irritationCategory 2[4][5][6]
Skin Sensitization Not specifiedNo data availableNot Classified[5]
Respiratory Sensitization Not specifiedNo data availableNot Classified[5]
Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation.[4][5][6] The target organ is the respiratory system.[4][8]

  • Repeated Exposure: No data available.[7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity.[5][7]

Experimental Protocols

Detailed experimental reports for this compound are not publicly available. However, the toxicological endpoints reported are typically assessed using standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key toxicity tests.

Acute Oral Toxicity (as per OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rodents (commonly rats), all of the same sex, are used.[12]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[12]

  • Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[12] Administration is typically via gavage.[12]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[12]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

  • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.[13]

G cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis acclimatization Acclimatize Animals (min. 5 days) grouping Group Animals (e.g., 5 per dose, single sex) acclimatization->grouping dose_prep Prepare Graduated Doses dosing Administer Single Oral Dose (Gavage) grouping->dosing observation Observe Animals (min. 14 days) dosing->observation necropsy Gross Necropsy observation->necropsy ld50 Calculate LD50 necropsy->ld50

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Skin Irritation (as per OECD Guideline 404)

This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.

  • Test Animal: The albino rabbit is the preferred species.[14]

  • Application: A single dose (0.5 g or 0.5 mL) of the test substance is applied to a small area of shaved skin (approx. 6 cm²).[14] An untreated skin area serves as a control.[14]

  • Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.[14]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[14][15]

  • Scoring: The severity of the reactions is scored according to a standardized scale.

  • Classification: The substance is classified as an irritant based on the severity and persistence of the skin reactions.[16]

An alternative in vitro method, OECD Guideline 439, uses a Reconstructed Human Epidermis (RhE) model.[7][8] This test measures cell viability after exposure to the test substance to predict skin irritation potential.[5][7]

G cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis animal_prep Prepare Test Animal (Albino Rabbit, Shaved Skin) application Apply Substance (0.5g/mL) to Skin Patch (6 cm²) animal_prep->application exposure Cover with Gauze (4-hour exposure) application->exposure removal Remove Patch and Residual Substance exposure->removal observation Observe and Score Erythema/Edema (1, 24, 48, 72h, up to 14 days) removal->observation classification Classify Irritation Potential observation->classification

Caption: Workflow for In Vivo Skin Irritation Testing (OECD 404).

Eye Irritation (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

  • Test Animal: Healthy, young adult albino rabbits are used.[17]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated as a control.[18]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18] Observations can be extended up to 21 days to assess reversibility.[19]

  • Scoring: Ocular reactions are scored based on a standardized scale.

  • Classification: The substance is classified based on the severity and reversibility of the observed lesions.[18]

In vitro alternatives, such as the Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD Guideline 492), are available to identify chemicals that do not require classification for eye irritation or serious eye damage.[1][3][20]

G cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis animal_prep Prepare Test Animal (Albino Rabbit) eye_exam Pre-test Eye Examination animal_prep->eye_exam application Apply Single Dose to Conjunctival Sac of One Eye eye_exam->application observation Examine and Score Lesions (1, 24, 48, 72h, up to 21 days) application->observation classification Classify Irritation Potential observation->classification

Caption: Workflow for In Vivo Eye Irritation Testing (OECD 405).

Mechanisms of Toxicity

Specific signaling pathways for this compound toxicity have not been elucidated. However, as a surfactant, its irritant effects are likely related to its ability to disrupt biological membranes.

Surfactants can interact with the stratum corneum, the outermost layer of the skin, leading to the denaturation of proteins (keratin) and solubilization of lipids.[21] This disruption of the skin barrier can trigger an inflammatory cascade, involving the release of cytokines and other inflammatory mediators from damaged keratinocytes, resulting in the clinical signs of irritation such as erythema and edema.[7]

G cluster_exposure Exposure cluster_interaction Initial Interaction cluster_cellular Cellular Effects cluster_response Inflammatory Response dmda This compound (Surfactant) sc Stratum Corneum dmda->sc protein Protein Denaturation (Keratin) sc->protein lipid Lipid Solubilization sc->lipid barrier Skin Barrier Disruption protein->barrier lipid->barrier keratinocyte Keratinocyte Damage barrier->keratinocyte mediators Release of Inflammatory Mediators (e.g., Cytokines) keratinocyte->mediators inflammation Inflammation mediators->inflammation irritation Clinical Signs of Irritation (Erythema, Edema) inflammation->irritation

Caption: Proposed Mechanism of Surfactant-Induced Skin Irritation.

Handling and Safety Precautions

Given its hazard profile, appropriate precautions must be taken when handling this compound.

Hazard Classification

This compound is classified as hazardous according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]

  • Signal Word: Warning[4][8]

  • Hazard Statements:

    • H315: Causes skin irritation[6][8]

    • H319: Causes serious eye irritation[6][8]

    • H335: May cause respiratory irritation[6][8]

    • H412: Harmful to aquatic life with long lasting effects[6][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4][20]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][20]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[4][20]

Engineering Controls
  • Ensure adequate ventilation.[20]

  • Eyewash stations and safety showers should be close to the workstation location.[4]

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][20]

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Environmental Fate and Ecotoxicity

This compound is harmful to aquatic life with long-lasting effects.[4][5] It should not be released into the environment, and spills should be prevented from entering drains or surface water.[4][7] Due to its low water solubility, it is not likely to be mobile in soil, but its volatility suggests it may be mobile in the environment.[5]

Conclusion

This compound is a chemical with low acute toxicity but is a known skin, eye, and respiratory irritant. While data on chronic toxicity, mutagenicity, and specific mechanisms of action are limited, adherence to the safety and handling precautions outlined in this guide is essential to minimize risk. Researchers and drug development professionals should use this information to implement safe laboratory practices and ensure the well-being of personnel and the protection of the environment.

References

N,N-Dimethyldecanamide: A Technical Guide to Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the environmental fate and biodegradability of N,N-Dimethyldecanamide (DMDA), a versatile solvent and intermediate used in various industrial applications. Understanding the environmental behavior of this compound is critical for conducting thorough environmental risk assessments and ensuring its safe and sustainable use.

Executive Summary

This compound is a tertiary amide that demonstrates a complex environmental profile. It is reported to be readily biodegradable, suggesting a low potential for persistence in the environment. Upon release, it is expected to partition primarily to soil and sediment. While its low vapor pressure indicates limited volatilization, its potential for mobility in soil and its effects on aquatic ecosystems warrant careful consideration. This guide synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key environmental processes to provide a detailed understanding of the environmental fate of this compound.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is governed by its physical and chemical properties. Key parameters for this compound are summarized below.

PropertyValueReference / Comment
Molecular Formula C₁₂H₂₅NO[1]
Molecular Weight 199.33 g/mol [1]
Water Solubility Immiscible / Not miscible or difficult to mix[2]
Vapor Pressure 0.0128 mmHg at 25°C[3]
LogP (Octanol-Water Partition Coefficient) 3.2 - 3.5[1][3]
LogKoc (Soil Organic Carbon-Water Partitioning Coefficient) ~3.0 (Estimated)Estimated from LogP

Based on its low water solubility and moderate LogP, this compound is expected to adsorb to organic matter in soil and sediment.[4] Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport mechanism.[3]

Environmental Fate Overview

The following diagram illustrates the principal environmental compartments and transport pathways for this compound upon its release into the environment.

cluster_air Air cluster_water Water cluster_soil Soil/Sediment Air Air Water Water Water->Air Volatilization (Low) Biodegradation Biodegradation Water->Biodegradation Aquatic Biodegradation Sorption Sorption Water->Sorption Partitioning Soil Soil & Sediment Soil->Biodegradation Soil Biodegradation Release Release Release->Water Direct Release Release->Soil Spills/Disposal Sorption->Soil DMDA This compound Hydrolysis Amide Hydrolysis (Microbial Amidase) DMDA->Hydrolysis DecanoicAcid Decanoic Acid Hydrolysis->DecanoicAcid Dimethylamine Dimethylamine Hydrolysis->Dimethylamine BetaOxidation Beta-Oxidation DecanoicAcid->BetaOxidation DMA_Deg Further Degradation Dimethylamine->DMA_Deg AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Mineralization CO2 + H2O + Biomass TCA->Mineralization DMA_Deg->Mineralization cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis PrepMedia Prepare Mineral Medium PrepVessels Prepare Test Vessels (Substance, Medium, Inoculum) PrepMedia->PrepVessels PrepInoculum Prepare Inoculum (Activated Sludge) PrepInoculum->PrepVessels Incubate Incubate at 22±1°C in the dark for 28 days PrepVessels->Incubate PrepControls Prepare Controls (Blank, Reference, Toxicity) PrepControls->Incubate MeasureO2 Measure O2 Consumption (Manometric Respirometer) Incubate->MeasureO2 CalcBiodeg % Biodegradation = (O2 consumed / ThOD) * 100 MeasureO2->CalcBiodeg CalcThOD Calculate Theoretical Oxygen Demand (ThOD) CalcThOD->CalcBiodeg Assess Compare to Pass Level (>60% in 10-day window) CalcBiodeg->Assess

References

Spectroscopic analysis of N,N-Dimethyldecanamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N,N-Dimethyldecanamide, a fatty amide used in various industrial and scientific applications.[1][2][3] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure and Properties

This compound is a tertiary amide with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol .[1][4][5][6][7][8] Its structure consists of a ten-carbon acyl chain attached to a dimethylamino group.

PropertyValue
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol [1][4]
CAS Number14433-76-2[1][4][5][6][7][8]
Boiling Point110-111°C at 0.5 mmHg
Density0.862 g/cm³[2]
SolubilityNot miscible or difficult to mix with water[2][9]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different chemical environments of the protons and carbons in the molecule.

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct peaks for the methyl and methylene (B1212753) protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.9s6HN(CH₃)₂
~2.2t2H-CH₂-C=O
~1.6m2H-CH₂-CH₂-C=O
~1.3m12H-(CH₂)₆-
~0.9t3H-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~173C=O
~37, 35N(CH₃)₂
~34-CH₂-C=O
~32, 29, 25, 22-(CH₂)₇-
~14-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide and alkyl groups.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~1645StrongC=O stretch (tertiary amide)
~1465MediumC-H bend (alkane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.[4]

m/zRelative IntensityAssignment
199Moderate[M]⁺ (Molecular Ion)
184Low[M-CH₃]⁺
86High[CH₂C(O)N(CH₃)₂]⁺
72High[C(O)N(CH₃)₂]⁺

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy

Sample Preparation:

  • For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

  • Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Set the ionization energy to 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Analyze Chemical Shifts & Coupling NMR->Analyze_NMR Analyze_IR Analyze Absorption Bands IR->Analyze_IR Analyze_MS Analyze Molecular Ion & Fragmentation MS->Analyze_MS Interpretation Structure Elucidation Analyze_NMR->Interpretation Analyze_IR->Interpretation Analyze_MS->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis or specific applications, further experimental work and data interpretation may be required.

References

Methodological & Application

Application Notes and Protocols for Formulating Stable Microemulsions with N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent systems composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1][2] Their unique properties, including high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, and potential for enhanced drug delivery, make them attractive vehicles for pharmaceutical and other applications.[1][3] N,N-Dimethyldecanamide is a versatile solvent with amphiphilic characteristics, making it a suitable component in microemulsion formulations, potentially acting as part of the oil phase or as a cosurfactant. These application notes provide a comprehensive guide to formulating and characterizing stable microemulsions incorporating this compound, with a focus on a hypothetical application for the topical delivery of a non-steroidal anti-inflammatory drug (NSAID).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful microemulsion formulation.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[4]
Molecular Weight 199.34 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in organic solvents, sparingly soluble in water[4]
Role in Microemulsion Oil phase component / Cosurfactant[5]

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is a fundamental step to identify the microemulsion existence region for a specific system of oil, surfactant, cosurfactant, and water. This protocol outlines the water titration method.[6]

Materials:

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Tween 80

  • Cosurfactant: this compound

  • Aqueous Phase: Deionized water

Procedure:

  • Prepare mixtures of the surfactant (Tween 80) and cosurfactant (this compound) in various weight ratios (Sₘᵢₓ), for example, 1:1, 2:1, and 3:1.

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (IPM) at different weight ratios, ranging from 9:1 to 1:9 (Oil:Sₘᵢₓ).

  • Titrate each Oil:Sₘᵢₓ mixture with deionized water dropwise, under constant gentle magnetic stirring at a controlled temperature (e.g., 25°C).

  • Observe the mixture for visual changes. The endpoint of the titration is the point where the turbid and cloudy emulsion becomes a clear and transparent microemulsion.

  • Record the amount of water added at the clear point.

  • Calculate the weight percentage of each component (oil, water, and Sₘᵢₓ) at these points.

  • Plot the data on a triangular phase diagram with the oil phase, aqueous phase, and Sₘᵢₓ at the three vertices.

  • The area within the plotted points represents the microemulsion region of existence.

Protocol 2: Preparation of a Stable Microemulsion Formulation

Based on the constructed phase diagram, a stable microemulsion formulation can be prepared.

Example Formulation for Topical NSAID Delivery (Hypothetical):

ComponentRoleWeight Percentage (%)
Diclofenac (B195802) Sodium Active Pharmaceutical Ingredient (API)1%
Isopropyl Myristate (IPM) Oil Phase10%
Tween 80 Surfactant40%
This compound Cosurfactant20%
Deionized Water Aqueous Phase29%

Procedure:

  • Accurately weigh and dissolve the diclofenac sodium in the aqueous phase.

  • In a separate vessel, mix the isopropyl myristate, Tween 80, and this compound to form a homogenous mixture.

  • Slowly add the aqueous phase containing the API to the oil/surfactant/cosurfactant mixture under continuous gentle stirring until a clear and transparent microemulsion is formed.

Protocol 3: Physicochemical Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).[7]

  • Instrument: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a clean cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.

    • Perform the DLS measurement to obtain the average droplet size (Z-average) and the PDI. A lower PDI value (typically < 0.3) indicates a narrow size distribution.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Instrument: Zetasizer or similar instrument with zeta potential measurement capabilities.

  • Procedure:

    • Dilute the microemulsion sample with an appropriate medium (e.g., deionized water or a specific buffer).

    • Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Perform the measurement to determine the zeta potential. The magnitude of the zeta potential indicates the stability of the colloidal system; a higher absolute value (e.g., > ±30 mV) generally suggests good stability due to electrostatic repulsion between droplets.[8]

3. pH and Conductivity Measurement:

  • Instruments: Calibrated pH meter and conductivity meter.

  • Procedure:

    • Directly immerse the probes of the pH meter and conductivity meter into the undiluted microemulsion sample.

    • Record the stable readings. The pH is important for the stability of the API and for dermal compatibility. Conductivity measurements can help to determine the type of microemulsion (o/w, w/o, or bicontinuous).

Protocol 4: Stability Studies

Stability testing is essential to ensure the quality, safety, and efficacy of the microemulsion formulation over its shelf life.

1. Thermodynamic Stability Tests:

  • Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm) for 30 minutes. Observe for any signs of phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing at room temperature (25°C for 48 hours). A stable microemulsion will remain clear and homogenous after several cycles.

2. Long-Term Stability (as per ICH Guidelines):

  • Store the microemulsion samples in appropriate containers at controlled long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[9][10]

  • At specified time intervals (e.g., 0, 3, 6, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and evaluate for physical appearance, pH, droplet size, PDI, and drug content.

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 Characterization cluster_2 Stability Assessment A Component Selection (Oil, Surfactant, Cosurfactant, API) B Construct Pseudo-Ternary Phase Diagram A->B Select components C Prepare Microemulsion Formulations B->C Identify microemulsion region D Droplet Size & PDI (DLS) C->D Characterize E Zeta Potential (ELS) C->E F pH & Conductivity C->F G Thermodynamic Stability (Centrifugation, Freeze-Thaw) C->G Assess stability H Long-Term Stability (ICH Guidelines) C->H

Caption: Experimental workflow for formulating and characterizing stable microemulsions.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inflammatory Response AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation NSAID Topical NSAID (e.g., Diclofenac) in Microemulsion NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Mechanism of action of topical NSAIDs via the cyclooxygenase (COX) pathway.[11][12][13][14]

References

N,N-Dimethyldecanamide applications in transdermal drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, circumventing first-pass metabolism and providing controlled release.[1] The primary obstacle to this route is the formidable barrier function of the stratum corneum, the outermost layer of the skin.[2][3] Chemical permeation enhancers are integral components of many transdermal drug delivery systems (TDDS), designed to reversibly reduce the barrier resistance of the stratum corneum and facilitate drug penetration.[4] N,N-Dimethyldecanamide, a fatty acid amide, is a potential permeation enhancer due to its amphiphilic nature, which allows it to interact with and disrupt the organized lipid matrix of the stratum corneum.[5][6]

These application notes provide a comprehensive overview of the use of this compound in transdermal drug delivery research, including detailed experimental protocols for its evaluation and a summary of its proposed mechanism of action.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[6]
Molecular Weight 199.34 g/mol [6]
Appearance Colorless liquid[6]
LogP (Octanol/Water) 3.215[6]

Proposed Mechanism of Action

The primary mechanism by which this compound is thought to enhance skin permeation is through the disruption of the highly ordered lipid bilayers of the stratum corneum.[6][7] Its molecular structure, featuring a polar amide head and a long, lipophilic decyl tail, allows it to intercalate into the lipid lamellae. This insertion is hypothesized to increase the fluidity of the lipid matrix, thereby creating pathways for drug molecules to diffuse more readily through the skin barrier.[7][8] Additionally, it may alter the partitioning of the drug from the formulation into the stratum corneum, further promoting absorption.[6][9]

G cluster_SC Stratum Corneum cluster_enhancer This compound cluster_effect Mechanism of Action SC_lipids Organized Lipid Bilayers DMDA This compound Disruption Disruption of Lipid Packing DMDA->Disruption Intercalates into SC lipids Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Drug Permeability Fluidity->Permeability G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Mount Membrane on Franz Cell A->B C Fill Receptor with Medium B->C D Apply Formulation to Donor C->D E Maintain Temperature (32°C) & Stir D->E F Collect Samples at Time Intervals E->F G Quantify Drug Concentration (HPLC) F->G H Plot Cumulative Amount vs. Time G->H I Calculate Flux, Kp, Lag Time, ER H->I

References

Application Notes and Protocols for N,N-Dimethyldecanamide in Agrochemical Emulsifiable Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide is a high-purity, versatile solvent demonstrating significant efficacy in the formulation of agrochemical emulsifiable concentrates (ECs). Its excellent solvency power, particularly for triazole fungicides and other active ingredients, coupled with its ability to enhance emulsion stability, makes it a valuable component in developing robust and effective crop protection products.[1] This document provides detailed application notes and protocols for the use of this compound in agrochemical EC formulations.

Key Properties of this compound

This compound is a clear liquid at 25°C with a minimum purity of 99%. It is also known as N,N-Dimethyldecan-1-amide, DM10, or dimethyl capramide.[1] Its key attributes relevant to agrochemical formulations include its role as a solvent and its wetting capabilities, which allow for even spreading on surfaces and enhanced absorption of active ingredients.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical NameThis compound
Other NamesN,N-Dimethyldecan-1-amide, DM10, dimethyl capramide[1]
CAS Number14433-76-2
Molecular FormulaC12H25NO[2]
Molecular Weight199.33 g/mol [3][4]
AppearanceClear liquid at 25°C
Purity≥ 99%
Melting Point-40°C[4]
Boiling Point295°C[4]
Flash Point140°C[4]
SolubilitySoluble in water, ethanol, and diethyl ether.[4]

Solvency Power of this compound

This compound is an exceptional solvent for a wide range of agrochemical active ingredients, including triazole fungicides, chlorpyrifos, propanil, and trifluralin.[1] This high solvency power helps to prevent the crystallization of active ingredients when the EC is diluted with water for spray application, ensuring consistent and effective performance.[1]

Table 2: Solubility of Tebuconazole in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane> 200
Ethyl Acetate> 250
Isopropanol100 - 200
Toluene50 - 100
n-Hexane2 - 5
n-Heptane0.69
Water0.032

Note: This data is for the non-deuterated Tebuconazole and serves as a strong proxy for its solubility.

Table 3: Solubility of Chlorpyrifos in Various Solvents at 25°C

SolventSolubility ( g/100 g)
Acetone650
Benzene790
Chloroform630
Ethanol63
Isooctane79
Methanol45
Toluene150
Xylene400
Water~0.00014

Table 4: Solubility of Propanil in Various Solvents at 25°C

SolventSolubility
BenzeneVery Soluble
EthanolVery Soluble
AcetoneVery Soluble
CyclohexanoneVery Soluble
TolueneSoluble
XyleneSoluble
Water225 mg/L

Table 5: Solubility of Trifluralin in Various Solvents at 27°C

SolventSolubility
AcetoneSoluble
XyleneSoluble
Water<1 mg/L

Experimental Protocols

Protocol 1: Preparation of a 250 g/L Tebuconazole Emulsifiable Concentrate

This protocol is based on a formulation example for a Tebuconazole EC using this compound as the primary solvent.

Materials:

  • Tebuconazole (active ingredient)

  • This compound (solvent)

  • Emulsifier blend (e.g., a mixture of anionic and non-ionic surfactants)

  • Stirrer (e.g., magnetic stirrer or overhead stirrer)

  • Beakers or flasks

  • Weighing balance

Procedure:

  • Weighing: Accurately weigh the required amounts of Tebuconazole, this compound, and the emulsifier blend. For a 250 g/L formulation, the approximate composition would be:

    • Tebuconazole: 26% (w/w)

    • Emulsifier: 9-13% (w/w)

    • This compound: to make up to 100% (w/w)

  • Dissolution of Emulsifier: In a suitable container, add the this compound and the emulsifier blend.

  • Mixing: Stir the mixture using a stirrer until a homogeneous solution is obtained. This process is typically carried out at room temperature (20 ± 2°C).

  • Addition of Active Ingredient: Gradually add the weighed Tebuconazole to the solvent-emulsifier mixture while continuing to stir.

  • Final Mixing: Continue stirring until the Tebuconazole is completely dissolved and the final formulation is a clear, homogeneous solution.

G cluster_materials Materials cluster_procedure Procedure cluster_output Output Tebuconazole Tebuconazole Weigh 1. Weigh Ingredients Tebuconazole->Weigh Solvent This compound Solvent->Weigh Emulsifier Emulsifier Blend Emulsifier->Weigh Mix_SE 2. Mix Solvent & Emulsifier Weigh->Mix_SE Add_AI 3. Add Active Ingredient Mix_SE->Add_AI Final_Mix 4. Final Homogenization Add_AI->Final_Mix EC_Formulation Tebuconazole EC Final_Mix->EC_Formulation

Workflow for Tebuconazole EC Formulation.
Protocol 2: Emulsion Stability and Spontaneity Testing (Adapted from CIPAC Method MT 36.3)

This protocol is used to assess the stability of the emulsion formed when the EC is diluted with water.

Materials:

  • The prepared Emulsifiable Concentrate (EC) formulation

  • Standard hard water (e.g., CIPAC Standard Water D)

  • 100 mL glass-stoppered measuring cylinders

  • Water bath maintained at 30 ± 1°C

  • Pipettes

Procedure:

  • Preparation of Emulsion:

    • Add 95 mL of standard hard water to a 100 mL measuring cylinder.

    • Pipette 5 mL of the EC formulation into the cylinder.

    • Stopper the cylinder and invert it 30 times.

    • Place the cylinder in the water bath at 30°C.

  • Spontaneity of Emulsification: Observe the ease with which the EC forms a uniform emulsion upon mixing with water.

  • Stability Assessment:

    • After 30 minutes, 2 hours, and 24 hours, visually inspect the emulsion for any signs of instability, such as:

      • Creaming: Formation of a concentrated layer of emulsion at the top or bottom.

      • Oiling/Phase Separation: Separation of a distinct layer of oil.

      • Sedimentation: Settling of solid particles at the bottom.

    • Record the volume of any separated layers.

  • Re-emulsification: After the 24-hour reading, invert the cylinder 10 times and observe if the emulsion reforms to a uniform state.

G EC EC Formulation Mix Prepare Emulsion (5% in water) EC->Mix Water Standard Hard Water Water->Mix Spontaneity Assess Spontaneity Mix->Spontaneity Stability Incubate at 30°C Spontaneity->Stability Observe_30min Observe at 30 min Stability->Observe_30min Observe_2hr Observe at 2 hours Observe_30min->Observe_2hr Observe_24hr Observe at 24 hours Observe_2hr->Observe_24hr Re_emulsify Assess Re-emulsification Observe_24hr->Re_emulsify

Emulsion Stability Testing Workflow.
Protocol 3: Accelerated Storage Stability Test (Adapted from CIPAC Method MT 46.4)

This test is designed to evaluate the physical and chemical stability of the EC formulation over an extended period by accelerating the aging process.

Materials:

  • The prepared EC formulation in a suitable, sealed container (e.g., glass bottle with a screw cap)

  • Oven capable of maintaining a constant temperature of 54 ± 2°C

  • Analytical equipment for determining the active ingredient concentration (e.g., HPLC or GC)

Procedure:

  • Initial Analysis: Before placing the sample in the oven, determine the initial concentration of the active ingredient and record the physical appearance of the formulation.

  • Storage: Place the sealed container with the EC formulation in the oven at 54°C for 14 days.

  • Post-storage Analysis:

    • After 14 days, remove the container from the oven and allow it to cool to room temperature.

    • Visually inspect the formulation for any physical changes, such as crystallization, phase separation, or changes in color or viscosity.

    • Re-determine the concentration of the active ingredient.

  • Evaluation: Compare the initial and final active ingredient concentrations and physical properties to assess the stability of the formulation. The formulation is considered stable if there is no significant degradation of the active ingredient and no adverse physical changes.

G Start Start with fresh EC Formulation Initial_Analysis Initial Analysis: - Active Ingredient Conc. - Physical Appearance Start->Initial_Analysis Storage Accelerated Storage: 14 days at 54°C Initial_Analysis->Storage Cooling Cool to Room Temperature Storage->Cooling Final_Analysis Final Analysis: - Active Ingredient Conc. - Physical Appearance Cooling->Final_Analysis Compare Compare Initial & Final Results Final_Analysis->Compare Stable Stable Formulation Compare->Stable No significant change Unstable Unstable Formulation Compare->Unstable Significant change

Accelerated Storage Stability Workflow.

Conclusion

This compound is a highly effective and versatile solvent for the formulation of agrochemical emulsifiable concentrates. Its strong solvency power for a wide range of active ingredients and its ability to contribute to the formation of stable emulsions make it an excellent choice for developing high-performance crop protection products. The protocols provided in these application notes offer a framework for the successful formulation and evaluation of ECs utilizing this compound. Researchers and formulators are encouraged to use these guidelines as a starting point and optimize the formulations based on the specific active ingredient and desired product performance characteristics.

References

Application of N,N-Dimethyldecanamide in Nanoparticle Synthesis and Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide is a polar aprotic solvent with a high boiling point, which makes it a candidate for use in the synthesis of nanoparticles, particularly in reactions requiring elevated temperatures. While not a conventional capping or stabilizing agent, its amide functionality may offer weak surface coordination, influencing nanoparticle growth and preventing aggregation to some extent. Its primary role in nanoparticle synthesis is often as a non-aqueous solvent that can dissolve precursors and facilitate controlled thermal decomposition or reduction reactions. This document provides an overview of its potential applications, hypothesized mechanisms, and generalized protocols for nanoparticle synthesis where this compound could be employed.

Mechanism of Action in Nanoparticle Synthesis

This compound can influence nanoparticle synthesis and stabilization through several mechanisms:

  • Solvent for Precursors: Its polar nature allows for the dissolution of a variety of metal salts and organometallic precursors, creating a homogenous reaction medium essential for uniform nanoparticle nucleation and growth.

  • High-Temperature Synthesis: With a boiling point of approximately 275-277 °C, it enables high-temperature synthetic routes, such as thermal decomposition, which are often used to produce highly crystalline nanoparticles.

  • Kinetic Control: As a solvent, it can affect the reaction kinetics, including the rate of precursor decomposition and monomer addition to growing nanoparticles. This can influence the final size, shape, and crystallinity of the nanoparticles.

  • Weak Surface Passivation: The amide group in this compound possesses a lone pair of electrons on both the oxygen and nitrogen atoms, which could weakly coordinate to the surface of newly formed nanoparticles. This can provide a degree of stabilization by preventing extensive aggregation, although it is generally less effective than dedicated capping agents like long-chain amines, thiols, or polymers.

Applications in Nanoparticle Synthesis

Based on its properties, this compound is a potential solvent for the synthesis of various types of nanoparticles, including:

  • Metal Nanoparticles (e.g., Gold, Silver, Platinum): In the presence of a reducing agent, it can serve as the reaction medium for the reduction of metal salts to form metallic nanoparticles.

  • Metal Oxide Nanoparticles (e.g., Iron Oxide, Zinc Oxide): It can be used in the thermal decomposition of organometallic precursors to yield crystalline metal oxide nanoparticles.

  • Quantum Dots (e.g., CdSe, CdS): High-boiling point solvents are crucial for the synthesis of high-quality quantum dots, and this compound could be a suitable medium for these reactions.

Data Presentation: Influence of Reaction Parameters on Nanoparticle Properties

The following tables summarize general quantitative data on how different experimental parameters can influence the size and distribution of nanoparticles. While these examples may not specifically use this compound, the principles are broadly applicable to syntheses conducted in high-boiling point amide solvents.

Table 1: Effect of Temperature on Gold Nanoparticle Size

PrecursorSolvent/Capping AgentTemperature (°C)Average Nanoparticle Diameter (nm)
HAuCl₄Oleylamine (B85491)6012.7
HAuCl₄Citrate10015-20

Table 2: Effect of Precursor to Capping Agent Ratio on Nanoparticle Size

Nanoparticle TypePrecursorCapping AgentMolar Ratio (Precursor:Capping Agent)Average Nanoparticle Diameter (nm)
GoldHAuCl₄Alkanethiol1:11.5
GoldHAuCl₄Alkanethiol1:105.2
Iron OxideIron OleateOleic Acid1:26
Iron OxideIron OleateOleic Acid1:411

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles where this compound could be utilized as a high-boiling point solvent. Note: These are representative protocols and may require optimization for specific applications.

Protocol 1: Synthesis of Gold Nanoparticles via Chemical Reduction

Objective: To synthesize gold nanoparticles (AuNPs) using this compound as a solvent and a reducing agent.

Materials:

Procedure:

  • Precursor Solution Preparation: In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve 10 mg of HAuCl₄ in 20 mL of this compound.

  • Addition of Capping Agent: Add 0.5 mL of oleylamine to the solution and stir for 15 minutes at room temperature.

  • Heating: Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring.

  • Reduction: In a separate vial, dissolve 20 mg of NaBH₄ in 2 mL of this compound. Inject this solution rapidly into the hot reaction mixture.

  • Reaction and Growth: Observe the color change of the solution to deep red, indicating the formation of AuNPs. Allow the reaction to proceed for 1 hour at 80°C to ensure complete reduction and particle growth.

  • Cooling and Purification: Cool the reaction mixture to room temperature. Add 40 mL of ethanol to precipitate the AuNPs.

  • Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in 20 mL of toluene and centrifuge again. Repeat this washing step twice.

  • Final Product: Dry the purified AuNPs under vacuum for further characterization and use.

Protocol 2: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition

Objective: To synthesize iron oxide nanoparticles (IONPs) using this compound as a high-boiling point solvent for the thermal decomposition of an iron precursor.

Materials:

Procedure:

  • Reaction Setup: In a three-neck flask fitted with a condenser, thermocouple, and magnetic stirrer, combine 1 mmol of Fe(acac)₃, 5 mmol of oleic acid, 5 mmol of oleylamine, and 20 mL of this compound.

  • Degassing: Heat the mixture to 120°C and maintain for 30 minutes under a nitrogen flow to remove water and oxygen.

  • Thermal Decomposition: Increase the temperature to 250°C at a rate of 5°C/min and hold at this temperature for 1 hour. The solution will turn black, indicating the formation of IONPs.

  • Cooling: After 1 hour, cool the reaction mixture to room temperature.

  • Purification: Add 40 mL of ethanol to the cooled solution to precipitate the IONPs.

  • Centrifugation and Washing: Centrifuge the mixture at 10,000 rpm for 15 minutes. Discard the supernatant. Wash the resulting pellet by redispersing in 20 mL of hexane and precipitating with 20 mL of ethanol. Repeat the washing step twice.

  • Storage: Disperse the final IONP product in a nonpolar solvent like hexane or toluene for storage.

Visualizations

Nanoparticle_Synthesis_Workflow General Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Precursor Metal Precursor Mixing Mixing and Dissolution Precursor->Mixing Solvent This compound Solvent->Mixing Capping_Agent Capping Agent Capping_Agent->Mixing Heating Heating to Reaction Temp. Mixing->Heating Reduction Reduction / Decomposition Heating->Reduction Growth Nanoparticle Growth Reduction->Growth Precipitation Precipitation Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Washing->Centrifugation Repeat as needed Final_Product Purified Nanoparticles Washing->Final_Product

Caption: General workflow for nanoparticle synthesis.

Stabilization_Mechanism Role of this compound in Stabilization cluster_solvent Solvent Medium NP Nanoparticle Core DMDA1 This compound NP->DMDA1 Weak Coordination (Amide Group) DMDA2 This compound DMDA3 This compound Aggregation Aggregation NP->Aggregation Without Stabilizer Stabilization Steric Hindrance (Prevents Aggregation) DMDA1->Stabilization

N,N-Dimethyldecanamide: A Versatile Solvent for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyldecanamide (DMDA) is an emerging, high-boiling point, polar aprotic solvent with significant potential in the field of polymer chemistry. Its unique combination of properties, including excellent solvency for a wide range of monomers and polymers, high thermal stability, and a relatively low environmental impact compared to traditional solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), makes it an attractive medium for various polymerization reactions. These application notes provide an overview of the potential uses of DMDA as a solvent in polymerization, drawing parallels from structurally similar and well-studied N,N-dialkylamide solvents. While specific quantitative data for polymerization reactions conducted in DMDA is limited in publicly available literature, the information presented herein provides a strong foundation for researchers and drug development professionals to explore its utility.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DMDA is crucial for its effective application in polymerization. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[1][2]
Molecular Weight 199.33 g/mol [1][2]
Boiling Point 295 °C[1]
Melting Point -40 °C[1]
Flash Point 140 °C[1]
Density 0.88 g/cm³ (at 20 °C)
Solubility Soluble in water, ethanol, and diethyl ether.[1] Effective solvent for resins, oils, and certain polymers.[2][1][2]

Potential Applications in Polymerization

Based on its properties and the known behavior of similar amide solvents, DMDA is a promising candidate for several types of polymerization reactions:

  • Polycondensation Reactions (e.g., Polyamides and Polyimides): High-performance polymers like aramids and polyimides are often synthesized in polar aprotic solvents that can dissolve the monomers and the resulting rigid-rod polymers.[3] The high boiling point and thermal stability of DMDA make it particularly suitable for high-temperature polycondensation reactions, which are often necessary to achieve high molecular weight polymers.

  • Free-Radical Polymerization: DMDA can serve as a solvent for the free-radical polymerization of various vinyl monomers. The solvent can influence the polymerization kinetics, and in the case of N,N-dialkylamides, may affect the rate of polymerization.[4]

  • Controlled Radical Polymerization (e.g., ATRP, RAFT): The polarity of the solvent can significantly impact the kinetics of controlled radical polymerization techniques.[5] DMDA's polar nature suggests its potential utility in these methods for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.

Experimental Protocols (Generalized)

The following are generalized protocols for polymerization reactions where DMDA could be employed as a solvent. These protocols are based on established methods for similar systems and should be optimized for specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a generalized procedure for the synthesis of an aromatic polyamide from a diamine and a diacid chloride in DMDA.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride)

  • This compound (DMDA), anhydrous

  • Lithium chloride (LiCl) (optional, to enhance polymer solubility)

  • Argon or Nitrogen gas supply

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.

  • Syringe or dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask under a positive pressure of inert gas, dissolve the aromatic diamine and lithium chloride (if used) in anhydrous DMDA with stirring.

  • Monomer Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the diacid chloride, either as a solid in portions or as a solution in a small amount of anhydrous DMDA, to the stirred diamine solution.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a beaker containing methanol or water to precipitate the polyamide.

  • Purification: Break up the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove unreacted monomers, oligomers, and residual solvent.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve Diamine in DMDA cool Cool to 0-5 °C dissolve->cool add_diacid Add Diacid Chloride cool->add_diacid stir Stir at Room Temp. add_diacid->stir precipitate Precipitate in Methanol/Water stir->precipitate wash Wash Polymer precipitate->wash dry Dry under Vacuum wash->dry

Workflow for Polyamide Synthesis in DMDA.
Protocol 2: Free-Radical Polymerization of a Vinyl Monomer

This protocol provides a general method for the free-radical polymerization of a vinyl monomer using a thermal initiator in DMDA.

Materials:

  • Vinyl monomer (e.g., Styrene, Methyl Methacrylate)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)

  • This compound (DMDA)

  • Argon or Nitrogen gas supply

  • Methanol or other non-solvent for the polymer

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Oil bath with a temperature controller

  • Vacuum line for freeze-pump-thaw cycles

Procedure:

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve the monomer and the initiator in DMDA. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.

  • Degassing: To remove dissolved oxygen which can inhibit the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction for a predetermined time (e.g., 2-24 hours).

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry in a vacuum oven to a constant weight.

Logical Relationship Diagram:

cluster_setup Reaction Setup cluster_process Polymerization Process cluster_outcome Product Isolation Monomer Monomer Dissolution Dissolution Monomer->Dissolution Initiator Initiator Initiator->Dissolution DMDA DMDA DMDA->Dissolution Degassing Degassing Dissolution->Degassing Heating Heating Degassing->Heating Polymer Chain Growth Polymer Chain Growth Heating->Polymer Chain Growth Termination Termination Polymer Chain Growth->Termination Precipitation Precipitation Termination->Precipitation Purified Polymer Purified Polymer Precipitation->Purified Polymer

Logical Flow of Free-Radical Polymerization.

Data Summary and Comparison (Hypothetical)

ParameterN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)This compound (DMDA) (Expected)
Boiling Point 153 °C165 °C295 °C
Suitability for High-Temp. Polycondensation ModerateGoodExcellent
Monomer/Polymer Solubility Good for many polar polymersExcellent for many polar polymersPotentially good, with possible enhanced solubility for polymers with longer alkyl chains
Chain Transfer Potential in Radical Polymerization Can act as a chain transfer agentLower chain transfer tendency than DMFExpected to have a low chain transfer tendency
Viscosity of Polymer Solution ModerateModerate to HighPotentially higher due to longer alkyl chain, may affect mixing and isolation
Ease of Removal Relatively easyModerateDifficult due to very high boiling point

Conclusion

This compound presents itself as a promising, high-performance solvent for a variety of polymerization reactions. Its high thermal stability is a significant advantage for the synthesis of high-performance polymers requiring elevated reaction temperatures. While the lack of specific, quantitative data in the current literature necessitates further research, the generalized protocols and comparative analysis provided here offer a solid starting point for scientists and researchers to explore the full potential of DMDA in their polymerization systems. Future studies should focus on quantifying the effects of DMDA on polymerization kinetics and polymer properties to establish it as a viable alternative to more conventional, and often more hazardous, solvents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N,N-Dimethyldecanamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a versatile amide with applications in various industrial and pharmaceutical processes. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of this compound. The method is scalable and suitable for impurity profiling and preparative separation.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 5 µm, 4.6 x 150 mm or Newcrom C18, 5 µm, 4.6 x 150 mm[1]
Mobile Phase Acetonitrile (B52724) and Water with Phosphoric Acid[1]
A: Water with 0.1% Phosphoric Acid
B: Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 210 nm
Run Time 15 minutes

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1][2]

Reagents and Standards
  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • This compound Reference Standard: Purity >99%.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase A (Water with 0.1% Phosphoric Acid) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with mobile phase A to achieve concentrations in the desired linear range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components.[3][4]

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Perform a solid-liquid extraction with a suitable solvent (e.g., acetonitrile or methanol).

    • Vortex or sonicate to ensure complete dissolution of the analyte.

    • Centrifuge to pellet any insoluble material.

  • Liquid Samples:

    • For clean liquid samples, a simple "dilute and shoot" approach may be sufficient.[5] Dilute the sample with mobile phase A to a concentration within the calibration range.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[6]

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter and protect the HPLC column.[6]

Method Validation Parameters

The analytical method should be validated to ensure it is suitable for its intended purpose.[7][8] Key validation parameters are summarized below. The values presented are typical expected performance characteristics and should be experimentally verified.

Table 2: Summary of Method Validation Quantitative Data

Validation ParameterTypical Acceptance CriteriaExpected Performance
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000Tailing factor ~1.2; Theoretical plates > 3000
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 µg/mL - 100 µg/mLTo be determined experimentally
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%≤ 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with minor variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C)Method is robust

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Obtain Sample DiluteSample Dilute/Extract Sample Sample->DiluteSample Standard Prepare Reference Standard DiluteStandard Prepare Working Standards Standard->DiluteStandard Filter Filter (0.22 µm) DiluteSample->Filter DiluteStandard->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_parameters Key Validation Parameters Method HPLC Method Validation Method Validation Method->Validation Result Reliable Quantification Validation->Result Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD/LOQ Validation->LOD_LOQ

Caption: Relationship between method development, validation, and reliable results.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper method validation should be performed to ensure the results are accurate and precise for the intended application. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of an analytical method for this compound.

References

Application Notes and Protocols: N,N-Dimethyldecanamide as an Organic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N,N-Dimethyldecanamide as a versatile organic intermediate in the multi-step synthesis of various valuable compounds, including surfactants and potential antimicrobial agents.

Overview

This compound is a tertiary amide that serves as a key building block in organic synthesis.[1] Its chemical structure, featuring a C10 alkyl chain, makes it a suitable precursor for molecules with surfactant properties and potential biological activity. This document outlines the synthesis of this compound and its subsequent transformation into downstream products such as tertiary amines, amine oxides, betaines, and quaternary ammonium (B1175870) salts. While broadly cited as an intermediate in pharmaceutical synthesis, specific examples in the literature are scarce; however, its role as a precursor to antimicrobial quaternary ammonium compounds is a key application.[2]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14433-76-2[3]
Molecular Formula C₁₂H₂₅NO[3]
Molecular Weight 199.33 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 295 °C[2]
Flash Point 147 °C (closed cup)[3][4]
Solubility Soluble in organic solvents; sparingly soluble in water.[1]

Multi-Step Synthesis Workflows

The following diagram illustrates the synthetic pathways starting from decanoyl chloride to various downstream products using this compound as a central intermediate.

G DecanoylChloride Decanoyl Chloride NND This compound DecanoylChloride->NND Dimethylamine (B145610) Dimethylamine Dimethylamine->NND ReducingAgent Reducing Agent (e.g., Borane) NND->ReducingAgent NNDA N,N-Dimethyldecylamine OxidizingAgent Oxidizing Agent (e.g., H₂O₂) NNDA->OxidizingAgent AlkylationAgent1 Chloroacetic Acid, NaOH NNDA->AlkylationAgent1 AlkylationAgent2 Alkyl Halide (e.g., Benzyl (B1604629) Chloride) NNDA->AlkylationAgent2 AmineOxide N,N-Dimethyldecylamine-N-oxide Betaine (B1666868) Dodecyl Dimethyl Betaine QuatSalt Quaternary Ammonium Salt ReducingAgent->NNDA OxidizingAgent->AmineOxide AlkylationAgent1->Betaine AlkylationAgent2->QuatSalt

Synthetic pathways from this compound.

Experimental Protocols

Synthesis of this compound (Intermediate)

This protocol describes the synthesis of this compound from decanoyl chloride and dimethylamine.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product DecanoylChloride Decanoyl Chloride NND This compound DecanoylChloride->NND Plus + DecanoylChloride->Plus Dimethylamine Dimethylamine Dimethylamine->NND Plus->Dimethylamine

Synthesis of this compound.

Protocol:

  • To a solution of decanoyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere, add triethylamine (B128534) (1.1 eq) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 eq) in the same solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data (Typical):

ParameterValue
Yield >90%
Purity >98%
Reduction of this compound to N,N-Dimethyldecylamine

This section provides a representative protocol for the reduction of the amide to the corresponding tertiary amine, a key step for further functionalization. Borane complexes are effective for this transformation.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product NND This compound NNDA N,N-Dimethyldecylamine NND->NNDA Plus + NND->Plus Borane Borane (BH₃) Borane->NNDA Plus->Borane

Reduction of this compound.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.5-2.0 eq) to the amide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol (B129727), followed by 6M hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

  • Cool to room temperature and make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide (B78521).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethyldecylamine.

Quantitative Data (Typical):

ParameterValue
Yield 85-95%
Purity >95%
Synthesis of N,N-Dimethyldecylamine-N-oxide

This protocol describes the oxidation of N,N-dimethyldecylamine to the corresponding N-oxide, a non-ionic surfactant.[5]

Protocol:

  • In a round-bottomed flask, dissolve N,N-dimethyldecylamine (1.0 eq) in a suitable solvent like methanol or water.

  • Slowly add 30-50% aqueous hydrogen peroxide (1.1-1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.

  • Monitor the disappearance of the starting amine by TLC.

  • After completion, cool the reaction mixture. If a catalyst was used (e.g., for hindered amines), it should be removed by filtration.

  • The excess hydrogen peroxide can be decomposed by adding a small amount of platinum on carbon or manganese dioxide until oxygen evolution ceases.

  • The solvent can be removed under reduced pressure to obtain the N,N-dimethyldecylamine-N-oxide, often as a solid or viscous liquid.

Quantitative Data:

ParameterValueReference
Yield High[5]
Purity Product is often used directly in aqueous solution.
Synthesis of Dodecyl Dimethyl Betaine

This protocol is adapted from the synthesis of betaines from tertiary amines.[6]

Protocol:

  • Prepare a solution of sodium chloroacetate (B1199739) by reacting chloroacetic acid (1.0 eq) with sodium hydroxide (1.0 eq) in water.

  • To this solution, add N,N-dimethyldecylamine (1.0 eq).

  • Heat the reaction mixture to 75-85 °C and stir vigorously for 2-3 hours.

  • Maintain the pH of the solution between 8.5 and 9.0 by the addition of a sodium hydroxide solution as needed.

  • Monitor the reaction for the consumption of the tertiary amine.

  • Upon completion, the resulting aqueous solution of dodecyl dimethyl betaine can be used directly or purified further by crystallization after acidification with HCl to form the hydrochloride salt, followed by ion-exchange chromatography.

Quantitative Data:

ParameterValueReference
Yield Up to 97%[6]
Purity Up to 99%[6]
Synthesis of Quaternary Ammonium Salts (Antimicrobial Agents)

This protocol outlines the final step in the synthesis of a quaternary ammonium salt, which often exhibit antimicrobial properties.

Protocol:

  • Dissolve N,N-dimethyldecylamine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or acetone.

  • Add an alkylating agent (1.0-1.1 eq), for example, benzyl chloride, to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., diethyl ether).

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., acetone/acetonitrile) to yield the pure quaternary ammonium salt.

Quantitative Data (Typical):

ParameterValue
Yield >90%
Purity >99% (after recrystallization)

Application in Drug Development

While direct, multi-step syntheses of specific commercial drugs starting from this compound are not prominently featured in the reviewed literature, the pathways described above are highly relevant to drug development. The synthesis of quaternary ammonium salts, for instance, is a well-established route to potent antimicrobial agents. The long alkyl chain derived from this compound is a common structural feature in these compounds, enabling them to disrupt bacterial cell membranes. Therefore, this compound is a valuable starting material for the synthesis and discovery of new antimicrobial candidates.

Safety Information

This compound may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for N,N-Dimethyldecanamide in Veterinary Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethyldecanamide as a solvent and penetration enhancer in veterinary drug formulations. The information is intended to guide researchers and formulation scientists in the development of safe and effective veterinary medicines.

Introduction to this compound in Veterinary Formulations

This compound (DMDA) is a versatile, high-purity, colorless to slightly yellow transparent liquid with exceptional solvency properties.[1] Its chemical and physical characteristics make it a valuable excipient in the pharmaceutical industry, including for veterinary applications.[2][3] In veterinary medicine, DMDA is primarily utilized for its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility, and to enhance their penetration through the skin in topical formulations.[4][5]

Key Attributes of this compound:

  • Excellent Solvency: DMDA is an effective solvent for a variety of veterinary APIs, which can improve the stability and bioavailability of formulations.[4]

  • Penetration Enhancement: It is recognized for its potential to act as a skin penetration enhancer, facilitating the delivery of topical drugs through the stratum corneum.[5]

  • Formulation Versatility: It can be incorporated into various dosage forms, including injectables, pour-ons, and spot-on solutions.

Physicochemical and Toxicological Profile

A clear understanding of the physicochemical and toxicological properties of this compound is crucial for its safe and effective use in veterinary formulations.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
CAS Number 14433-76-2[3]
Molecular Formula C12H25NO[3][6]
Molecular Weight 199.33 g/mol [6][7]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 291 °C[6]
Freezing Point -7 °C[6]
Density @ 20°C 0.88 g/cm³[6]
Solubility in Water @ 20°C 0.34 g/L (Not miscible or difficult to mix)[3][6]
log Pow (Octanol-water) 3.44[6]
Toxicological Data Summary

Toxicological data for this compound is often based on studies of surrogate chemicals like N,N-dimethyloctanamide and N,N-dimethyltetradecanamide.

EndpointSpeciesResultReference
Acute Oral LD50 Rat1770 mg/kg[2]
Acute Dermal LD50 Rat> 400 mg/kg[2]
Acute Inhalation LC50 Rat> 3.55 mg/L[2]
Skin Irritation RabbitSevere irritant (EPA Toxicity Category I)[2]
Eye Irritation RabbitCorrosive (EPA Toxicity Category I)[2]
Sensitization -Not a sensitizer[2]

Applications in Veterinary Formulations

While specific commercial veterinary formulations containing this compound are not widely disclosed in publicly available literature, its properties suggest its utility in several areas. A related compound, N,N-dimethylacetamide, has been used in an injectable meloxicam (B1676189) formulation for veterinary use, indicating the potential for N,N-dialkylamides in this space.[8]

Topical Formulations (Pour-ons and Spot-ons)

Given its properties as a solvent and a potential penetration enhancer, this compound is a strong candidate for topical formulations designed for systemic absorption of APIs in livestock and companion animals.

Logical Relationship for Topical Formulation Development

Caption: Logical workflow for developing a topical veterinary formulation.

Injectable Formulations

For APIs that are difficult to dissolve in aqueous solutions, this compound can serve as a non-aqueous solvent to create stable injectable formulations for parenteral administration.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in veterinary drug formulations.

Protocol for Evaluating the Solubility of a Veterinary API in this compound

Objective: To determine the saturation solubility of a veterinary API in this compound.

Materials:

  • Veterinary API powder

  • This compound (≥98% purity)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Add an excess amount of the API powder to a pre-weighed vial.

  • Add a known volume of this compound to the vial.

  • Securely cap the vial and vortex for 2 minutes to ensure initial dispersion.

  • Place the vial in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibration.

  • After incubation, visually inspect the vial to confirm the presence of undissolved API, indicating saturation.

  • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in this compound (e.g., in mg/mL).

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound on the in vitro skin permeation of a veterinary API.

Experimental Workflow for In Vitro Skin Permeation Study

IVPT_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis skin_prep Excise and Prepare Animal Skin Membrane cell_setup Assemble Franz Diffusion Cells skin_prep->cell_setup formulation_prep Prepare Test Formulations (with and without DMDA) dosing Apply Formulation to Skin Surface formulation_prep->dosing cell_setup->dosing sampling Collect Receptor Fluid at Time Intervals dosing->sampling quantification Quantify API Concentration (e.g., by HPLC) sampling->quantification calculation Calculate Permeation Parameters (Flux, Permeability Coefficient) quantification->calculation comparison Compare Formulations calculation->comparison

Caption: Workflow for an in vitro skin permeation test (IVPT).

Materials:

  • Excised skin from the target animal species (e.g., canine, bovine, porcine) or a suitable model like pig ear skin.

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Test formulations (with and without this compound)

  • Syringes and needles for sampling

  • HPLC system for analysis

Methodology:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with pre-warmed (37°C) and degassed receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Allow the skin to equilibrate for a set period.

  • Apply a known amount of the test formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analyze the collected samples for API concentration using a validated HPLC method.

  • At the end of the study, dismount the skin, and analyze the amount of API retained in the skin if required.

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.

Protocol for Formulation Stability Study

Objective: To assess the physical and chemical stability of a veterinary formulation containing this compound under different storage conditions.

Materials:

  • Test formulation packaged in the proposed final container

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation (e.g., HPLC, pH meter, viscometer)

Methodology:

  • Prepare at least three batches of the final formulation.

  • Place the samples in stability chambers under various conditions as per VICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[9]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.[9]

  • Evaluate the samples for the following parameters:

    • Physical properties: Appearance, color, odor, pH, viscosity.

    • Chemical properties: Assay of the active ingredient, concentration of degradation products, and content of any preservatives.

  • Compare the results to the initial specifications to determine the stability of the formulation.

Mechanism of Action as a Skin Penetration Enhancer

The precise molecular mechanism of N,N-dialkylamides as skin penetration enhancers is not fully elucidated but is believed to involve the disruption of the highly ordered structure of the stratum corneum lipids.

Penetration_Mechanism DMDA This compound (Penetration Enhancer) SC_Lipids Stratum Corneum Lipid Bilayer DMDA->SC_Lipids Interacts with Disruption Disruption of Lipid Packing & Increased Fluidity SC_Lipids->Disruption Leads to Partitioning Increased Drug Partitioning into Stratum Corneum Disruption->Partitioning Facilitates Diffusion Enhanced Drug Diffusion through the Skin Partitioning->Diffusion API Active Pharmaceutical Ingredient (API) API->Partitioning

References

Troubleshooting & Optimization

How to prevent crystallization of N,N-Dimethyldecanamide in cold formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyldecanamide, focusing on the prevention of crystallization in cold formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to crystallize at low temperatures?

This compound, like many fatty acid amides, has a propensity to crystallize at reduced temperatures due to its chemical structure. The primary factors influencing this are:

  • Melting Point: this compound has a relatively low melting point, which means it can easily solidify when the temperature drops.

  • Concentration: Higher concentrations of this compound in a formulation increase the likelihood of crystal formation as molecules are more likely to aggregate.

  • Solvent System: The choice of solvent and the presence of co-solvents significantly impact the solubility of this compound. Poor solubility in the chosen vehicle at low temperatures is a direct cause of crystallization.

  • Presence of Nucleation Sites: Impurities or even micro-scratches on the container surface can act as nucleation sites, initiating crystal growth.

Q2: What is the melting point of this compound?

The melting point of this compound is a critical parameter for understanding its low-temperature behavior.

PropertyValue
Melting Point~16-18 °C

This data represents a typical range and can vary slightly based on purity.

Q3: Can the purity of this compound affect its crystallization tendency?

Yes, the purity of this compound can significantly influence its crystallization behavior. Impurities can act as nucleation points, accelerating the onset of crystallization even at temperatures slightly above its melting point. It is crucial to use a high-purity grade of this compound for formulations intended for cold storage or application.

Troubleshooting Guide: Preventing Crystallization

This guide provides systematic steps to diagnose and resolve crystallization issues with this compound in your formulations.

Issue: My this compound formulation shows signs of crystallization after being stored at 2-8°C.

Below is a workflow to troubleshoot and mitigate this issue.

G cluster_0 Troubleshooting Workflow start Crystallization Observed check_concentration Step 1: Review this compound Concentration start->check_concentration is_high Is concentration high? check_concentration->is_high reduce_concentration Action: Reduce Concentration or Add Co-solvents is_high->reduce_concentration Yes check_excipients Step 2: Evaluate Excipient Compatibility is_high->check_excipients No reduce_concentration->check_excipients add_inhibitor Action: Introduce Crystal Growth Inhibitors (e.g., polymers like PVP, HPMC) check_excipients->add_inhibitor optimize_solvent Step 3: Optimize Solvent System add_inhibitor->optimize_solvent solvent_action Action: Increase proportion of good solvent or add a solubilizer optimize_solvent->solvent_action thermal_cycling Step 4: Perform Thermal Cycling Stress Test solvent_action->thermal_cycling end Stable Formulation thermal_cycling->end G cluster_1 Formulation Development Logic A Initial Formulation B Cloud Point Determination A->B C Is Cloud Point < Target Temp? B->C D Reformulate: - Add Co-solvent - Add Inhibitor C->D No E Thermal Cycling Stress Test C->E Yes D->B F Is Formulation Stable? E->F F->D No G Final Formulation F->G Yes

Technical Support Center: Optimizing N,N-Dimethyldecanamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the concentration of N,N-Dimethyldecanamide in emulsion formulations to ensure stability. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in emulsions?

This compound is a versatile solvent that can be used as a component of the oil phase in emulsion formulations.[1][2] Due to its chemical structure, it can act as a co-solvent for active pharmaceutical ingredients (APIs) or other lipophilic components, enhancing their solubility and incorporation into the emulsion. Its concentration can influence the overall properties and stability of the emulsion.

Q2: What are the key signs of emulsion instability?

Emulsion instability can manifest in several ways, including:

  • Creaming or Sedimentation: The rising or settling of dispersed droplets due to density differences between the oil and water phases.[3]

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and eventual phase separation.[3]

  • Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Q3: How does surfactant concentration impact the stability of emulsions containing this compound?

For emulsions containing this compound in the oil phase, the surfactant concentration is a critical factor for stability. Studies have shown that:

  • Low Surfactant Concentration (e.g., 1 wt%): Insufficient to prevent recoalescence of droplets during emulsification, leading to creaming and instability.

  • Intermediate Surfactant Concentration (e.g., 2-3 wt%): Optimal for physical stability, with minimal coalescence and delayed creaming.

  • High Surfactant Concentration (e.g., 4-5 wt%): Can lead to depletion flocculation, which in turn can trigger coalescence and destabilize the emulsion.

Troubleshooting Guide: Emulsion Instability

This guide addresses common issues encountered when formulating emulsions with this compound.

Issue Potential Cause Recommended Solution
Phase Separation (Creaming/Sedimentation) Incorrect surfactant concentration.Optimize the surfactant concentration. An intermediate concentration (e.g., 2-3 wt%) is often optimal.
Inadequate homogenization.Increase homogenization time or speed to reduce droplet size.
Density difference between phases.Consider adding a weighting agent to the oil phase or a thickening agent to the continuous phase.
Droplet Coalescence Insufficient surfactant at the oil-water interface.Increase the surfactant concentration to the optimal range to ensure complete coverage of droplets.
High concentration of this compound affecting interfacial film properties.See the data below on optimizing this compound concentration. A moderate concentration is often ideal.
High temperatures during storage or processing.Store the emulsion at a controlled, lower temperature. Ensure processing temperatures are not excessively high.
Flocculation High surfactant concentration leading to depletion flocculation.Reduce the surfactant concentration to the optimal range (e.g., 2-3 wt%).
Presence of electrolytes.Evaluate the compatibility of all ingredients. Consider using a non-ionic surfactant if high electrolyte concentrations are necessary.
Impact of this compound Concentration on Emulsion Stability

The following table summarizes the expected impact of varying this compound concentration within the oil phase on key emulsion stability parameters, assuming an optimized surfactant concentration.

This compound Concentration in Oil Phase (%) Mean Droplet Size (μm) Creaming Index (%) after 24h Visual Stability
51.25Good
100.82Excellent
201.58Fair
302.515Poor (signs of coalescence)

This data is illustrative and may vary depending on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion containing this compound.

Materials:

  • This compound

  • Oil phase components (e.g., mineral oil, vegetable oil)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (e.g., non-ionic polyoxyethylene glycerol (B35011) ester)

  • High-shear homogenizer

Procedure:

  • Prepare the Oil Phase: Combine this compound and other oil-soluble components. Gently heat to ensure all components are fully dissolved.

  • Prepare the Aqueous Phase: Dissolve the surfactant in the deionized water. Heat to the same temperature as the oil phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for a specified period (e.g., 5-10 minutes) to achieve a uniform droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Evaluation of Emulsion Stability

1. Visual Observation:

  • Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Visually inspect for signs of creaming, coalescence, or phase separation at regular intervals (e.g., 24h, 48h, 1 week).

2. Centrifugation Test:

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

  • Measure the height of any separated layers to calculate the creaming index.

    • Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100

3. Droplet Size Analysis:

  • Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the mean droplet size and size distribution of the emulsion.

  • Monitor changes in droplet size over time as an indicator of coalescence or Ostwald ripening.

Safety Precautions for Handling this compound

  • Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and prevent the generation of vapor or mist.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][5]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[2]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[2][5]

Visualizations

TroubleshootingWorkflow Start Emulsion Instability Observed (e.g., Phase Separation) CheckSurfactant Step 1: Evaluate Surfactant Concentration Start->CheckSurfactant Concentration Is Concentration in Optimal Range (2-3 wt%)? CheckSurfactant->Concentration AdjustSurfactant Adjust Surfactant Concentration Concentration->AdjustSurfactant No CheckHomogenization Step 2: Assess Homogenization Process Concentration->CheckHomogenization Yes AdjustSurfactant->CheckSurfactant HomogenizationParams Are Droplets Uniform and Small? CheckHomogenization->HomogenizationParams OptimizeHomogenization Increase Homogenization Time/Speed HomogenizationParams->OptimizeHomogenization No CheckNN Step 3: Evaluate this compound Conc. HomogenizationParams->CheckNN Yes OptimizeHomogenization->CheckHomogenization NNParams Is Concentration Optimized? CheckNN->NNParams AdjustNN Adjust this compound Concentration NNParams->AdjustNN No Stable Stable Emulsion NNParams->Stable Yes AdjustNN->CheckNN StabilityVsConcentration Low Low Concentration (e.g., 1 wt% Surfactant) Instability1 Creaming & Coalescence Low->Instability1 Optimal Optimal Concentration (e.g., 2-3 wt% Surfactant) Stability High Physical Stability Optimal->Stability High High Concentration (e.g., 4-5 wt% Surfactant) Instability2 Depletion Flocculation & Coalescence High->Instability2

References

Troubleshooting phase separation in N,N-Dimethyldecanamide-based microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding phase separation in N,N-Dimethyldecanamide-based microemulsions.

Troubleshooting Guide: Phase Separation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My formulation shows immediate cloudiness or phase separation upon mixing the components. What is going wrong?

A1: Immediate instability typically points to fundamental flaws in the formulation's composition. The primary causes are an incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system, or an insufficient concentration of surfactant and cosurfactant to emulsify the oil and water phases effectively.[1]

Possible Causes & Solutions:

  • Incorrect Surfactant/Co-surfactant (Smix) Ratio: The synergy between the surfactant and cosurfactant is critical for creating a stable interfacial film.

    • Solution: Systematically vary the Smix ratio (e.g., 1:2, 1:1, 2:1, 3:1) to find the optimal balance that results in a stable microemulsion.[2][3] Constructing a pseudo-ternary phase diagram is the most effective method to identify the stable microemulsion region for different Smix ratios.[2][4][5]

  • Insufficient Smix Concentration: There may not be enough emulsifier present to lower the interfacial tension between the oil and water phases and encapsulate the dispersed phase droplets.

    • Solution: Gradually increase the total concentration of the Smix in your formulation. A higher surfactant concentration can enhance stability by strengthening the adsorption at the oil-water interface.

  • Inappropriate HLB Value: The HLB of your surfactant blend may not match the required HLB of the oil phase (this compound and any other oils).

    • Solution: Select a surfactant or blend of surfactants with a different HLB value. For oil-in-water (o/w) microemulsions, a higher HLB is generally required, while water-in-oil (w/o) systems need a lower HLB. Non-ionic surfactants are often preferred due to their low toxicity and stability over a range of pH and ionic strengths.[6]

Q2: The microemulsion appears stable initially but separates into distinct layers after a few hours or days. Why is this happening?

A2: Delayed phase separation suggests that the formulation is thermodynamically unstable or located near the boundary of a stable region. The primary mechanisms for this type of instability are Ostwald ripening and coalescence.

Possible Causes & Solutions:

  • Ostwald Ripening: This phenomenon involves the diffusion of smaller dispersed droplets into larger ones, leading to an overall increase in droplet size and eventual phase separation.[1]

    • Solution: Optimize the Smix ratio to create a more rigid and stable interfacial film around the droplets. This can slow down the rate of Ostwald ripening.[1]

  • Coalescence and Flocculation: Droplets may aggregate (flocculation) and then merge (coalescence), leading to instability. This can be triggered by suboptimal surfactant concentrations.[7][8]

    • Solution: Adjust the surfactant concentration. Very low concentrations (e.g., 1 wt%) may not prevent recoalescence, while very high concentrations (e.g., 4-5 wt%) can cause depletion flocculation, which also leads to coalescence.[7][8] Intermediate concentrations (e.g., 2-3 wt%) often provide the best stability.[7][8]

  • Suboptimal Formulation Composition: Your formulation's composition might be at the edge of the microemulsion region in the phase diagram.

    • Solution: Refer to your pseudo-ternary phase diagram and adjust the relative concentrations of oil, water, or Smix to move the formulation towards the center of the identified stable zone.[1]

Q3: My microemulsion is stable at room temperature but becomes unstable when heated or cooled. What is the cause?

A3: Temperature fluctuations can significantly impact microemulsion stability by altering component solubility, interfacial tension, and surfactant properties.[1][9]

Possible Causes & Solutions:

  • Temperature-Sensitive Surfactants: The solubility and performance of some surfactants, particularly non-ionic ones, are highly dependent on temperature. This can lead to a phase inversion temperature (PIT), where an o/w microemulsion inverts to a w/o microemulsion, passing through an unstable state.[10]

    • Solution: Characterize the thermal behavior of your system to identify the PIT. The most stable formulation is often found at a storage temperature significantly different (e.g., 20°C below) from the PIT.[10] If necessary, select surfactants that are less sensitive to temperature changes.

  • Processing Temperature: The temperature at which the emulsion is prepared can induce flocculation, which leads to coalescence over time.[7]

    • Solution: Optimize the processing temperature. For some systems, preparation at lower temperatures (e.g., 5°C) can reduce collision frequency and flocculation, resulting in a more stable emulsion.[7]

Q4: The formulation was stable, but it separated after I added my active pharmaceutical ingredient (API). How can I fix this?

A4: The addition of an active ingredient can disrupt the delicate equilibrium of a microemulsion system. The API can alter the required HLB of the oil phase or interfere with the integrity of the interfacial film.[1]

Possible Causes & Solutions:

  • Disruption of Interfacial Film: The API may partition at the oil-water interface, disrupting the surfactant/cosurfactant packing and weakening the film.

    • Solution: Increase the Smix concentration. A higher amount of surfactant and cosurfactant may be needed to stabilize the interface in the presence of the drug.[1]

  • Alteration of Required HLB: The API may dissolve in the oil or water phase, changing its polarity and thus altering the required HLB for stable emulsification.

    • Solution: Re-optimize the entire formulation after adding the API. This includes re-evaluating the optimal Smix ratio and component concentrations by constructing a new pseudo-ternary phase diagram with the API included.[1] The physicochemical properties of the API, such as its pKa and structure, can significantly influence the phase behavior.[11]

Data Summary Tables

Table 1: Influence of Surfactant Concentration on Microemulsion Stability
Surfactant ConcentrationObservationPrimary Destabilization MechanismReference
Low (e.g., 1 wt%) Rapid creaming and phase separation.Insufficient surfactant to prevent recoalescence during emulsification.[7][8]
Intermediate (e.g., 2-3 wt%) Optimal physical stability with delayed onset of weak creaming.Coalescence is minimal.[7][8]
High (e.g., 4-5 wt%) Phase separation triggered by droplet aggregation.Depletion flocculation, which in turn promotes coalescence.[7][8]
Table 2: Troubleshooting Quick Reference
ProblemCommon Cause(s)Recommended Solution(s)
Immediate Separation Incorrect Smix ratio or concentration; Wrong HLB.Construct phase diagram, vary Smix ratio, increase Smix concentration.[1][2][4]
Delayed Separation Ostwald ripening; Coalescence; Formulation near stability boundary.Optimize Smix ratio for a rigid film; Adjust component ratios to center the formulation in the stable zone.[1]
Temperature-Induced Separation Proximity to Phase Inversion Temperature (PIT); Temperature-sensitive surfactants.Determine PIT and adjust storage temperature; Select less temperature-sensitive components.[10]
API-Induced Separation Disruption of interfacial film; Alteration of required HLB.Re-optimize the entire formulation with the API; Increase Smix concentration.[1]

Experimental Protocols & Methodologies

Protocol 1: Constructing a Pseudo-Ternary Phase Diagram

This method is essential for identifying the concentration ranges of oil, Smix, and water that form a stable microemulsion.

Methodology: Water Titration Method [4][5]

  • Prepare Smix Ratios: Prepare fixed weight ratios of your chosen surfactant and cosurfactant (Smix). Common ratios to investigate are 3:1, 2:1, 1:1, and 1:2.[2]

  • Prepare Oil/Smix Mixtures: For each Smix ratio, prepare a series of mixtures with varying weight ratios of the oil phase (this compound) and the Smix. Typical ratios include 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.[2]

  • Titrate with Water: Place each oil/Smix mixture in a small beaker or vial on a magnetic stirrer. Slowly add the aqueous phase (water) drop by drop while constantly stirring.

  • Observe and Record: Carefully observe the mixture for changes in appearance. Note the point where the mixture turns from turbid to transparent (indicating microemulsion formation) and the point where it becomes turbid again upon further water addition.

  • Plot the Diagram: Plot the concentrations (in weight percent) of oil, water, and Smix on a ternary phase diagram for each Smix ratio. The area where transparent, single-phase formulations were observed represents the stable microemulsion region.

Protocol 2: Characterization of Microemulsion Stability

A multi-technique approach is necessary for a thorough characterization of microemulsion stability.[12]

  • Visual Inspection: Observe the formulation against a dark and light background for clarity, homogeneity, and any signs of phase separation (e.g., cloudiness, creaming, or layering) over a set period at controlled temperatures.[1]

  • Thermodynamic Stability Testing:

    • Centrifugation: Centrifuge the microemulsion samples at high speed (e.g., 3500-5000 rpm) for 30 minutes. A stable microemulsion will show no signs of phase separation after centrifugation.[1]

    • Freeze-Thaw Cycles: Subject the samples to multiple cycles of freezing and thawing (e.g., -20°C for 48 hours followed by +25°C for 48 hours). The formulation should remain stable and clear.

  • Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean droplet size and Polydispersity Index (PDI). Microemulsions typically have droplet sizes in the range of 10-100 nm.[12][13] A narrow PDI indicates a homogenous population of droplets. Measurements should be taken over time to monitor for any increase in droplet size, which would indicate instability.

  • Zeta Potential Measurement: This technique measures the surface charge of the droplets and is an indicator of the stability against aggregation. Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate better stability.

  • Other Techniques: Advanced characterization can be performed using methods such as Nuclear Magnetic Resonance (NMR) to study component interactions and structure, and conductivity measurements to determine the microemulsion type (o/w, w/o, or bicontinuous).[12][14]

Diagrams

Visualizing Troubleshooting and Experimental Workflows

Caption: A logical workflow for troubleshooting phase separation.

Caption: Workflow for microemulsion formulation and characterization.

Frequently Asked Questions (FAQs)

Q: What exactly is phase separation in a microemulsion? A: Phase separation is the process where a single-phase, thermodynamically stable, and transparent microemulsion separates into two or more distinct liquid phases.[1] This breakdown of the single-phase system indicates instability and can manifest as cloudiness, layering, or the formation of sediment.[1]

Q: What is the role of this compound in these formulations? A: this compound typically serves as the oil phase or a co-solvent in the oil phase of the microemulsion. It is considered a "green solvent" and is used in various applications, including agrochemicals and pharmaceuticals.[7][8] Its properties influence the selection of appropriate surfactants and the overall stability of the microemulsion.

Q: How do I select the right surfactant and cosurfactant? A: The selection process is crucial and should be systematic.[15] Start by screening components for their ability to solubilize your oil phase and, if applicable, your API.[2][6] The primary goal is to match the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system to the required HLB of the oil phase.[1] Cosurfactants, typically short-chain alcohols, are used to increase the flexibility of the interfacial film, reduce interfacial tension, and enhance the solubilization of the oil phase. The most effective way to confirm your selection is by constructing pseudo-ternary phase diagrams.[2]

Q: What are the most critical factors influencing the stability of this compound-based microemulsions? A: The most critical factors are:

  • Surfactant/Cosurfactant (Smix) Type and Ratio: This determines the stability and flexibility of the interfacial film.

  • Smix Concentration: Must be optimal to avoid both recoalescence (too low) and depletion flocculation (too high).[7][8]

  • Component Ratios: The relative amounts of oil, water, and Smix must fall within the stable region of the phase diagram.[1]

  • Temperature: Can alter surfactant properties and lead to phase inversion or other instabilities.[7][10]

References

Improving the yield of N,N-Dimethyldecanamide synthesis at lab scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the laboratory-scale synthesis of N,N-Dimethyldecanamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound at a lab scale?

A1: The two main synthetic routes are the reaction of decanoyl chloride with dimethylamine (B145610) and the direct amidation of decanoic acid with dimethylamine. The acid chloride method is often faster and proceeds under milder conditions but requires the preparation of the acid chloride from decanoic acid.[1] Direct amidation is more atom-economical but may require higher temperatures and catalysts or coupling reagents to achieve good yields.[1]

Q2: My reaction yield is low. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.

  • Hydrolysis of starting materials: Decanoyl chloride is sensitive to moisture and can hydrolyze back to decanoic acid. Anhydrous reaction conditions are crucial.

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Suboptimal stoichiometry: Incorrect molar ratios of reactants and reagents can lead to incomplete conversion.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following:

  • Control the reaction temperature: Overheating can lead to decomposition or unwanted side reactions.

  • Use a suitable solvent: The choice of solvent can influence reaction rates and selectivity.

  • Optimize the addition rate of reagents: Slow, dropwise addition of reactive reagents like decanoyl chloride can help control the reaction and reduce the formation of byproducts.[2]

  • Use a suitable base: In the acid chloride method, a non-nucleophilic base like triethylamine (B128534) is used to neutralize the HCl byproduct. Using an appropriate amount is key to preventing side reactions.[3]

Q4: What is the best way to purify crude this compound?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[3][4] This technique is effective for separating the product from non-volatile impurities and unreacted starting materials with different boiling points.[5][6] For smaller scales or to remove specific impurities, column chromatography may also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete conversion of decanoic acid to decanoyl chloride.Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Low reactivity of the direct amidation reaction.Increase the reaction temperature, extend the reaction time, or use a more effective catalyst or coupling reagent. Consider using a Dean-Stark apparatus to remove water azeotropically.[7]
Hydrolysis of decanoyl chloride.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature. Ensure proper stoichiometry of reactants.
Inefficient purification.Optimize the fractional distillation conditions (vacuum, temperature). If using column chromatography, screen different solvent systems for better separation.
Product is Discolored (Yellow or Brown) Reaction temperature was too high.Lower the reaction temperature and monitor it closely.
Impurities in the starting materials.Use high-purity starting materials and solvents.
Air oxidation.Perform the reaction and purification under an inert atmosphere.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Catalyst/Reagent Typical Reaction Conditions Reported Yield Key Considerations
Acid Chloride Method Decanoyl chloride, DimethylamineTriethylamine (or other base)Room temperature, atmospheric pressure.[3]Generally highRequires prior synthesis of decanoyl chloride; moisture sensitive.
Direct Amidation Decanoic acid, DimethylamineSodium metasilicate (B1246114)/sodium metaaluminate180-200°C, elevated pressure.[4]>99% (based on patent data)High temperature and pressure may require specialized equipment.
Direct Amidation with Coupling Reagents Decanoic acid, DimethylamineHATU, DCC, etc.Varies with reagent (typically 0°C to room temperature).Generally good to excellent.Stoichiometric amounts of coupling reagents are required, and byproducts may need to be removed.

Experimental Protocols

Protocol 1: Synthesis of this compound from Decanoyl Chloride

This protocol is adapted from general procedures for the synthesis of N-decanoyl amides.[2]

Materials:

  • Decanoyl chloride

  • Dimethylamine (e.g., 2M solution in THF or as a gas)

  • Triethylamine

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve decanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 eq).

  • Slowly add dimethylamine (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Direct Synthesis of this compound from Decanoic Acid with a Solid Catalyst

This protocol is based on a patented industrial process.[4]

Materials:

  • Decanoic acid

  • Dimethylamine (gas)

  • Catalyst (e.g., a mixture of sodium metasilicate and sodium metaaluminate)

Procedure:

  • Charge a suitable pressure reactor with decanoic acid and the catalyst.

  • Seal the reactor and purge with an inert gas.

  • Heat the mixture to 180°C with stirring.

  • Introduce dimethylamine gas into the reactor, maintaining the temperature and pressure.

  • Continue the reaction for several hours, monitoring the acid value of the reaction mixture.

  • Once the reaction is complete (acid value is low), cool the reactor and vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 3: Synthesis of this compound using HATU as a Coupling Reagent

This is a general protocol for amide bond formation using HATU that can be adapted for this compound.[8]

Materials:

  • Decanoic acid

  • Dimethylamine hydrochloride

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve decanoic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (Decanoic Acid/Decanoyl Chloride + Dimethylamine) reaction Amidation Reaction (with Catalyst/Coupling Reagent/Base) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring extraction Aqueous Work-up (Washing, Extraction) monitoring->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Hydrolysis start->cause3 cause4 Reagent Quality start->cause4 solution1 Increase Reaction Time/Temperature Optimize Stoichiometry cause1->solution1 solution2 Control Temperature Optimize Reagent Addition cause2->solution2 solution3 Use Anhydrous Conditions Inert Atmosphere cause3->solution3 solution4 Use High-Purity Reagents and Solvents cause4->solution4

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Methods for removing impurities from synthesized N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized N,N-Dimethyldecanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The primary impurities in this compound synthesized from decanoic acid or its derivatives and dimethylamine (B145610) typically include:

  • Unreacted Starting Materials: Decanoic acid and residual dimethylamine.

  • Byproducts: Water is a common byproduct of the amidation reaction.

  • Degradation Products: An amine-like odor can indicate the presence of degradation products like dimethylamine.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The most effective purification methods for this compound are:

  • Vacuum Distillation: Highly effective for removing volatile and high-boiling point impurities.[1][2][3][4]

  • Aqueous Washing (Acid/Base Extraction): Useful for removing acidic (decanoic acid) and basic (dimethylamine) impurities.[5][6][7]

  • Silica (B1680970) Gel Chromatography: Can be employed for high-purity applications to separate compounds with different polarities.[8][9]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify non-volatile impurities.[10]

  • Karl Fischer Titration: For accurate determination of water content.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Product has a strong amine-like odor.
  • Possible Cause: Presence of residual dimethylamine.[1]

  • Solution:

    • Acidic Wash: Wash the crude product with a dilute acid solution (e.g., 1M HCl) to convert the basic dimethylamine into its water-soluble salt, which can then be separated in the aqueous phase.

    • Vacuum Distillation: Fractional vacuum distillation can effectively separate the more volatile dimethylamine from the higher-boiling this compound.

Issue 2: Product is acidic and shows a broad peak in NMR corresponding to a carboxylic acid.
  • Possible Cause: Presence of unreacted decanoic acid.

  • Solution:

    • Basic Wash: Wash the crude product with a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate) to convert the acidic decanoic acid into its water-soluble salt.

    • Silica Gel Chromatography: Decanoic acid is more polar than this compound and can be separated on a silica gel column.

Issue 3: Poor separation during vacuum distillation.
  • Possible Cause:

    • Inefficient fractionating column.

    • Distillation rate is too high.

    • Fluctuations in vacuum pressure.

  • Solution:

    • Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).

    • Reduce the heating rate to allow for proper vapor-liquid equilibrium.

    • Ensure a stable vacuum is maintained using a reliable vacuum pump and checking for leaks in the system.

Issue 4: Tailing peaks observed during HPLC analysis.
  • Possible Cause:

    • Interaction of the amide with the silica stationary phase.

    • Inappropriate mobile phase pH.

    • Column overloading.

  • Solution:

    • Use a deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.

    • Adjust the mobile phase pH to suppress the ionization of any acidic or basic impurities.

    • Inject a smaller volume or a more dilute sample.

Data Presentation

Table 1: Comparison of Purification Method Effectiveness

Purification MethodImpurity TargetedExpected PurityAdvantagesDisadvantages
Vacuum Distillation Volatile impurities, high-boiling residues>99%Scalable, effective for a range of impuritiesRequires specialized equipment, potential for thermal degradation
Aqueous Washing Acidic and basic impuritiesDependent on subsequent stepsSimple, inexpensiveMay not remove non-ionizable impurities
Silica Gel Chromatography Polar impurities>99.5%High resolution, suitable for high-purity requirementsCan be time-consuming, requires solvent, may have lower yield

Table 2: Physical Properties of this compound and Key Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Solubility
This compound199.34295[2]Soluble in organic solvents, sparingly soluble in water
Decanoic Acid172.26270Soluble in organic solvents, insoluble in water
Dimethylamine45.087Soluble in water and organic solvents

Experimental Protocols

Protocol 1: Purification by Aqueous Washing followed by Vacuum Distillation

This protocol is designed to remove the majority of acidic and basic impurities before a final purification step.

Workflow Diagram:

start Crude this compound acid_wash Acidic Wash (1M HCl) start->acid_wash Remove Dimethylamine base_wash Basic Wash (1M NaOH) acid_wash->base_wash Remove Decanoic Acid dry Dry over Na2SO4 base_wash->dry distill Vacuum Distillation dry->distill Remove other impurities end Purified Product (>99%) distill->end

Caption: Workflow for purification by washing and distillation.

Methodology:

  • Acidic Wash:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with 1M HCl.

    • Separate the aqueous layer. Repeat the wash if necessary (monitor with pH paper).

  • Basic Wash:

    • Wash the organic layer with 1M NaOH or saturated NaHCO₃ solution.

    • Separate the aqueous layer. Repeat until the aqueous layer is basic.

  • Brine Wash:

    • Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • This compound has a boiling point of approximately 110-111 °C at very low pressure.

    • Carefully heat the flask and collect the fraction that distills at a constant temperature.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is suitable for achieving high purity on a smaller scale.

Workflow Diagram:

start Crude this compound load Load on Silica Column start->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product (>99.5%) evaporate->end

Caption: Workflow for purification by silica gel chromatography.

Methodology:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase to elute the this compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

Adjusting pH to enhance the performance of N,N-Dimethyldecanamide as a surfactant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N,N-Dimethyldecanamide as a surfactant. The focus is on optimizing its performance by adjusting pH and other related factors.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the surfactant performance of this compound?

As a non-ionic surfactant, the performance of this compound, in terms of its critical micelle concentration (CMC) and surface tension reduction, is largely independent of pH in the range of 3 to 11. Unlike ionic surfactants, it does not possess a charge that is influenced by the hydrogen ion concentration of the solution. However, extreme pH values can lead to the hydrolysis of the amide bond over time, which can degrade the surfactant and affect its performance.

Q2: What is the optimal pH range for working with this compound?

For optimal stability and to prevent degradation, it is recommended to use this compound within a pH range of 3 to 9. Within this range, the molecule exhibits good stability, ensuring reproducible results in your formulations.

Q3: Can this compound be used in formulations outside the recommended pH range?

While it can be used outside the 3-9 pH range, it is important to consider the potential for accelerated hydrolysis, which can impact the long-term stability of your formulation. If your application requires a pH outside this range, it is advisable to conduct stability studies to assess the degradation rate of this compound.

Q4: How does the pH of the formulation affect the solubility of the active pharmaceutical ingredient (API)?

The pH of a formulation can significantly impact the solubility and stability of the API. For ionizable APIs, their solubility is highly pH-dependent. It is crucial to determine the pKa of your API and select a pH for your formulation that ensures its solubility and stability, while also falling within the stable range for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor emulsification or phase separation. Incorrect pH for API solubility.Adjust the pH of the aqueous phase to a value where the API is most soluble. Ensure this pH is within the stable range for this compound (pH 3-9).
Insufficient surfactant concentration.Increase the concentration of this compound. It is recommended to work above its critical micelle concentration (CMC).
Incompatible oil phase.Screen different oil phases to find one that is more compatible with this compound and the API.
Precipitation of the API in the formulation. pH of the formulation is close to the pKa of the API, leading to reduced solubility.Adjust the pH of the formulation to be at least 1-2 units away from the pKa of the API to ensure it remains in its more soluble ionized or unionized form.
The formulation is supersaturated.Reduce the concentration of the API or add a co-solvent to improve its solubility.
Degradation of the formulation over time. Hydrolysis of this compound due to extreme pH.Buffer the formulation to maintain a pH between 3 and 9. Conduct long-term stability studies at your intended storage conditions.
Degradation of the API.Investigate the stability of the API at the formulation's pH and temperature. Adjust conditions as needed.

Experimental Protocols

Protocol 1: Determination of Optimal pH for an API-Containing Microemulsion

Objective: To determine the optimal pH for a stable microemulsion formulation containing an ionizable API and this compound.

Materials:

  • This compound

  • Selected oil phase (e.g., isopropyl myristate)

  • Active Pharmaceutical Ingredient (API)

  • Phosphate buffer solutions (pH 5, 6, 7)

  • Citrate buffer solutions (pH 3, 4)

  • Borate buffer solutions (pH 8, 9)

  • Deionized water

  • Magnetic stirrer and stir bars

  • pH meter

  • Particle size analyzer

Methodology:

  • API Solubility Screening:

    • Prepare saturated solutions of the API in each buffer solution (pH 3-9).

    • Stir for 24 hours at a controlled temperature.

    • Filter the solutions and analyze the API concentration to determine the pH of maximum solubility.

  • Microemulsion Formulation:

    • Prepare a series of microemulsions at the pH of maximum API solubility.

    • Vary the ratio of this compound, oil, and aqueous phase (buffer) to construct a pseudo-ternary phase diagram.

    • The aqueous phase will contain the dissolved API at its optimal pH.

  • Characterization:

    • Visually inspect the formulations for clarity and phase separation.

    • Measure the droplet size and polydispersity index (PDI) of the clear microemulsion region using a particle size analyzer.

    • Conduct stability studies by storing the optimal formulation at different temperatures and monitoring for any changes in appearance, droplet size, and API concentration over time.

Diagrams

G cluster_input Inputs cluster_process Optimization Process cluster_output Output API Ionizable API Determine_pKa 1. Determine API pKa API->Determine_pKa Surfactant This compound Formulate 3. Formulate Microemulsion at Optimal pH Surfactant->Formulate Oil Oil Phase Oil->Formulate Buffer Aqueous Buffer pH_Screen 2. Screen pH for Max API Solubility Buffer->pH_Screen Determine_pKa->pH_Screen pH_Screen->Formulate Optimal pH Characterize 4. Characterize Droplet Size & Stability Formulate->Characterize Optimized_Formulation Optimized & Stable Microemulsion Characterize->Optimized_Formulation

Caption: Workflow for optimizing a microemulsion formulation.

G cluster_troubleshooting Troubleshooting Logic Start Issue: Poor Emulsification Check_pH Is pH optimal for API solubility? Start->Check_pH Check_Conc Is surfactant concentration > CMC? Check_pH->Check_Conc Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Oil Is the oil phase compatible? Check_Conc->Check_Oil Yes Increase_Conc Action: Increase Surfactant Conc. Check_Conc->Increase_Conc No Screen_Oils Action: Screen New Oils Check_Oil->Screen_Oils No Success Stable Emulsion Check_Oil->Success Yes Adjust_pH->Success Increase_Conc->Success Screen_Oils->Success

Caption: Troubleshooting poor emulsification.

Technical Support Center: Overcoming API Solubility Challenges in N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with dissolving active pharmaceutical ingredients (APIs) in N,N-Dimethyldecanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent?

A1: this compound is a fatty amide, organic compound that is a colorless to pale yellow liquid at room temperature.[1][2] It is used as a solvent in various applications, including pharmaceutical and agricultural formulations, due to its ability to dissolve a range of substances.[3][4] Its characteristics as a polar, aprotic solvent make it a candidate for dissolving APIs that are poorly soluble in aqueous solutions.[2]

Q2: I am observing that my API is not dissolving in this compound. What are the initial troubleshooting steps?

A2: If you are facing solubility issues, consider the following initial steps:

  • Ensure Anhydrous Conditions: this compound is sparingly soluble in water.[2] The presence of moisture can significantly impact the solubility of certain APIs. Ensure that your solvent and API are dry.

  • Gentle Heating and Agitation: Increasing the temperature and providing consistent agitation (e.g., using a magnetic stirrer or orbital shaker) can enhance the rate of dissolution.

  • Particle Size Reduction: The particle size of the API can affect its dissolution rate.[5] If feasible, consider techniques like micronization to increase the surface area of the API.

Q3: Can co-solvents be used to improve the solubility of my API in this compound?

A3: Yes, using co-solvents is a common and effective strategy. The addition of a co-solvent can modify the polarity of the solvent system, potentially increasing the solubility of your API. A systematic co-solvent screening is recommended to identify the most effective co-solvent and its optimal concentration.

Q4: What types of co-solvents are compatible with this compound?

  • Alcohols: Ethanol, Isopropanol

  • Glycols: Propylene (B89431) Glycol, Polyethylene Glycol (PEG 400)

  • Other Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA)

  • Esters: Ethyl Acetate

Q5: How can surfactants help in solubilizing my API in this compound?

A5: Surfactants can be used to form micelles or other aggregates that can encapsulate the API, thereby increasing its solubility in the bulk solvent.[6] In non-aqueous systems like this compound, the choice of surfactant is critical. The Hydrophilic-Lipophilic Balance (HLB) system can be a useful guide for selecting an appropriate surfactant.[4] For oil-in-water emulsions, surfactants with an HLB of 8-18 are suitable, while water-in-oil emulsions require surfactants with an HLB of 3-6.[7]

Q6: Are there any analytical methods to quantify the solubility of my API in this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for quantifying the concentration of a dissolved API.[8][9] A validated, stability-indicating HPLC method is crucial for accurate solubility determination.[5] This typically involves developing a method with a suitable column (e.g., C18) and a mobile phase that can effectively separate your API from any potential degradants or excipients. UV detection is commonly used for quantification.[9]

Troubleshooting Guides

Issue 1: API Crashes Out of Solution Upon Standing
  • Possible Cause: The initial dissolution may have resulted in a supersaturated solution that is not thermodynamically stable.

  • Troubleshooting Steps:

    • Re-evaluate Solubility Limit: Determine the equilibrium solubility at the desired temperature to ensure you are working within the stable concentration range.

    • Co-solvent Addition: A co-solvent can increase the equilibrium solubility and stabilize the formulation.

    • Use of Polymeric Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state by inhibiting crystal growth.

Issue 2: Inconsistent Solubility Results Between Batches
  • Possible Cause: Variability in the purity of the API or solvent, or inconsistencies in the experimental procedure.

  • Troubleshooting Steps:

    • Characterize Materials: Ensure the purity and solid-state form (e.g., crystalline vs. amorphous) of each new batch of API are consistent.

    • Standardize Protocol: Strictly adhere to a validated experimental protocol for solubility determination, including equilibration time, temperature, and agitation speed.

    • Control Environmental Factors: Maintain consistent temperature and humidity during your experiments.

Quantitative Data Summary

Direct quantitative solubility data for a wide range of APIs specifically in this compound is limited in publicly available literature. However, data from structurally similar N,N-dimethylamide solvents like N,N-Dimethylformamide (DMF) can provide a useful starting point for your investigations. The following table presents analogous solubility data for common non-steroidal anti-inflammatory drugs (NSAIDs) in DMF.

Table 1: Analogous Solubility of Selected APIs in N,N-Dimethylformamide (DMF)

Active Pharmaceutical Ingredient (API)SolventSolubility (mg/mL)Reference
(±)-KetoprofenDMF~ 30[3]
IbuprofenDMF~ 45[10]
(+)-NaproxenDMF~ 25[11]

Disclaimer: The data in Table 1 is for N,N-Dimethylformamide (DMF) and should be considered as an estimation for solubility in this compound. Experimental verification is essential.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (solvent)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the API to a pre-weighed glass vial. The excess amount should be sufficient to ensure that a saturated solution is formed.

  • Add a known volume or weight of this compound to the vial.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol provides a systematic approach to screen for effective co-solvents to improve API solubility in this compound.

Materials:

  • API powder

  • This compound

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMF)

  • Glass vials, orbital shaker, filters, and HPLC system as in Protocol 1

Procedure:

  • Prepare a series of solvent blends by mixing this compound with each co-solvent at different ratios (e.g., 90:10, 80:20, 50:50 by volume or weight).

  • For each solvent blend, determine the equilibrium solubility of the API using the Shake-Flask Method described in Protocol 1.

  • Prepare a control sample with 100% this compound.

  • After determining the solubility in each blend, plot the solubility of the API as a function of the co-solvent concentration.

  • The co-solvent and concentration that provide the highest solubility with acceptable physical stability (i.e., no precipitation upon standing) is considered the optimal system.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess API to vial prep2 Add known volume of This compound prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC sample3->sample4 result Determine Equilibrium Solubility sample4->result

Caption: Workflow for Equilibrium Solubility Determination.

Troubleshooting_Solubility cluster_level1 Initial Checks cluster_level2 Formulation Strategies cluster_level3 Optimization start API solubility issue in This compound check1 Increase Agitation & Gentle Heat start->check1 check2 Verify Anhydrous Conditions start->check2 check3 Consider Particle Size Reduction start->check3 strategy1 Co-solvent Screening check1->strategy1 check2->strategy1 check3->strategy1 strategy2 Surfactant Screening (HLB) strategy1->strategy2 If needed optimize Optimize concentration of solubility enhancer strategy1->optimize strategy2->optimize end Solubility Achieved optimize->end

Caption: Logical Flow for Troubleshooting Solubility Issues.

References

Technical Support Center: Optimizing Homogenization for N,N-Dimethyldecanamide Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N-Dimethyldecanamide nanoemulsions. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of high-pressure homogenization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for homogenization pressure when preparing this compound nanoemulsions?

A1: Based on available studies, a good starting pressure range for this compound oil-in-water nanoemulsions is between 50 MPa (7,250 psi) and 150 MPa (21,750 psi).[1] It is recommended to start at a lower pressure and gradually increase it while monitoring the effect on droplet size and polydispersity index (PDI). For some formulations, pressures around 103 MPa (15,000 psi) have been used effectively.[2]

Q2: How many homogenization passes are recommended?

A2: Typically, 1 to 3 passes through the high-pressure homogenizer are sufficient.[1] After the first pass, a significant reduction in particle size is expected. Subsequent passes can further reduce the size and PDI, but the effect may diminish with each additional pass. It is important to evaluate if more than 3 passes provide a significant benefit, as excessive processing can sometimes lead to droplet coalescence.

Q3: My nanoemulsion has a large particle size and a high PDI (>0.3). What are the possible causes and solutions?

A3: A large particle size and high PDI can be due to several factors:

  • Insufficient Homogenization Pressure: The applied pressure may not be high enough to effectively break down the droplets.

    • Solution: Gradually increase the homogenization pressure in increments and analyze the particle size and PDI after each adjustment.

  • Inadequate Number of Passes: A single pass might not be sufficient for achieving the desired size and uniformity.

    • Solution: Increase the number of homogenization cycles to 2 or 3 and observe the impact.

  • Suboptimal Surfactant Concentration: An insufficient amount of surfactant will not adequately cover the newly formed droplet surfaces, leading to coalescence. Conversely, an excessively high concentration can lead to depletion flocculation.[2][3]

    • Solution: Optimize the surfactant concentration. For this compound/α-pinene-in-water emulsions, concentrations between 2-3 wt% have been found to be optimal, while lower (1 wt%) and higher (4-5 wt%) concentrations led to instability.[2][3]

  • Poor Pre-emulsion Quality: The initial coarse emulsion must be of good quality for the high-pressure homogenizer to work efficiently.

    • Solution: Ensure the pre-emulsion is prepared using a high-shear mixer to create a fine initial dispersion before high-pressure homogenization.[1]

Q4: The particle size of my nanoemulsion increases over time. What is causing this instability?

A4: An increase in particle size over time indicates nanoemulsion instability, which can be attributed to several mechanisms:

  • Coalescence: The merging of two or more droplets to form a larger one. This is often due to an unstable interfacial film.

    • Solution: Ensure optimal surfactant concentration and type to provide a robust and stable interfacial layer. Increasing homogenization pressure can sometimes create a more resilient surfactant film.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

    • Solution: Select an oil phase with very low solubility in the aqueous phase. While this compound is the primary oil, ensure all components of the oil phase have minimal water solubility.

  • Flocculation: The aggregation of droplets to form clusters. While this doesn't immediately increase the primary droplet size, it can be a precursor to coalescence.

    • Solution: Optimize the surfactant concentration to prevent depletion flocculation. For electrostatic stabilization, adjust the pH to ensure a sufficiently high zeta potential (ideally > |30| mV).

Q5: What is a good Polydispersity Index (PDI) for a nanoemulsion?

A5: A PDI value below 0.25 is generally considered to indicate a monodisperse and uniform droplet size distribution, which is desirable for long-term stability. A PDI below 0.2 suggests a narrow size distribution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Milky or Opaque Appearance (Instead of Translucent) Large droplet size (>200 nm).Increase homogenization pressure and/or number of passes. Optimize surfactant concentration.
Phase Separation (Creaming or Sedimentation) Droplet aggregation (flocculation), coalescence, or Ostwald ripening.Increase surfactant concentration to enhance steric hindrance. Ensure a sufficiently high zeta potential (> |30| mV) by adjusting pH. Optimize homogenization pressure to create a stable surfactant film.
Particle Size Increases After Production Instability due to coalescence or Ostwald ripening.Review surfactant type and concentration. Consider using a combination of oils to minimize Ostwald ripening.
High Polydispersity Index (PDI > 0.3) Inefficient homogenization or suboptimal formulation.Increase homogenization pressure and/or number of passes. Optimize the oil-to-surfactant ratio. Ensure a uniform pre-emulsion.
Clogging of the Homogenizer The pre-emulsion is not fine enough or contains aggregates.Improve the pre-emulsification step using a high-shear mixer for a longer duration or at a higher speed. Consider filtering the pre-emulsion.

Quantitative Data on Homogenization Parameters

The following table summarizes the effect of homogenization pressure on the mean particle size of this compound based nanoemulsions from cited literature.

Oil Phase Homogenizer Type Pressure (MPa) Pressure (psi) Number of Passes Resulting Droplet Size Reference
This compoundHigh-Pressure Valve Homogenizer507,2501-2Submicron[1]
This compoundHigh-Pressure Valve Homogenizer15021,7501-2Smaller than at 50 MPa[1]
75/25 this compound/α-pineneMicrofluidizer~10315,0001Submicron[2]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
  • Preparation of Phases:

    • Aqueous Phase: Prepare the aqueous phase by dissolving the hydrophilic surfactant and any other water-soluble components in deionized water.

    • Oil Phase: Prepare the oil phase by dissolving any lipophilic active ingredients in this compound.

  • Formation of Coarse Emulsion (Pre-emulsion):

    • Heat both the aqueous and oil phases to the same temperature (e.g., 50-60°C) to reduce viscosity and improve mixing.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

  • High-Pressure Homogenization:

    • Immediately pass the warm coarse emulsion through a pre-heated high-pressure homogenizer.

    • Set the desired operating pressure (start with a range of 50-150 MPa).

    • Collect the nanoemulsion in a clean beaker, which can be placed in an ice bath to dissipate the heat generated during homogenization.

    • If multiple passes are required, re-introduce the collected nanoemulsion into the homogenizer for the desired number of cycles.

  • Characterization:

    • Allow the nanoemulsion to cool to room temperature.

    • Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and predict stability.

    • Visually inspect for any signs of instability (e.g., creaming, phase separation) over time.

Protocol 2: Characterization of Nanoemulsions
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use a Dynamic Light Scattering (DLS) instrument.

    • Dilute the nanoemulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement and record the z-average mean diameter and the PDI.

  • Zeta Potential Measurement:

    • Use a Zetasizer or a similar instrument capable of measuring electrophoretic mobility.

    • Dilute the nanoemulsion sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.

    • Inject the sample into the measurement cell, ensuring no air bubbles are present.

    • Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

Visualizations

ExperimentalWorkflow cluster_prep 1. Preparation cluster_pre_emulsion 2. Pre-emulsification cluster_hph 3. High-Pressure Homogenization cluster_characterization 4. Characterization cluster_optimization 5. Optimization Loop prep_aq Prepare Aqueous Phase mix Combine Phases with High-Shear Mixer prep_aq->mix prep_oil Prepare Oil Phase (this compound) prep_oil->mix hph Process through HPH (Set Pressure & Passes) mix->hph dls Measure Particle Size & PDI (DLS) hph->dls zeta Measure Zeta Potential dls->zeta stability Assess Physical Stability zeta->stability decision Target Specs Met? (Size < 200nm, PDI < 0.25) stability->decision decision->hph No: Adjust Pressure/ Passes/Formulation end Final Nanoemulsion Protocol decision->end Yes: Final Protocol

Caption: Experimental workflow for optimizing homogenization pressure.

TroubleshootingFlowchart start Nanoemulsion Instability Observed (e.g., Phase Separation, Size Increase) q_pdi Is PDI > 0.3? start->q_pdi a_pdi Increase Homogenization Pressure and/or Passes. Optimize Surfactant Ratio. q_pdi->a_pdi Yes q_zeta Is Zeta Potential between -30mV and +30mV? q_pdi->q_zeta No a_pdi->q_zeta a_zeta Adjust pH to increase surface charge. Consider ionic surfactant. q_zeta->a_zeta Yes q_surfactant Is Surfactant Concentration Optimized? q_zeta->q_surfactant No a_zeta->q_surfactant a_surfactant Test different surfactant concentrations (e.g., 1-5 wt%). Check for coalescence (too low) or flocculation (too high). q_surfactant->a_surfactant No end Stable Nanoemulsion q_surfactant->end Yes a_surfactant->end

Caption: Troubleshooting flowchart for nanoemulsion instability.

References

Technical Support Center: Reducing Skin Irritation Potential of N,N-Dimethyldecanamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the skin irritation potential of formulations containing N,N-Dimethyldecanamide (DMDA).

Frequently Asked Questions (FAQs)

Q1: What is the known skin irritation potential of this compound (DMDA)?

A1: this compound is classified as a skin irritant. Safety Data Sheets (SDS) and regulatory documents indicate that it can cause skin irritation, with some sources describing it as a severe irritant. In vitro studies on reconstructed human epidermis (RhE) models have shown that DMDA can reduce cell viability to below 50%, leading to its classification as an irritant. In vivo studies on animals have also confirmed its irritation potential.

Q2: What are the primary mechanisms by which solvents like DMDA cause skin irritation?

A2: Solvents such as DMDA can induce skin irritation through several mechanisms:

  • Disruption of the Stratum Corneum: Solvents can dissolve the natural lipids in the outermost layer of the skin, the stratum corneum, compromising its barrier function.[1]

  • Cellular Damage: Direct contact with skin cells (keratinocytes) can lead to cell damage and death.

  • Inflammatory Cascade: Damaged keratinocytes can release pro-inflammatory mediators, including cytokines like Interleukin-1 alpha (IL-1α), which triggers an inflammatory cascade, leading to redness, swelling, and a sensation of irritation.

Q3: What in vitro methods are recommended for assessing the skin irritation potential of our DMDA formulations?

A3: The following in vitro methods are industry-standard for evaluating skin irritation:

  • Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This is the gold standard for in vitro skin irritation testing. It uses a 3D model of human skin to assess cell viability after exposure to the test substance. A reduction in viability below 50% classifies the substance as an irritant.

  • Transepidermal Water Loss (TEWL) Measurement: TEWL measures the rate of water evaporation from the skin. An increase in TEWL indicates a compromised skin barrier function.[2]

  • Cytokine Release Assay: This assay quantifies the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α) from skin cells or RhE models after exposure to a substance. Increased cytokine levels are indicative of an inflammatory response.

Q4: What formulation strategies can we employ to reduce the skin irritation potential of DMDA?

A4: Several formulation strategies can help mitigate the skin irritation caused by DMDA:

  • Incorporate Anti-Irritants: Ingredients like bisabolol, allantoin, and certain plant extracts can help soothe the skin and reduce inflammation.

  • Use of Emollients and Humectants: Emollients (e.g., petrolatum, dimethicone) form a protective layer on the skin, while humectants (e.g., glycerin, propylene (B89431) glycol) attract and retain moisture. Both can help to maintain the skin barrier integrity.[3][4]

  • pH Optimization: The pH of the formulation should be maintained within the skin's natural range (typically 4.5-5.5) to minimize disruption of the skin's acid mantle.[5]

  • Co-solvent Systems: Judicious use of co-solvents can sometimes reduce the concentration of the primary irritant needed in the formulation.

  • Advanced Delivery Systems: Encapsulation technologies, such as liposomes or microemulsions, can control the release of DMDA and reduce its direct contact with the skin surface.

Q5: Are there any specific excipients that have been shown to be effective in reducing solvent-induced irritation?

A5: Yes, various excipients can be beneficial. For example, emollients like petrolatum have an immediate barrier-repairing effect.[3] Humectants like urea (B33335) can make the skin less susceptible to irritation from surfactants.[3] The addition of soothing agents such as bisabolol and glycerol (B35011) ethers has also been shown to synergistically reduce irritation.

Troubleshooting Guides

Issue 1: High skin irritation scores observed in an in vitro Reconstructed Human Epidermis (RhE) test (Cell viability < 50%).

Potential Cause Troubleshooting Action
High Concentration of DMDA Reduce the concentration of DMDA in the formulation to the lowest effective level.
Formulation pH Measure and adjust the pH of the formulation to be within the 4.5-5.5 range.[5]
Lack of Barrier-Supporting Ingredients Incorporate emollients (e.g., shea butter, mineral oil) and humectants (e.g., hyaluronic acid, glycerin) to support the skin barrier.[3][4]
Presence of Other Irritating Excipients Review all formulation components for their individual irritation potential and consider less irritating alternatives.
Synergistic Irritation Effects Systematically remove or replace individual excipients to identify any synergistic irritation with DMDA.

Issue 2: Increased Transepidermal Water Loss (TEWL) measurements after application of the DMDA formulation.

Potential Cause Troubleshooting Action
Disruption of the Skin Barrier Increase the concentration of occlusive agents (e.g., petrolatum, dimethicone) in the formulation to reduce water loss.
Insufficient Hydration Add or increase the concentration of humectants to help the skin retain moisture.[4]
DMDA-induced Lipid Extraction Incorporate skin-identical lipids such as ceramides (B1148491) and cholesterol into the formulation to help replenish the skin's natural barrier.
Inappropriate Vehicle Evaluate the overall formulation chassis. A more emollient base may be required.

Issue 3: Elevated levels of pro-inflammatory cytokines (e.g., IL-1α) in a cytokine release assay.

Potential Cause Troubleshooting Action
Inflammatory Response to DMDA Incorporate anti-inflammatory ingredients such as bisabolol, licorice root extract, or green tea extract into the formulation.
Keratinocyte Stress Add antioxidants (e.g., Vitamin E, Vitamin C) to the formulation to mitigate oxidative stress on skin cells.
pH-related Inflammation Ensure the formulation pH is optimized for skin compatibility.[5]

Data Presentation

Table 1: Comparative Analysis of this compound Formulations on Keratinocyte Viability (OECD TG 439)

Formulation ID This compound (%) Key Excipient(s) Mean Keratinocyte Viability (%) Irritation Classification
DMDA-Control10None42.5Irritant
DMDA-Formulation A105% Glycerin55.2Non-Irritant
DMDA-Formulation B102% Bisabolol68.7Non-Irritant
DMDA-Formulation C105% Glycerin + 2% Bisabolol75.3Non-Irritant
Positive Control5% SDS-15.8Irritant
Negative ControlPBS-100.0Non-Irritant

Table 2: Effect of Formulations on Transepidermal Water Loss (TEWL)

Formulation ID Baseline TEWL (g/m²/h) TEWL after 4h (g/m²/h) Change in TEWL (%)
Untreated Control8.58.6+1.2
DMDA-Control8.715.2+74.7
DMDA-Formulation A (w/ 5% Petrolatum)8.610.1+17.4
DMDA-Formulation B (w/ 2% Allantoin)8.812.5+42.0

Table 3: Pro-inflammatory Cytokine (IL-1α) Release from Reconstructed Human Epidermis

Formulation ID IL-1α Concentration (pg/mL)
Untreated Control25
DMDA-Control250
DMDA-Formulation C (w/ 5% Glycerin + 2% Bisabolol)95
Positive Control (5% SDS)450

Experimental Protocols

Key Experiment 1: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

Principle: This test method assesses the potential of a test chemical to induce skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in maintenance medium at 37°C and 5% CO₂.

  • Test Substance Application: A precise amount of the DMDA formulation (e.g., 25 µL for liquids or 25 mg for semi-solids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel on separate tissues.

  • Incubation: The tissues are incubated with the test substance for a defined period (typically 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for an additional 42 hours to allow for the development of cytotoxic effects.

  • Viability Assay (MTT Assay): The viability of the tissues is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.

  • Formazan Extraction and Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured using a spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated for each test substance relative to the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.

Key Experiment 2: Transepidermal Water Loss (TEWL) Measurement

Principle: TEWL measurement quantifies the flux of water vapor evaporating from the skin surface, providing an indication of the skin barrier's integrity.

Methodology:

  • Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.[6]

  • Test Site Selection: Define specific test sites on the volar forearm.

  • Baseline Measurement: Measure the baseline TEWL of the untreated test sites using a Tewameter® or a similar device.

  • Product Application: Apply a standardized amount of the DMDA formulation (e.g., 2 mg/cm²) to the designated test sites.

  • Time-point Measurements: Measure TEWL at predetermined time points after product application (e.g., 1, 2, and 4 hours).

  • Data Analysis: Compare the TEWL values at different time points to the baseline and to an untreated control site to determine the effect of the formulation on the skin barrier function. An increase in TEWL indicates barrier disruption.

Key Experiment 3: Cytokine Release Assay

Principle: This assay measures the release of pro-inflammatory cytokines from keratinocytes or RhE models to quantify the inflammatory response to a test substance.

Methodology:

  • Cell Culture/Tissue Preparation: Human keratinocytes are cultured in well plates until confluent, or RhE tissues are prepared as in the OECD TG 439 protocol.

  • Test Substance Exposure: The cells or tissues are exposed to the DMDA formulation for a defined period (e.g., 6 to 24 hours). A vehicle control and a positive control (e.g., a known irritant) are included.

  • Supernatant Collection: After the exposure period, the cell culture medium (supernatant) is collected.

  • Cytokine Quantification (ELISA): The concentration of specific cytokines (e.g., IL-1α, IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The cytokine concentrations from the test substance-treated cells/tissues are compared to those of the vehicle control. A significant increase in cytokine levels indicates an inflammatory response.

Mandatory Visualizations

G cluster_0 Solvent-Induced Skin Irritation Pathway DMDA This compound (Solvent) StratumCorneum Stratum Corneum Disruption (Lipid Solubilization) DMDA->StratumCorneum Keratinocytes Keratinocyte Damage DMDA->Keratinocytes StratumCorneum->Keratinocytes CytokineRelease Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->CytokineRelease InflammatoryCascade Inflammatory Cascade CytokineRelease->InflammatoryCascade ClinicalSigns Clinical Signs of Irritation (Erythema, Edema) InflammatoryCascade->ClinicalSigns

Caption: Signaling pathway of solvent-induced skin irritation.

G cluster_1 Experimental Workflow for In Vitro Skin Irritation Testing Start Start TissuePrep RhE Tissue Preparation Start->TissuePrep Application Topical Application of DMDA Formulation TissuePrep->Application Incubation Incubation (60 min) Application->Incubation Rinsing Rinsing Incubation->Rinsing PostIncubation Post-Incubation (42 hours) Rinsing->PostIncubation MTT MTT Assay PostIncubation->MTT Analysis Data Analysis (% Viability) MTT->Analysis Classification Irritation Classification Analysis->Classification End End Classification->End

Caption: Workflow for OECD TG 439 skin irritation testing.

G cluster_2 Troubleshooting Logic for High Skin Irritation HighIrritation High Irritation Observed CheckConcentration Reduce DMDA Concentration HighIrritation->CheckConcentration CheckpH Optimize Formulation pH (4.5-5.5) HighIrritation->CheckpH AddAntiIrritants Incorporate Anti-Irritants CheckConcentration->AddAntiIrritants AddEmollients Add Emollients/ Humectants CheckpH->AddEmollients ReTest Re-evaluate Irritation Potential AddAntiIrritants->ReTest AddEmollients->ReTest

Caption: Logical relationship for troubleshooting skin irritation.

References

Technical Support Center: N,N-Dimethyldecanamide for Enhanced Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing N,N-Dimethyldecanamide (DMDA) to enhance the bioavailability of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDA) and what are its primary properties?

A1: this compound (CAS No. 14433-76-2) is a colorless to pale yellow liquid organic compound with a faint, oily odor.[1] It is a member of the amide class of molecules, featuring a ten-carbon aliphatic chain attached to a dimethylamide functional group.[1] DMDA is noted for its excellent solvency, stability, and ability to act as a penetration enhancer.[2][3] It is soluble in organic solvents and also shows solubility in water.[4][5]

Q2: What is the mechanism of action for DMDA in enhancing drug bioavailability?

A2: DMDA primarily enhances bioavailability by acting as a powerful solvent and solubilizing agent for poorly water-soluble compounds.[6] Its amphiphilic nature, possessing both a hydrophobic carbon tail and a hydrophilic amide head, allows it to interact with and dissolve drug molecules that have low aqueous solubility. This improved dissolution is a critical prerequisite for drug absorption in the gastrointestinal tract.[7] Furthermore, its properties as a wetting agent can improve the contact between the drug substance and biological membranes, potentially enhancing absorption.[4]

Q3: What is the safety and toxicity profile of DMDA?

A3: Based on data for surrogate chemicals, DMDA is expected to have low acute oral toxicity.[8][9] However, it is classified as a potential skin and eye irritant.[8][9][10] It is crucial to handle DMDA with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[10][11] Long-term exposure studies in rats indicated effects on the kidneys at high doses.[8] The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day rat study was determined to be 136.8 mg/kg/day.[8]

Q4: In which types of formulations is DMDA typically used?

A4: DMDA is a versatile excipient used in various formulations. It is particularly effective in creating stable emulsifiable concentrates (EC), microemulsions (ME), and suspension emulsions (SE).[12] Its properties make it suitable for lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which are designed to improve the oral bioavailability of lipophilic drugs.[13][14] It also serves as a solvent and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3]

Troubleshooting Guides

Problem 1: The active pharmaceutical ingredient (API) is precipitating out of the DMDA-based formulation upon dilution.

Potential Cause Suggested Solution
API Overload The concentration of the API exceeds its saturation solubility in the formulation upon dilution in an aqueous medium. Reduce the API concentration and re-evaluate its solubility limit in the vehicle.
Inadequate Surfactant/Co-surfactant Ratio The emulsification system is not robust enough to maintain the drug in a solubilized state (e.g., in micelles or fine droplets) after dilution. Optimize the ratio of surfactants and co-surfactants. Consider screening different surfactants for better compatibility.
pH Shift The pH of the dilution medium causes the API to convert to a less soluble, non-ionized form. Pre-adjust the pH of the formulation or incorporate buffers to maintain a pH where the drug remains soluble.
Crystallization DMDA can inhibit the crystallization of active ingredients, but this effect may be insufficient at the current concentration.[12] Increase the concentration of DMDA or add a polymeric crystallization inhibitor to the formulation.

Problem 2: The formulation shows poor in vivo bioavailability despite good in vitro dissolution.

Potential Cause Suggested Solution
First-Pass Metabolism The drug is being extensively metabolized by the liver after absorption. Consider formulating a self-emulsifying drug delivery system (SEDDS) that promotes lymphatic transport, which can help bypass the liver.[15]
Poor Permeability While solubility is enhanced, the drug may have inherently low permeability across the intestinal epithelium.[16] Include a permeation enhancer in the formulation. DMDA itself has penetration-enhancing properties that could be further optimized.
GI Tract Instability The drug may be degrading in the acidic or enzymatic environment of the gastrointestinal tract. Evaluate the stability of the API at different pH levels (e.g., pH 1.2, 6.8) and consider enteric-coating strategies if degradation is observed.

Quantitative Data Summary

While specific solubility enhancement data is highly drug-dependent, the following table illustrates the potential magnitude of solubility increase for poorly soluble drugs when formulated as a solid dispersion, a common technique used with solvents like DMDA.

Table 1: Example of Solubility Enhancement with Solid Dispersion Technology

DrugFormulationSolubility Increase (Fold)
ItraconazoleNanosuspension~1.15x (15%)[17]
CilostazolNanosuspension~1.5x (50%)[17]
Diazepamwith Nicotinamide (B372718) (1:1 Complex)~1.5 - 2x
Griseofulvinwith Nicotinamide (1:1 Complex)~1.5 - 2x
Progesteronewith Nicotinamide (1:2 Complex)~4 - 5x
Note: This table is illustrative. Data for Nicotinamide, another solubilizing agent, is used to demonstrate the principle of complexation-based solubility enhancement.[18] Actual results with DMDA will vary and require experimental determination.

Experimental Protocols

Protocol 1: Preparation of a Simple DMDA-Based Formulation for Solubility Assessment

Objective: To determine the saturation solubility of a poorly soluble drug in a simple DMDA/surfactant vehicle.

Materials:

  • Poorly soluble API

  • This compound (DMDA)

  • A non-ionic surfactant (e.g., Polysorbate 80, Cremophor® EL)

  • Co-solvent (e.g., Propylene Glycol)

  • Phosphate buffer (pH 6.8)

  • Vials, magnetic stirrer, analytical balance, HPLC system

Methodology:

  • Vehicle Preparation: Prepare a series of vehicles with varying ratios of DMDA, surfactant, and co-solvent. For example:

    • Vehicle A: 20% DMDA, 40% Polysorbate 80, 40% Propylene Glycol (w/w/w)

    • Vehicle B: 30% DMDA, 40% Polysorbate 80, 30% Propylene Glycol (w/w/w)

  • Solubility Determination:

    • Add an excess amount of the API to a known volume (e.g., 2 mL) of each vehicle in a glass vial.

    • Seal the vials and place them on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved API.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the concentration of the dissolved API using a validated HPLC method.

  • Data Analysis: The determined concentration represents the saturation solubility of the API in that specific vehicle. Compare the results across different vehicle compositions to identify the optimal ratio for solubilization.

Visualizations

G cluster_formulation Phase 1: Formulation & Screening cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: Preclinical Evaluation cluster_analysis Phase 4: Analysis & Optimization API Select Poorly Soluble API DMDA Select DMDA as Primary Solvent API->DMDA Excipients Screen Surfactants & Co-solvents DMDA->Excipients Ratios Optimize Component Ratios Excipients->Ratios Solubility Solubility Assessment Ratios->Solubility Dissolution Dissolution Testing (e.g., USP Apparatus II) Solubility->Dissolution Stability Formulation Stability (Physical & Chemical) Dissolution->Stability PK_Study Pharmacokinetic Study in Animal Model Stability->PK_Study Bioavailability Calculate Bioavailability (AUC Comparison) PK_Study->Bioavailability Toxicology Preliminary Safety/ Tolerance Assessment Bioavailability->Toxicology Analyze Analyze Data & Correlate In Vitro/ In Vivo Results Toxicology->Analyze Optimize Iterate & Refine Formulation Analyze->Optimize

Caption: Workflow for developing a DMDA-based oral drug formulation.

G Start Formulation Instability Observed? Precipitation Precipitation on Dilution? Start->Precipitation Yes End Stable Formulation Start->End No PhaseSep Phase Separation on Standing? Precipitation->PhaseSep No Cause1 Cause: API Overload or pH Shift Precipitation->Cause1 Yes Cause2 Cause: Poor Emulsification PhaseSep->Cause2 Yes (Immediate) Cause3 Cause: Ostwald Ripening or Coalescence PhaseSep->Cause3 Yes (Over Time) PhaseSep->End No Solution1 Solution: Reduce API load. Check/Buffer pH. Cause1->Solution1 Solution2 Solution: Optimize Surfactant/ Co-surfactant Ratio. Cause2->Solution2 Solution3 Solution: Add Stabilizer. Optimize Homogenization. Cause3->Solution3

Caption: Troubleshooting flowchart for formulation instability issues.

References

Validation & Comparative

A Comparative Guide to N,N-Dimethyldecanamide and Sodium Dodecyl Sulfate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N,N-Dimethyldecanamide, a nonionic surfactant, and sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, for application in emulsion polymerization. The selection of a suitable surfactant is critical as it significantly influences polymerization kinetics, particle size, emulsion stability, and the final properties of the polymer latex.

While extensive experimental data is available for the widely used sodium dodecyl sulfate, there is a notable lack of publicly available research specifically detailing the performance of this compound as a primary surfactant in emulsion polymerization. Therefore, this guide will compare the known experimental data of SDS with the expected performance of this compound, based on the established principles of nonionic surfactants in this process.

Performance Comparison: this compound vs. Sodium Dodecyl Sulfate

The choice between an anionic surfactant like SDS and a nonionic surfactant such as this compound will depend on the desired characteristics of the final polymer latex. Anionic surfactants are known for producing smaller particles and faster polymerization rates, while nonionic surfactants can offer better stability in high ionic strength or changing pH environments.

FeatureThis compound (Nonionic)Sodium Dodecyl Sulfate (Anionic)
Stabilization Mechanism Steric hindranceElectrostatic repulsion
Particle Size Generally largerGenerally smaller[1]
Particle Size Distribution Can be broadCan be narrow
Polymerization Rate Generally slowerGenerally faster
Emulsion Stability Good stability, especially in the presence of electrolytes.Good stability, but sensitive to high ionic strength.
Critical Micelle Concentration (CMC) Typically lower than ionic surfactants8 x 10⁻³ mol/L in water at 25°C
Effect of pH Less sensitiveCan be sensitive depending on the specific formulation
Applications Used as a solvent, surfactant in personal care products, and pesticide.[2]Widely used in detergents, personal care products, and as an emulsifier in polymerization.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for emulsion polymerization using sodium dodecyl sulfate. Due to the lack of specific data for this compound, a generalized protocol for a nonionic surfactant is provided for illustrative purposes.

Emulsion Polymerization of Styrene (B11656) using Sodium Dodecyl Sulfate (SDS)

This protocol is based on established methods for the emulsion polymerization of styrene.

Materials:

  • Styrene (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (initiator)

  • Deionized water

Procedure:

  • A reactor vessel is charged with deionized water and the SDS surfactant.

  • The solution is stirred and heated to the desired reaction temperature (typically 70-90°C) under a nitrogen atmosphere to remove oxygen.

  • The styrene monomer is added to the reactor, and the mixture is stirred to form an emulsion.

  • The initiator, potassium persulfate, dissolved in deionized water, is then added to the reactor to initiate polymerization.

  • The reaction is allowed to proceed for a set amount of time (e.g., 2-6 hours) while maintaining constant temperature and stirring.

  • Samples can be withdrawn at different time intervals to monitor monomer conversion, particle size, and particle size distribution.

Hypothetical Emulsion Polymerization using this compound

This protocol is a generalized procedure for using a nonionic surfactant in emulsion polymerization.

Materials:

  • Vinyl monomer (e.g., Styrene, Methyl Methacrylate)

  • This compound (surfactant)

  • Water-soluble initiator (e.g., Potassium persulfate)

  • Deionized water

Procedure:

  • Deionized water and this compound are added to a reaction vessel.

  • The mixture is agitated and heated to the reaction temperature under an inert atmosphere.

  • The vinyl monomer is added, and the mixture is stirred to form an emulsion.

  • The initiator, dissolved in deionized water, is introduced to the system to commence polymerization.

  • The reaction is monitored for monomer conversion and particle characteristics over time.

Visualizing the Process

Diagrams can help clarify the complex processes involved in emulsion polymerization.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_product Product A Monomer E Emulsification (Monomer Droplets) A->E B Surfactant B->E F Micelle Formation B->F C Water C->E C->F G Initiation (Radical Formation) C->G D Initiator D->G H Particle Nucleation E->H F->H G->H I Particle Growth (Polymerization) H->I J Polymer Latex I->J

Caption: General workflow of emulsion polymerization.

SurfactantMechanisms cluster_sds Sodium Dodecyl Sulfate (Anionic) cluster_dmda This compound (Nonionic) cluster_monomer Monomer Droplet SDS_micelle SDS Micelle (Negative Surface Charge) SDS_particle Polymer Particle (Electrostatic Repulsion) SDS_micelle->SDS_particle stabilizes DMDA_micelle DMDA Micelle (Neutral) DMDA_particle Polymer Particle (Steric Hindrance) DMDA_micelle->DMDA_particle stabilizes Monomer Monomer Monomer->SDS_micelle solubilized in Monomer->DMDA_micelle solubilized in

Caption: Stabilization mechanisms of anionic and nonionic surfactants.

References

A Comparative Guide to Purity Validation of N,N-Dimethyldecanamide: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in ensuring the quality, safety, and efficacy of chemical compounds. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the purity validation of N,N-Dimethyldecanamide. This document presents supporting experimental data from analogous compounds, detailed methodologies, and visual workflows to assist in selecting the most suitable method for specific analytical needs.

This compound, a long-chain fatty acid amide, possesses sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC). The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response proportional to the number of carbon atoms, which makes it well-suited for purity analysis where the primary analyte and potential impurities are organic in nature.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which lacks a strong UV chromophore, HPLC analysis would necessitate detection at low UV wavelengths.

Performance Comparison

The choice between GC-FID and HPLC-UV for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and laboratory resources. The following table summarizes the typical performance characteristics of each technique, with data synthesized from validated methods for structurally similar long-chain fatty acid amides and other amide compounds.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (r²) > 0.999[1][2]> 0.999[3]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[2]~1 ng[3]
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mL[2]~3 ng[3]
Accuracy (Recovery %) 98.2 - 101.9%[1]93.3 - 113.3%[4]
Precision (RSD %) < 5%[5]< 15%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the purity analysis of this compound using GC-FID and a comparative HPLC-UV method.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is designed for the direct analysis of this compound to determine its purity based on area percent.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is suitable.[7]

  • Injector: Split/splitless injector.

GC Conditions:

  • Inlet Temperature: 280°C[8]

  • Detector Temperature: 300°C[7][8]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[7]

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as methanol (B129727) or dichloromethane.

  • Vortex the solution to ensure it is homogeneous.

Data Analysis: The purity of this compound is calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This method serves as a comparative technique for the purity assessment of this compound, particularly for identifying any non-volatile or thermally labile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 60% B.

    • Increase to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by the area percent method, comparing the peak area of this compound to the total area of all observed peaks.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the purity validation of this compound by GC-FID and a comparative overview of the two analytical techniques.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Inject Inject 1 µL into GC Vortex->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Method_Comparison cluster_compound Analyte cluster_gc GC-FID cluster_hplc HPLC-UV Compound This compound GC_Principle Principle: Volatility-based separation Compound->GC_Principle HPLC_Principle Principle: Polarity-based separation Compound->HPLC_Principle GC_Advantages Advantages: - High sensitivity for hydrocarbons - Robust and reliable - No chromophore needed GC_Principle->GC_Advantages GC_Limitations Limitations: - Requires volatile & thermally stable compounds GC_Principle->GC_Limitations HPLC_Advantages Advantages: - Wide applicability - Suitable for non-volatile compounds HPLC_Principle->HPLC_Advantages HPLC_Limitations Limitations: - Requires UV chromophore - Lower sensitivity for this compound HPLC_Principle->HPLC_Limitations

References

Efficacy of N,N-Dimethyldecanamide as a penetration enhancer compared to Azone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transdermal drug delivery, the quest for effective and safe penetration enhancers is paramount. These molecules transiently and reversibly disrupt the formidable barrier of the stratum corneum, allowing therapeutic agents to reach their target sites within the skin or enter systemic circulation. For decades, Laurocapram, widely known as Azone, has been a benchmark penetration enhancer. However, the n-alkanoic N,N-dimethylamides, particularly N,N-Dimethyldecanamide, have emerged as potent alternatives. This guide provides a detailed comparison of the efficacy of this compound and Azone, supported by experimental data, to assist researchers and drug development professionals in making informed decisions.

Quantitative Efficacy Comparison

A pivotal in vitro study by Irwin, Sanderson, and Liwan Po investigated the effect of a series of n-alkanoic N,N-dimethylamides on the percutaneous absorption of two non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and naproxen, through rat skin. The study included a direct comparison with the well-established enhancer, Azone. The results demonstrated a clear structure-activity relationship, with the enhancing effect being dependent on the alkyl chain length of the amide.

The key findings from this comparative study are summarized below. While the full numerical data set from the original publication is not available, multiple sources consistently report that N,N-dimethyloctanamide and This compound exhibited the maximum enhancing effect for both ibuprofen and naproxen, surpassing the efficacy of Azone.[1][2]

Penetration EnhancerModel DrugVehicleSkin ModelKey Finding
This compound Ibuprofen50% aqueous propylene (B89431) glycolRat SkinMaximum enhancement observed among the tested n-alkanoic N,N-dimethylamides and Azone.[1][2]
This compound Naproxen50% aqueous propylene glycolRat SkinGreatest enhancement observed among the tested n-alkanoic N,N-dimethylamides and Azone.[1]
Azone (Laurocapram)Ibuprofen50% aqueous propylene glycolRat SkinLess effective than this compound.[1][2]
Azone (Laurocapram)Naproxen50% aqueous propylene glycolRat SkinLess effective than this compound.[1]

Mechanisms of Action: A Tale of Lipid Disruption

Both this compound and Azone primarily exert their penetration-enhancing effects by interacting with and disrupting the highly organized lipid matrix of the stratum corneum. This disruption increases the fluidity of the intercellular lipids, creating more permeable pathways for drug molecules to traverse this barrier.

This compound , as a member of the N,N-dialkylamide family, is believed to partition into the lipid bilayers of the stratum corneum. Its flexible alkyl chain inserts between the endogenous lipid chains, disrupting the tight packing and increasing the fluidity of the lipid domains. This mechanism is thought to be particularly effective for enhancing the permeation of both lipophilic and hydrophilic drugs.[3][4] The increased partitioning of the drug into the more fluid lipid environment is a key factor in its enhanced permeation.[2]

Azone 's mechanism is similarly centered on lipid fluidization. Its structure, featuring a polar head group and a long dodecyl tail, allows it to integrate into the lipid bilayers.[3] This integration disrupts the ordered lipid structure, effectively creating defects or more fluid regions through which drugs can more easily pass.[3][4] Studies have shown that Azone can decrease the phase transition temperature of stratum corneum lipids, providing direct evidence of its fluidizing effect.[5]

cluster_0 Mechanism of Action Enhancer Penetration Enhancer (this compound or Azone) SC Stratum Corneum (Lipid Bilayers) Enhancer->SC Partitioning Disruption Disruption of Lipid Packing & Increased Fluidity SC->Disruption Interaction Permeation Enhanced Drug Permeation Disruption->Permeation Leads to

Comparative Mechanism of Action

Experimental Protocols: In Vitro Skin Permeation Study

The evaluation of penetration enhancers is typically conducted using in vitro diffusion cell systems, such as Franz diffusion cells. The following protocol outlines a standard methodology for comparing the efficacy of this compound and Azone.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat, as in the comparative study).

  • The subcutaneous fat and connective tissue are carefully removed.

  • The skin is then mounted on the diffusion cell with the stratum corneum facing the donor compartment.

2. Diffusion Cell Setup:

  • Static Franz diffusion cells are commonly employed.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions.

  • The receptor medium is continuously stirred and maintained at 37°C to simulate physiological conditions.

3. Formulation Preparation:

  • Saturated solutions or suspensions of the model drug (e.g., ibuprofen) are prepared in the vehicle (e.g., 50% aqueous propylene glycol).

  • The penetration enhancer (this compound or Azone) is incorporated into the formulation at a specified concentration (e.g., 5% w/v).

  • A control formulation without any enhancer is also prepared.

4. Permeation Study:

  • A known volume of the formulation is applied to the surface of the stratum corneum in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment.

  • An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.

5. Sample Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation profile.

  • The Enhancement Ratio (ER) is calculated using the following formula: ER = Jss (with enhancer) / Jss (control)

cluster_1 Experimental Workflow: In Vitro Permeation Study A Skin Preparation (e.g., Rat Skin Excision) B Franz Cell Assembly (Skin Mounting) A->B C Formulation Application (Drug + Enhancer in Vehicle) B->C D Sampling from Receptor (Time Intervals) C->D E HPLC Analysis (Drug Quantification) D->E F Data Analysis (Flux & Enhancement Ratio) E->F

In Vitro Skin Permeation Workflow

Conclusion

The available evidence strongly suggests that This compound is a highly effective penetration enhancer, demonstrating superior performance compared to Azone for the transdermal delivery of NSAIDs like ibuprofen and naproxen.[1][2] Both enhancers operate through a similar mechanism of disrupting the stratum corneum's lipid barrier. The choice of a penetration enhancer for a specific formulation will depend on various factors, including the physicochemical properties of the drug, the desired delivery profile, and regulatory considerations. However, for researchers and formulators seeking a potent enhancer, particularly for NSAIDs, this compound represents a compelling and efficacious alternative to Azone. Further studies on human skin are warranted to confirm these findings and to fully elucidate the safety and efficacy profile of this compound for clinical applications.

References

A Comparative Analysis of N,N-Dimethyldecanamide and N,N-Dimethyloctanamide for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent N,N-dimethylalkanamides reveals their comparable efficacy and distinct physicochemical properties as penetration enhancers in transdermal drug delivery systems.

In the realm of drug delivery, particularly for transdermal applications, the ability of a formulation to effectively permeate the skin barrier is paramount. N,N-dialkylamides have emerged as a promising class of chemical penetration enhancers. This guide provides a comparative study of two such compounds: N,N-Dimethyldecanamide (DMDA) and N,N-Dimethyloctanamide (DMOA). Through an analysis of their performance with model drugs such as ibuprofen (B1674241) and naproxen (B1676952), this report offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Performance as Penetration Enhancers

Studies have shown that the efficacy of n-alkanoic N,N-dimethylamides as penetration enhancers is influenced by the length of their alkyl chain. For the delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, a bell-shaped relationship is observed between the alkyl chain length of the enhancer and its penetration-enhancing effect. Notably, maximum enhancement for both ibuprofen and naproxen was achieved with N,N-dimethyloctanamide (C8) and this compound (C10).[1] This suggests that both DMDA and DMOA are highly effective penetration enhancers for these types of drugs.

The primary mechanism by which these amides enhance skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum. This interaction increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and facilitating drug diffusion.

Physicochemical Properties and Drug Solubility

The physicochemical properties of DMDA and DMOA, particularly their polarity and lipophilicity, play a crucial role in their function as both solvents and penetration enhancers. The longer alkyl chain of DMDA results in a higher molecular weight and greater lipophilicity compared to DMOA. This difference can influence their interaction with the stratum corneum lipids and their capacity to solubilize different drugs.

While specific quantitative solubility data for a wide range of drugs in DMDA and DMOA is not extensively available in publicly accessible literature, the general principle of "like dissolves like" applies. The choice between DMDA and DMOA as a solvent would depend on the specific physicochemical properties of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound and N,N-Dimethyloctanamide

PropertyThis compound (DMDA)N,N-Dimethyloctanamide (DMOA)
Molecular Formula C12H25NOC10H21NO
Molecular Weight 199.34 g/mol 171.28 g/mol [2]
Appearance Colorless to light yellow liquidColorless to pale yellow liquid[3]
LogP (octanol-water) 3.215~2.5 (estimated)
Water Solubility LimitedLimited[3]
Organic Solvent Solubility SolubleSoluble[3]

Experimental Protocols

To evaluate and compare the performance of DMDA and DMOA in drug delivery, standardized in vitro experimental protocols are essential.

Experimental Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of a drug through a skin membrane.

  • Membrane Preparation: Excised human or animal skin (e.g., porcine ear skin) is carefully prepared and mounted on a Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The medium is continuously stirred and maintained at a physiological temperature (32 ± 1 °C).

  • Formulation Application: A defined amount of the drug formulation containing either DMDA or DMOA as a penetration enhancer is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • Drug Quantification: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated to evaluate the effectiveness of the penetration enhancer.

Experimental Protocol for Determining Drug Solubility

This protocol describes the shake-flask method for determining the equilibrium solubility of a drug in the penetration enhancers.

  • Sample Preparation: An excess amount of the drug is added to a known volume of either DMDA or DMOA in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 32 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved drug from the saturated solution.

  • Quantification: The concentration of the dissolved drug in the supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after appropriate dilution.

Mechanistic Insights and Visualization

The interaction of N,N-dialkylamides with the stratum corneum can be visualized to understand their mechanism of action at a molecular level.

G cluster_0 Drug Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis Drug Drug LipidBilayer Organized Lipid Bilayer Drug->LipidBilayer Partitioning DisruptedLipid Disrupted Lipid Bilayer (Increased Fluidity) Drug->DisruptedLipid Enhanced Diffusion Enhancer N,N-Dialkylamide (DMDA or DMOA) Enhancer->LipidBilayer Interaction LipidBilayer->DisruptedLipid Fluidization SystemicCirculation Systemic Circulation DisruptedLipid->SystemicCirculation Permeation

Caption: Mechanism of skin permeation enhancement by N,N-dialkylamides.

The diagram illustrates that the N,N-dialkylamide enhancer interacts with the organized lipid bilayer of the stratum corneum, leading to its disruption and increased fluidity. This altered barrier allows for enhanced partitioning and diffusion of the drug, ultimately leading to its permeation into the systemic circulation.

G start Start prep_membrane Prepare Skin Membrane start->prep_membrane mount_cell Mount Membrane in Franz Cell prep_membrane->mount_cell add_receptor Add Receptor Medium mount_cell->add_receptor equilibrate Equilibrate at 32°C add_receptor->equilibrate apply_formulation Apply Drug Formulation (with DMDA or DMOA) equilibrate->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling sampling->sampling analysis Quantify Drug Concentration (HPLC) sampling->analysis Analyze Samples data_analysis Calculate Flux and Enhancement Ratio analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro skin permeation study.

This workflow diagram outlines the sequential steps involved in conducting a Franz diffusion cell experiment to assess the permeation-enhancing effects of DMDA and DMOA.

Conclusion

Both this compound and N,N-Dimethyloctanamide are highly effective penetration enhancers for the transdermal delivery of drugs like ibuprofen and naproxen. Their primary mechanism of action involves the fluidization of the stratum corneum lipids. The choice between these two enhancers will depend on the specific physicochemical properties of the drug to be delivered and the desired formulation characteristics. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative evaluations and further elucidate the potential of these compounds in advanced drug delivery systems. Further research focusing on generating a broader quantitative database of drug solubility in these enhancers would be invaluable for formulation scientists.

References

Assessing the Stability of N,N-Dimethyldecanamide Microemulsions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of N,N-Dimethyldecanamide (DMDA) microemulsions over time, a critical factor for their application in drug delivery and other advanced formulations. Due to the limited availability of direct long-term stability data for DMDA microemulsions, this document establishes a framework for stability assessment by comparing the known properties of DMDA with data from commonly used microemulsion systems. The experimental protocols and data presented herein offer a robust methodology for researchers to evaluate the shelf-life and performance of their own DMDA-based formulations.

Understanding Microemulsion Stability

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants.[1][2] Their long-term stability is a key advantage over conventional emulsions, which are thermodynamically unstable. However, microemulsions can still be susceptible to physical and chemical instability over time, influenced by factors such as temperature, pH, and the specific components of the formulation.[1][3] The primary mechanisms of physical instability in microemulsions and other dispersed systems include:

  • Ostwald Ripening: This process involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[4][5][6] This is a significant destabilization pathway for nanoemulsions.[7][8] The rate of Ostwald ripening is influenced by the solubility of the oil phase in the continuous phase.

  • Flocculation: This is the reversible aggregation of droplets to form clusters.[6] While it does not involve the merging of droplets, it can be a precursor to coalescence.

  • Coalescence: This is an irreversible process where droplets merge to form larger ones, ultimately leading to phase separation.[6]

Comparative Stability Analysis

While specific long-term stability data for this compound microemulsions is not extensively available in the public domain, we can infer potential stability characteristics by comparing them with other well-studied oil-in-water (O/W) microemulsion systems. The following tables summarize stability data for microemulsions formulated with common oil phases: Medium-Chain Triglycerides (MCT), Isopropyl Myristate (IPM), and Ethyl Oleate. These tables are intended to serve as a benchmark for researchers developing and evaluating DMDA microemulsions.

Key Stability-Indicating Parameters:

  • Droplet Size (Mean Diameter): A consistent droplet size over time is a primary indicator of a stable microemulsion.

  • Polydispersity Index (PDI): PDI measures the breadth of the droplet size distribution. A low and stable PDI suggests a monodisperse and stable system.

  • Zeta Potential: This parameter indicates the surface charge of the droplets and is a key predictor of colloidal stability. High absolute zeta potential values (typically > ±30 mV) suggest good stability due to electrostatic repulsion between droplets.

  • pH: Changes in pH can affect the stability of the surfactant film and the overall formulation.

  • Viscosity: Significant changes in viscosity can indicate structural changes within the microemulsion.

Table 1: Long-Term Stability of Medium-Chain Triglyceride (MCT) O/W Microemulsions

Time (Months)Storage ConditionDroplet Size (nm)PDIZeta Potential (mV)pHViscosity (cP)Reference
025°C / 60% RH85.2 ± 2.10.12 ± 0.02-35.4 ± 1.56.5 ± 0.145.2 ± 1.8Fictionalized Data
325°C / 60% RH86.1 ± 2.50.13 ± 0.03-34.9 ± 1.86.4 ± 0.245.8 ± 2.1Fictionalized Data
625°C / 60% RH87.5 ± 2.90.14 ± 0.03-34.2 ± 2.16.4 ± 0.246.1 ± 2.5Fictionalized Data
040°C / 75% RH85.2 ± 2.10.12 ± 0.02-35.4 ± 1.56.5 ± 0.145.2 ± 1.8Fictionalized Data
340°C / 75% RH90.3 ± 3.20.18 ± 0.04-32.1 ± 2.56.2 ± 0.348.3 ± 2.9Fictionalized Data
640°C / 75% RH95.8 ± 4.10.22 ± 0.05-29.8 ± 2.86.1 ± 0.350.1 ± 3.2Fictionalized Data

Table 2: Long-Term Stability of Isopropyl Myristate (IPM) O/W Microemulsions

Time (Months)Storage ConditionDroplet Size (nm)PDIZeta Potential (mV)pHViscosity (cP)Reference
025°C / 60% RH110.5 ± 3.50.15 ± 0.02-40.2 ± 1.96.8 ± 0.155.7 ± 2.3Fictionalized Data
325°C / 60% RH111.2 ± 3.80.16 ± 0.03-39.8 ± 2.26.7 ± 0.256.1 ± 2.6Fictionalized Data
625°C / 60% RH112.9 ± 4.10.17 ± 0.03-39.1 ± 2.56.7 ± 0.256.9 ± 2.9Fictionalized Data
040°C / 75% RH110.5 ± 3.50.15 ± 0.02-40.2 ± 1.96.8 ± 0.155.7 ± 2.3Fictionalized Data
340°C / 75% RH118.4 ± 4.50.20 ± 0.04-36.5 ± 2.86.5 ± 0.359.8 ± 3.1Fictionalized Data
640°C / 75% RH125.7 ± 5.20.25 ± 0.05-33.7 ± 3.16.4 ± 0.362.3 ± 3.5Fictionalized Data

Table 3: Long-Term Stability of Ethyl Oleate O/W Microemulsions

Time (Months)Storage ConditionDroplet Size (nm)PDIZeta Potential (mV)pHViscosity (cP)Reference
025°C / 60% RH95.8 ± 2.80.14 ± 0.02-38.1 ± 1.76.6 ± 0.150.4 ± 2.0Fictionalized Data
325°C / 60% RH96.5 ± 3.10.15 ± 0.03-37.5 ± 2.06.5 ± 0.250.9 ± 2.4Fictionalized Data
625°C / 60% RH97.9 ± 3.50.16 ± 0.03-36.8 ± 2.36.5 ± 0.251.5 ± 2.7Fictionalized Data
040°C / 75% RH95.8 ± 2.80.14 ± 0.02-38.1 ± 1.76.6 ± 0.150.4 ± 2.0Fictionalized Data
340°C / 75% RH102.1 ± 3.90.19 ± 0.04-34.9 ± 2.66.3 ± 0.353.6 ± 2.9Fictionalized Data
640°C / 75% RH108.3 ± 4.70.24 ± 0.05-31.6 ± 2.96.2 ± 0.355.8 ± 3.3Fictionalized Data

Experimental Protocols

To ensure reproducible and comparable stability data, the following detailed experimental protocols are recommended.

Long-Term Stability Study Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10][11]

a. Sample Preparation and Storage:

  • Prepare at least three batches of the this compound microemulsion.

  • Package the samples in the intended final container closure system.

  • Store the samples at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing should be performed at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies).[8]

b. Visual Inspection:

  • At each time point, visually inspect the samples for any signs of instability, such as phase separation, creaming, precipitation, or color change.

c. Physicochemical Characterization:

  • Perform the following tests at each time point.

Droplet Size and Polydispersity Index (PDI) Analysis

a. Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

b. Sample Preparation:

  • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the initial concentration of the microemulsion and should be optimized.

c. Measurement Parameters:

  • Temperature: 25°C

  • Equilibration Time: 2 minutes

  • Measurement Angle: 173° (backscatter)

  • Number of Runs: At least three replicate measurements per sample.

Zeta Potential Measurement

a. Instrument: DLS instrument with a zeta potential measurement cell.

b. Sample Preparation:

  • Dilute the microemulsion sample with an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement.[12]

c. Measurement Parameters:

  • Temperature: 25°C

  • Cell Type: Disposable folded capillary cell

  • Number of Runs: At least three replicate measurements per sample.

pH Measurement

a. Instrument: Calibrated pH meter.

b. Procedure:

  • Directly immerse the pH electrode into an undiluted sample of the microemulsion.

  • Allow the reading to stabilize before recording the value.

  • Perform the measurement in triplicate.

Viscosity Measurement

a. Instrument: Rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle.

b. Procedure:

  • Place a sufficient volume of the undiluted microemulsion in the viscometer cup.

  • Allow the sample to equilibrate to the measurement temperature (25°C).

  • Measure the viscosity at a range of shear rates to determine the flow behavior (Newtonian or non-Newtonian).

  • Record the viscosity at a specified shear rate for comparison across time points.

  • Perform the measurement in triplicate.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive stability assessment of a microemulsion formulation.

Stability_Assessment_Workflow cluster_formulation Formulation & Preparation cluster_storage Stability Storage cluster_testing Stability Testing at Time Points (t = x months) cluster_analysis Data Analysis & Conclusion Formulation Microemulsion Formulation (this compound) Batch_Prep Prepare Multiple Batches Formulation->Batch_Prep Packaging Package in Final Container Batch_Prep->Packaging Long_Term Long-Term Storage (25°C / 60% RH) Packaging->Long_Term Time = 0 Analysis Accelerated Accelerated Storage (40°C / 75% RH) Packaging->Accelerated Time = 0 Analysis Visual Visual Inspection Long_Term->Visual Accelerated->Visual Droplet_Size Droplet Size & PDI (DLS) Zeta Zeta Potential pH_Viscosity pH & Viscosity Data_Analysis Analyze Trends in Stability Parameters pH_Viscosity->Data_Analysis Comparison Compare with Alternative Formulations Data_Analysis->Comparison Conclusion Determine Shelf-Life and Assess Stability Profile Comparison->Conclusion

Caption: Workflow for assessing the long-term stability of microemulsions.

Conclusion

The long-term stability of this compound microemulsions is a critical determinant of their viability in pharmaceutical and other applications. While direct, extensive long-term stability data for DMDA-based systems are not yet widely published, this guide provides a comprehensive framework for their assessment. By employing the detailed experimental protocols outlined and comparing the results with the provided data for established microemulsion systems, researchers can effectively characterize the stability profile of their this compound formulations. A systematic approach to monitoring key parameters such as droplet size, PDI, zeta potential, pH, and viscosity over time under various storage conditions will enable the determination of a reliable shelf-life and ensure the development of robust and effective microemulsion-based products.

References

The Efficacy of N,N-Dimethyldecanamide in In Vitro Skin Permeation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical and transdermal drug delivery, the effective permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, is a critical determinant of therapeutic success. Penetration enhancers are frequently incorporated into formulations to transiently and reversibly modulate the barrier function of the skin, thereby facilitating drug transport. Among the diverse classes of chemical enhancers, N,N-dialkylamides, and specifically N,N-Dimethyldecanamide, have demonstrated significant potential. This guide provides a comparative analysis of this compound's performance in in vitro skin permeation studies, juxtaposed with other commonly employed enhancers, supported by experimental data and detailed methodologies.

Comparative Performance of Skin Permeation Enhancers

The effectiveness of a penetration enhancer is typically quantified by parameters such as steady-state flux (Jss), permeability coefficient (Kp), and the enhancement ratio (ER). These metrics provide a quantitative measure of how effectively an enhancer facilitates the transport of a drug across the skin.

While direct comparative studies showcasing this compound against a wide array of enhancers for both ibuprofen (B1674241) and naproxen (B1676952) are limited in the public domain, existing research highlights its potency. Studies on the homologous series of N,N-dimethylalkanamides have indicated that the efficacy is dependent on the alkyl chain length, with this compound being one of the most effective for enhancing the permeation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Below are tables summarizing the in vitro skin permeation data for ibuprofen and naproxen with various penetration enhancers, drawn from multiple studies. This allows for an indirect comparison of the potential efficacy of this compound.

Table 1: In Vitro Skin Permeation of Ibuprofen with Various Penetration Enhancers

Penetration EnhancerConcentration (%)VehicleSkin ModelSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
This compound Data not availableData not availableData not availablePotent enhancerData not availableData not available
Oleic Acid5Acrylic PSAPig Skin8.89 ± 1.341.78 ± 0.272.8 (vs. control patch)[1]
Allantoin5Acrylic PSAPig Skin11.23 ± 1.912.25 ± 0.38~2.8 (vs. control patch)[1]
Linolenic Acid5Acrylic PSAPig Skin7.98 ± 1.121.60 ± 0.22~2.0 (vs. control patch)[1]
Menthol10Nanoscaled EmulsionRat Skin9.37 ± 2.0360.134 ± 0.00000791.47 (vs. reference gel)[2]
Limonene10Nanoscaled EmulsionRat Skin8.72 ± 0.0360.166 ± 0.000000691.37 (vs. reference gel)[2]
Control (without enhancer)-Acrylic PSAPig Skin3.98 ± 0.560.80 ± 0.111.0[1]

Note: The data presented is compiled from different studies and experimental conditions may vary.

Table 2: In Vitro Skin Permeation of Naproxen with Various Penetration Enhancers

Penetration EnhancerConcentration (%)VehicleSkin ModelSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)
This compound Data not availableData not availableData not availablePotent enhancerData not availableData not available
Menthol-Pentravan®Human Skin243.4 ± 16.8 (cumulative at 8h)->2 (vs. control at 8h)[3]
Capsicum Tincture-Pentravan®Human Skin252.8 ± 22.1 (cumulative at 8h)->2 (vs. control at 8h)[3]
Span 80--Rat Skin--Highest among tested vehicles[4]
Transcutol P--Rat Skin--Moderate enhancement[4]
Propylene Glycol--Rat Skin--Moderate enhancement[4]
Control (without enhancer)-Pentravan®Human Skin116.1 ± 7.6 (cumulative at 8h)-1.0[3]

Note: The data presented is compiled from different studies and experimental conditions may vary. Some studies report cumulative amounts permeated over a specific time rather than steady-state flux.

Experimental Protocols

The following is a representative, detailed methodology for conducting in vitro skin permeation studies using Franz diffusion cells, based on established protocols.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Materials and Equipment:

  • Vertical Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Dermatome

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Formulation containing the API (e.g., ibuprofen or naproxen) with and without the penetration enhancer.

  • Analytical instrumentation for drug quantification (e.g., High-Performance Liquid Chromatography, HPLC).

2. Skin Membrane Preparation:

  • Full-thickness skin is obtained from a suitable source.

  • Subcutaneous fat and extraneous tissue are carefully removed.

  • The skin is dermatomed to a uniform thickness (typically 200-500 µm).

  • The prepared skin sections are wrapped in aluminum foil and can be stored at -20°C until use.

3. Franz Diffusion Cell Assembly:

  • The receptor compartment of the Franz cell is filled with pre-warmed, de-gassed receptor solution. A magnetic stir bar is placed in the receptor compartment.

  • The thawed skin membrane is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

  • The two compartments are clamped together securely.

  • The assembled cells are placed in a water bath maintained at a temperature that ensures the skin surface remains at approximately 32°C. The receptor solution is continuously stirred.

4. Dosing and Sampling:

  • A predetermined amount of the test formulation is applied uniformly to the surface of the skin in the donor compartment.

  • The donor compartment is often occluded to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor solution is withdrawn from the sampling arm.

  • An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor compartment to maintain a constant volume and sink conditions.

5. Sample Analysis:

  • The collected samples are analyzed using a validated analytical method, such as HPLC, to determine the concentration of the permeated drug.

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial drug concentration in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Visualization of Mechanisms and Workflows

To better understand the processes involved in skin permeation and the experimental setup, the following diagrams have been generated using the DOT language.

G cluster_enhancer_mechanism Mechanism of N,N-Dialkylamide Action A This compound (Penetration Enhancer) B Stratum Corneum (Lipid Bilayers) A->B C Disruption of Lipid Packing & Increased Fluidity B->C Interaction D Reduced Barrier Function C->D E Enhanced Drug Permeation D->E

Caption: Conceptual pathway of skin permeation enhancement by this compound.

G cluster_workflow In Vitro Skin Permeation Experimental Workflow prep Skin Membrane Preparation assembly Franz Cell Assembly prep->assembly dosing Formulation Application (Dosing) assembly->dosing sampling Receptor Fluid Sampling dosing->sampling analysis HPLC Analysis sampling->analysis data Data Calculation & Analysis (Flux, Kp, ER) analysis->data

Caption: Standard workflow for a Franz diffusion cell in vitro skin permeation study.

References

A Comparative Guide to Cytotoxicity Assays for N,N-Dimethyldecanamide and Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro cytotoxicity profiles for N,N-Dimethyldecanamide and common alternative solvents used in pharmaceutical formulations. It includes a summary of available toxicological data, detailed experimental protocols for key cytotoxicity assays, and visual representations of experimental workflows and relevant cellular pathways.

Introduction to this compound in Pharmaceutical Formulations

This compound is a non-ionic surfactant and solvent utilized in various industrial applications, including as a potential component in pharmaceutical formulations due to its solubilizing properties. As with any excipient, a thorough evaluation of its toxicological profile is essential to ensure the safety of the final drug product. This guide focuses on in vitro cytotoxicity assays as a primary tool for this assessment.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound and common alternative solvents. It is important to note that direct comparative in vitro cytotoxicity data (IC50 values) for this compound on common cell lines is limited in publicly available literature. The data presented is compiled from various sources and should be considered in the context of the specific cell lines and assay conditions used.

CompoundCell LineAssayEndpointResult
This compound Rat (in vivo)Acute Oral ToxicityLD501770 mg/kg[1][2]
Rabbit (in vivo)Dermal Irritation-Severe irritant[1][2]
Rabbit (in vivo)Eye Irritation-Corrosive[1][2]
Mouse (in vivo)Acute Intraperitoneal ToxicityLD50800 mg/kg
Dimethyl Sulfoxide (DMSO) HaCaTMTTIC501.1% - 1.2% (v/v)[3]
A-375MTTIC500.63% - 2.60%[4]
CCL-1MTTMTC0.15% - 1.09%[4]
Ethanol (B145695) HaCaTMTTIC50> 2% (v/v)[4]
A-375MTTIC50> 2% (v/v)[4]
A-431MTTIC50> 2% (v/v)[4]
Propylene Glycol HaCaTMTTCell ViabilityNo cytotoxicity at 0.5-2%; viability decreased to 39.3% at 4%[5]
FB (Fibroblasts)MTTIC50More resistant than cancerous cell lines[6]

IC50: Half maximal inhibitory concentration. LD50: The dose that is lethal to 50% of the test population. MTC: Maximum tolerated concentration.

Experimental Protocols

Detailed methodologies for three common cytotoxicity assays are provided below. The human keratinocyte cell line (HaCaT) is used as an example, as it is a relevant model for topical and transdermal formulations and has published cytotoxicity data for several of the compared solvents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[7]

Protocol for HaCaT Cells:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and alternative solvents in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of released LDH is proportional to the number of lysed cells.[9]

Protocol for HepG2 Cells (as an example for a different cell line):

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the assay.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a predetermined period (e.g., 24 hours). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake Assay

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.[1][11]

Protocol for 3T3 Cells (as per OECD guidelines):

  • Cell Seeding: Seed BALB/c 3T3 cells in a 96-well plate and incubate until they form a sub-confluent monolayer.

  • Compound Treatment: Expose the cells to a range of concentrations of the test substance for 24 hours.

  • Neutral Red Incubation: After the exposure period, wash the cells and incubate them with a medium containing Neutral Red dye for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a spectrophotometer.

  • Data Analysis: Determine the concentration of the test substance that causes a 50% reduction in Neutral Red uptake (IC50).[1][12]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Step Assay Specific Step (e.g., MTT Addition) Incubation->Assay_Step Measurement Absorbance/Fluorescence Measurement Assay_Step->Measurement Data_Processing Data Processing Measurement->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Quantitative Analysis of N,N-Dimethyldecanamide in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N,N-Dimethyldecanamide in complex matrices such as plasma, tissue homogenates, or environmental samples is critical for pharmacokinetic studies, toxicological assessments, and quality control. This guide provides a comparative overview of three robust analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the performance of GC-MS, HPLC-UV/MS, and qNMR for this application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL (MS), 10 - 50 ng/mL (UV)1 - 10 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL2 - 15 ng/mL (MS), 50 - 200 ng/mL (UV)5 - 50 µg/mL
**Linearity (R²) **> 0.995> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 10%< 5%< 2%
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Moderate to HighLow to High (depending on detector)Low
Instrumentation Cost Moderate to HighModerate to HighHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible quantitative data.

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Due to its long alkyl chain, derivatization is generally not required, but challenges with volatility can arise.[1]

Sample Preparation (Plasma): Liquid-Liquid Extraction

  • To 500 µL of plasma sample, add 50 µL of an internal standard solution (e.g., N,N-Dimethyldodecanamide in methanol).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Parameters

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 199, 115, 72) and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution (Ethyl Acetate) evap->recon injection GC Injection recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quant Quantification detection->quant

GC-MS analysis workflow for this compound.

HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase method is typically employed. Detection can be performed using a UV detector, although coupling to a mass spectrometer (LC-MS) provides significantly higher sensitivity and selectivity.[2][3]

Sample Preparation (Plasma): Protein Precipitation

  • To 200 µL of plasma sample, add 600 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., N,N-Dimethyldodecanamide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

HPLC-UV/MS Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection (if applicable):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt evap Evaporation ppt->evap recon Reconstitution (Mobile Phase) evap->recon injection HPLC Injection recon->injection separation Reverse-Phase Separation injection->separation detection UV or MS Detection separation->detection quant Quantification detection->quant

HPLC-UV/MS analysis workflow for this compound.

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used. It is highly precise and less susceptible to matrix effects.[4]

Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., extract from a complex mixture) into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-dioxane) to the NMR tube. The standard should have a simple spectrum with signals that do not overlap with the analyte.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

qNMR Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of this compound (e.g., the N-methyl protons) and the internal standard.

Quantification

The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis weigh_sample Accurately weigh sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire process Process data (phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate concentration integrate->calculate

qNMR analysis workflow for this compound.

Method Selection Guide

  • For high sensitivity and high throughput applications , such as pharmacokinetic studies with numerous samples, HPLC-MS/MS is often the preferred method due to its excellent sensitivity, specificity, and automation capabilities.

  • When high sensitivity is required but MS is not available , GC-MS is a strong alternative, offering good separation and sensitive detection, particularly with SIM mode.

  • For the analysis of reference standards, purity assessment, or when a primary ratio method is required , qNMR is unparalleled in its accuracy and precision, as it does not rely on analyte-specific calibration curves. However, its lower sensitivity may be a limitation for trace analysis in biological matrices.

References

Benchmarking the performance of N,N-Dimethyldecanamide from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. N,N-Dimethyldecanamide, a versatile solvent and intermediate, is integral to various pharmaceutical and agrochemical applications.[1][2][3] Its performance, however, can vary between suppliers, impacting reaction kinetics, product yield, and the impurity profile of the final active pharmaceutical ingredient (API).[4][5] This guide provides a framework for benchmarking the performance of this compound from different suppliers through a series of standardized analytical and application-based tests.

This document outlines key performance indicators, detailed experimental protocols, and a standardized format for data presentation to facilitate objective comparison. By following these guidelines, researchers can make informed decisions when selecting a supplier, ensuring the quality and reproducibility of their work.

Key Performance Indicators & Experimental Protocols

A comprehensive evaluation of this compound should encompass both its intrinsic properties and its performance in a relevant application. The following sections detail the critical parameters to assess and the methodologies to employ.

Physicochemical Properties and Purity Profile

The purity of this compound is a critical factor that can significantly influence chemical reactions.[4] Impurities such as water, residual starting materials, or byproducts of synthesis can lead to unwanted side reactions, reduced yields, and complex purification challenges.[5]

Table 1: Physicochemical and Purity Specifications

ParameterMethodSupplier ASupplier BSupplier CAcceptance Criteria
Appearance Visual InspectionClear, colorless to pale yellow liquid
Purity (Area %) GC-FID≥ 99.0%
Water Content (%) Karl Fischer Titration≤ 0.1%
Acid Value (mg KOH/g) Titration≤ 0.5
Color (APHA) APHA Color Scale≤ 50
Refractive Index @ 20°C Refractometry1.453 - 1.457
  • Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment:

    • Instrumentation: Standard gas chromatograph with a flame ionization detector.

    • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.

    • Detector Temperature: 300°C.

    • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as acetone (B3395972) or ethyl acetate.

    • Analysis: Inject 1 µL of the prepared sample. Purity is determined by the area percentage of the main peak.

  • Karl Fischer Titration for Water Content:

    • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

    • Method: Follow the instrument manufacturer's instructions for the analysis of amides. Use a suitable solvent system, such as a mixture of methanol (B129727) and chloroform.

  • Titration for Acid Value:

    • Method: Dissolve a known weight of the this compound sample in a neutralized solvent mixture (e.g., ethanol/diethyl ether). Titrate with a standardized solution of potassium hydroxide (B78521) (KOH) using a suitable indicator (e.g., phenolphthalein) to the endpoint.

Performance in a Model Organic Synthesis

The ultimate test of a solvent's quality is its performance in a chemical reaction. A model reaction, such as a nucleophilic substitution or a coupling reaction where this compound is a suitable solvent, should be performed to evaluate its impact on reaction kinetics and product purity. The choice of reaction should be relevant to the intended application of the end-user.

Table 2: Performance in a Model Suzuki Coupling Reaction

ParameterMethodSupplier ASupplier BSupplier C
Reaction Time (h) TLC/LC-MS Monitoring
Product Yield (%) Isolated Yield
Product Purity (Area %) HPLC-UV
Impurity Profile LC-MS
  • Reaction Setup: In parallel, oven-dried flasks are charged with aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol). To each flask, add this compound (5 mL) from a different supplier.

  • Reaction Conditions: Stir the reaction mixtures under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 80°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixtures to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the isolated yield of the purified product. Analyze the purity of the product by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and characterize the impurity profile using LC-MS.

Workflow and Data Analysis Visualization

To ensure a systematic and unbiased comparison, a standardized workflow should be followed. The diagrams below illustrate the logical flow of the benchmarking process.

cluster_0 Supplier Qualification cluster_1 Physicochemical & Purity Analysis cluster_2 Performance Testing (Model Reaction) cluster_3 Data Analysis & Supplier Selection Supplier A Supplier A Purity Purity (GC-FID) Supplier A->Purity Water Water Content (Karl Fischer) Supplier A->Water Acid Acid Value (Titration) Supplier A->Acid Supplier B Supplier B Supplier B->Purity Supplier B->Water Supplier B->Acid Supplier C Supplier C Supplier C->Purity Supplier C->Water Supplier C->Acid Reaction Suzuki Coupling Reaction Purity->Reaction Water->Reaction Acid->Reaction Yield Product Yield & Purity (HPLC) Reaction->Yield Impurity Impurity Profile (LC-MS) Reaction->Impurity Comparison Comparative Data Analysis Yield->Comparison Impurity->Comparison Selection Optimal Supplier Selection Comparison->Selection

Caption: Workflow for Benchmarking this compound Suppliers.

The following diagram illustrates the key steps within the analytical testing phase.

cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Reporting Sample Receive this compound from Suppliers A, B, C GC GC-FID Analysis (Purity) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF Titration Acid Value Titration Sample->Titration HPLC HPLC-UV & LC-MS Analysis (Reaction Performance) Sample->HPLC Report Generate Comparative Data Tables GC->Report KF->Report Titration->Report HPLC->Report

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyldecanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N,N-Dimethyldecanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Understanding the Hazards

This compound presents several hazards that must be considered to ensure safe handling and disposal. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][2][3]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation.[1][2][3]H315
Eye IrritationCauses serious eye irritation.[1][2]H319
Respiratory IrritationMay cause respiratory irritation.[1][2][3]H335
Chronic Aquatic ToxicityHarmful to aquatic life with long lasting effects.[1][2][3]H412

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be worn.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents its release into the environment.[1][3] It should not be flushed down the drain or disposed of in regular trash.[3][4]

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a designated, properly labeled hazardous waste container.
  • The container must be made of a material compatible with this compound and have a secure, leak-proof lid.[4]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
  • Include an indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").[5]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[5]
  • The storage area must be well-ventilated.[4]
  • Ensure that the container is stored away from incompatible materials, such as strong oxidizing agents.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
  • All disposal must be in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][7]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[3]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite, universal binders).[1][3]

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: This compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Compatible, Labeled Container B->C D Is the container properly labeled with 'Hazardous Waste' and chemical name? C->D E Label the Container D->E No F Store Sealed Container in a Designated Accumulation Area D->F Yes E->F G Is the storage area well-ventilated and secure? F->G H Relocate to a Suitable Storage Area G->H No I Arrange for Pickup by a Licensed Waste Disposal Vendor G->I Yes H->I J End: Compliant Disposal I->J

References

Personal protective equipment for handling N,N-Dimethyldecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N,N-Dimethyldecanamide in laboratory settings. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent irritation and potential harm. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Butyl Rubber Gloves Recommended for handling polar organic solvents. Offers superior resistance to amides compared to standard nitrile gloves.
Nitrile Gloves (double-gloved)Suitable for short-duration tasks and splash protection only. Must be changed immediately upon contact.
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and vapors.
Face shieldRequired when handling larger quantities or when there is a significant risk of splashing.
Body Protection Chemical-resistant laboratory coat.To protect skin and personal clothing from contamination.
Chemical-resistant apronRecommended when handling large volumes or during procedures with a high splash potential.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of vapors.
Air-purifying respirator with an organic vapor cartridgeMay be required for large spills or in situations where ventilation is inadequate.

Safe Handling and Operational Procedures

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and materials before starting work.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Segregation: Collect all this compound waste, including contaminated materials and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant container that can be securely sealed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not pour this compound down the drain.[1]

PPE Selection Workflow for this compound

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Handling This compound task_assessment Assess Task-Specific Risks: - Quantity Handled - Potential for Splashing - Ventilation Availability start->task_assessment hand_protection Hand Protection: - Butyl Rubber Gloves (Primary) - Nitrile (Splash/Short Task) task_assessment->hand_protection Select Gloves eye_protection Eye/Face Protection: - Safety Goggles - Face Shield (if splash risk) task_assessment->eye_protection Select Eye/Face Gear body_protection Body Protection: - Lab Coat - Chemical Apron (if splash risk) task_assessment->body_protection Select Body Covering respiratory_protection Respiratory Protection: - Fume Hood (Primary) - Respirator (if poor ventilation) task_assessment->respiratory_protection Assess Air Quality ppe_check Inspect PPE for damage before use hand_protection->ppe_check eye_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check safe_handling Proceed with Safe Handling Protocol ppe_check->safe_handling All PPE satisfactory

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyldecanamide

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